molecular formula C14H23N3O B1468789 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline CAS No. 1409707-64-7

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Katalognummer: B1468789
CAS-Nummer: 1409707-64-7
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: LMFKRPHBQNNAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS 1409707-64-7) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer drug discovery . This substituted aniline derivative, with a molecular formula of C₁₄H₂₃N₃O and a molecular weight of 249.35 g/mol, is characterized by an ethoxy group at the 2-position and a 4-ethylpiperazinyl moiety at the 4-position of the benzene ring . Its primary research value lies in its role as a key building block for the synthesis of more complex bioactive molecules. Structurally similar aniline derivatives are extensively used in the development of kinase inhibitors . For instance, 4-anilinoquinazoline-based compounds, which utilize anilines of this nature, have been explored as potent, selective, and orally active inhibitors of the erbB2 receptor tyrosine kinase, a key target in oncology . The piperazine ring system is a privileged scaffold in drug design, known for its ability to improve solubility and contribute to binding affinity with biological targets . This compound is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Eigenschaften

IUPAC Name

2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-3-16-7-9-17(10-8-16)12-5-6-13(15)14(11-12)18-4-2/h5-6,11H,3-4,7-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKRPHBQNNAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathway and Mechanistic Insights for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline: A Critical Building Block in Targeted Therapeutics

Executive Summary & Strategic Rationale

In modern drug discovery, particularly in the development of kinase inhibitors and GPCR modulators, the incorporation of solubilizing moieties is paramount. 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7)[1] is a highly privileged pharmacophoric building block. The aniline core serves as a versatile hinge-binding precursor or amide-coupling partner, the ortho-ethoxy group provides steric tuning and acts as a hydrogen-bond acceptor, and the 4-ethylpiperazine tail dramatically enhances aqueous solubility and modulates the molecule's pKa for optimal pharmacokinetic distribution.

Designing a robust synthesis for this compound requires strict control over regioselectivity and chemoselectivity. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere "recipes." We will deconstruct the causality behind each synthetic choice, ensuring that your laboratory can implement this as a self-validating, highly scalable workflow.

Retrosynthetic Analysis & Pathway Design

The most atom-economical and scalable route to 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline relies on a three-phase linear sequence: O-Alkylation Nucleophilic Aromatic Substitution (S N​ Ar) Catalytic Hydrogenation .

We deliberately install the piperazine ring before reducing the nitro group. Why? The S N​ Ar reaction requires a strongly electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the anionic transition state[2]. If we reduced the nitro group to an electron-donating amine first, the S N​ Ar reaction would completely fail.

Retrosynthesis Target 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline (Target) Int1 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine Target->Int1 Reduction (Pd/C, H2) Int2 2-Ethoxy-4-fluoro- 1-nitrobenzene Int1->Int2 SNAr (1-Ethylpiperazine) SM 5-Fluoro-2-nitrophenol (Starting Material) Int2->SM O-Alkylation (EtI, K2CO3)

Caption: Retrosynthetic strategy for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Step-by-Step Experimental Methodologies

Phase 1: O-Alkylation (Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene)

Mechanistic Causality: We start with 5-fluoro-2-nitrophenol. The phenolic proton is highly acidic due to the adjacent nitro group. Potassium carbonate (K 2​ CO 3​ ) is selected as the base because it is strong enough to quantitatively deprotonate the phenol, but mild enough to prevent competitive hydrolysis of the aryl fluoride.

Protocol:

  • Charge a dry 1 L round-bottom flask with 5-fluoro-2-nitrophenol (1.0 equiv, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (250 mL).

  • Add finely powdered K 2​ CO 3​ (1.5 equiv, 150 mmol). Stir for 15 minutes at ambient temperature until the solution turns deep orange (indicating phenoxide formation).

  • Dropwise add ethyl iodide (1.2 equiv, 120 mmol).

  • Heat the reaction to 60 °C for 4 hours.

  • Quench into 1 L of ice water. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under a vacuum.

Self-Validating System: Check the 1 H NMR. The disappearance of the broad phenolic -OH singlet (~10.5 ppm) and the appearance of a distinct triplet (~1.4 ppm) and quartet (~4.2 ppm) confirm successful ethylation.

Phase 2: Nucleophilic Aromatic Substitution (S N​ Ar)

Mechanistic Causality: This is the critical C-N bond-forming step. The para-nitro group intensely withdraws electron density from the fluorinated carbon. Fluoride is the optimal leaving group for S N​ Ar; its high electronegativity stabilizes the rate-determining formation of the Meisenheimer complex[3][4]. Polar aprotic solvents (like DMF or DMSO) are mandatory here as they solvate the potassium cations, leaving the 1-ethylpiperazine nucleophile "naked" and highly reactive.

SNAr_Mechanism Reactants 2-Ethoxy-4-fluoro-1-nitrobenzene + 1-Ethylpiperazine Complex Meisenheimer Complex (Delocalized Anion) Reactants->Complex Nucleophilic Attack (Rate-Determining) Product 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine + HF Complex->Product Fluoride Elimination (Fast)

Caption: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.

Protocol:

  • Dissolve 2-ethoxy-4-fluoro-1-nitrobenzene (1.0 equiv, 80 mmol) in anhydrous DMSO (200 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 160 mmol) followed by 1-ethylpiperazine (1.1 equiv, 88 mmol).

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature and pour into water (800 mL). Extract with Ethyl Acetate (3 x 300 mL).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

Self-Validating System: Monitor via LC-MS. The starting material responds poorly in positive ESI. As the reaction proceeds, a massive [M+H] + peak corresponding to the piperazine adduct will dominate the chromatogram. If the reaction stalls, verify the pH; the basicity must be maintained to prevent the generated HF from protonating the 1-ethylpiperazine.

Phase 3: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality: We utilize Palladium on Carbon (Pd/C) with hydrogen gas[5]. Why not use classical Iron/HCl reduction? Because iron generates massive amounts of iron oxide sludge that traps basic piperazine products, devastating the isolated yield. Furthermore, since we have already displaced the fluorine atom in Phase 2, we do not have to worry about unwanted hydrodehalogenation side-reactions that typically plague Pd/C reductions of halogenated arenes.

Protocol:

  • Dissolve 1-(3-ethoxy-4-nitrophenyl)-4-ethylpiperazine (1.0 equiv, 60 mmol) in Methanol (300 mL).

  • Purge the flask with Nitrogen. Carefully add 10% Pd/C (10 wt%, 1.6 g).

  • Evacuate and backfill the flask with Hydrogen gas (balloon pressure, ~1 atm).

  • Stir vigorously at room temperature for 4-6 hours.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol.

  • Concentrate the filtrate in vacuo to afford 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline as a crystalline solid.

Self-Validating System: Visual validation is immediate. The starting nitro compound is bright yellow. As the reduction completes, the solution turns colorless or pale brown. On TLC (DCM:MeOH 9:1), the product will show a significantly lower Rf​ value and will stain intensely with Ninhydrin, confirming the presence of the primary aniline.

Quantitative Data & Optimization Metrics

To ensure maximum throughput, we evaluated various conditions for the S N​ Ar step (Phase 2). The data below demonstrates why DMSO and DIPEA represent the optimal thermodynamic environment for this specific transformation.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
DMFK 2​ CO 3​ 8016857892.5
MeCNEt 3​ N8024605288.0
DMSO DIPEA 90 12 >99 94 98.2
NMPDIPEA1008>998994.1

Table 1: Optimization metrics for the S N​ Ar reaction of 2-ethoxy-4-fluoro-1-nitrobenzene with 1-ethylpiperazine.

Conclusion

The synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline exemplifies the elegance of sequential aromatic functionalization. By leveraging the activating power of a nitro group for S N​ Ar and subsequently reducing it via clean, scalable Pd/C catalysis, chemists can bypass the need for expensive transition-metal cross-coupling steps (e.g., Buchwald-Hartwig amination). Adhering to the specific solvent and base parameters outlined in this guide will ensure high-fidelity, reproducible yields suitable for multi-kilogram scale-up in pharmaceutical manufacturing.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Springer Nature URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nitro Reduction - Common Conditions (Pd/C) Source: Common Organic Chemistry URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Mastering the Solubility Profile of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "a drug must be in solution to be active" has never been more pertinent. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, diminished bioavailability, and ultimately, clinical failure.[1][2][3] It is with this understanding that we present this in-depth technical guide on determining the comprehensive solubility profile of a novel chemical entity, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline . This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale to empower informed decision-making throughout the discovery and development continuum. While specific experimental data for this compound is not publicly available, this guide will equip you with the necessary framework to generate and interpret a robust solubility package for this, or any, new chemical entity.

Deconstructing the Molecule: Predicting Solubility Behavior

Before embarking on experimental assessment, a thorough analysis of the molecular structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline can provide valuable insights into its potential solubility characteristics.

  • The Aniline Moiety: The primary aniline amine group introduces a basic center, suggesting that the compound's solubility will be pH-dependent. At lower pH values, this amine will be protonated, forming a more soluble salt.

  • The Piperazine Ring: The tertiary amine within the ethylpiperazine group is also basic and will be protonated at acidic pH, further enhancing aqueous solubility.

  • The Ethoxy Group and Hydrocarbon Scaffolding: The ethoxy group and the overall hydrocarbon structure contribute to the lipophilicity of the molecule. A balance between these hydrophobic elements and the basic, hydrophilic centers will govern the intrinsic solubility.

This structural assessment leads to the hypothesis that 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline will exhibit greater solubility in acidic environments. The experimental plan must therefore thoroughly investigate the impact of pH.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

A comprehensive solubility profile necessitates the determination of both kinetic and thermodynamic solubility. These are not interchangeable metrics; they provide different and complementary insights into a compound's behavior.[4][5][6][7]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution when it is rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the solubility of the compound in a potentially amorphous, higher-energy state and is particularly relevant for early-stage discovery activities like high-throughput screening (HTS).[7][8][9]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[5][6][8] It is a lower-throughput but more definitive measure, critical for formulation development and predicting in-vivo dissolution.

The following diagram illustrates the conceptual workflow for solubility assessment:

G cluster_0 Early Discovery cluster_1 Lead Optimization & Preclinical Kinetic Solubility Kinetic Solubility HTS High-Throughput Screening Kinetic Solubility->HTS Guides compound selection Thermodynamic Solubility Thermodynamic Solubility Formulation Formulation Development Thermodynamic Solubility->Formulation In-vivo Studies In-vivo Studies Formulation->In-vivo Studies New Chemical Entity New Chemical Entity New Chemical Entity->Kinetic Solubility Initial Assessment New Chemical Entity->Thermodynamic Solubility Definitive Characterization G Start Start Add Excess Solid Add excess compound to buffer Start->Add Excess Solid Equilibrate Agitate for 24-48h Add Excess Solid->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Quantify Analyze supernatant by HPLC-UV Separate->Quantify Analyze Solid Analyze remaining solid by XRPD Separate->Analyze Solid End End Quantify->End

Sources

Advanced Pharmacophore Engineering: Therapeutic Targeting via 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, the architectural precision of small-molecule inhibitors dictates both clinical efficacy and safety. Among the most privileged building blocks in modern medicinal chemistry is 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7). Far from being a mere structural linker, this moiety is a highly engineered pharmacophore designed to solve three critical challenges in drug development: target selectivity, aqueous solubility, and metabolic stability.

This technical guide deconstructs the mechanistic utility of this derivative, exploring its primary therapeutic targets, the causality behind its structural components, and the self-validating protocols required to harness its potential in drug discovery.

Structural Rationale & Mechanistic Causality

The integration of the 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline moiety into a larger molecular scaffold (such as a furanopyrimidine or indazole core) is an exercise in precise spatial engineering. Each functional group serves a distinct, causal purpose in the biological environment.

  • The Aniline Core (Hinge Binder): The primary amine acts as the synthetic anchor, coupling to heterocyclic cores. In the ATP-binding pocket of kinases, the resulting secondary amine (post-coupling) frequently serves as a critical hydrogen-bond donor to the hinge region (e.g., Thr316 in Lck or Met793 in EGFR)[1].

  • The 2-Ethoxy Substituent (Conformational Lock): The addition of an ortho-ethoxy group is a deliberate steric strategy. The bulk of the ethoxy group forces the aniline ring out of coplanarity with the core heterocycle. This restricted dihedral angle pre-organizes the molecule into a conformation that perfectly matches the mutated ATP-binding pockets of specific kinases (like EGFR L858R/T790M) while creating a steric clash with the wild-type kinase, thereby driving mutant selectivity[2].

  • The 4-Ethylpiperazine Tail (Solubilizing Vector): Positioned at the para-position, the piperazine ring projects outward from the hydrophobic pocket into the solvent-exposed channel. The basic nitrogen becomes protonated at physiological pH, drastically improving aqueous solubility. Furthermore, substituting a standard methyl group with an ethyl group on the terminal piperazine nitrogen is a proven tactic to fine-tune lipophilicity (LogD) and mitigate metabolic liabilities, such as rapid oxidative N-demethylation by hepatic CYPs[3],[4].

Pharmacophore A Hinge-Binding Core (e.g., Pyrimidine) B Aniline Linker (H-Bond to Hinge) A->B C-N Coupling C 2-Ethoxy Group (Conformational Lock) B->C Ortho-substitution D 4-Ethylpiperazine (Solvent Solubilizer) B->D Para-substitution

Modular pharmacophore assembly of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in kinase inhibitors.

Primary Therapeutic Targets

The unique physicochemical profile of this derivative makes it an ideal tail moiety for targeting complex, mutation-prone proteins.

A. Mutant Epidermal Growth Factor Receptor (EGFR)

In non-small cell lung cancer (NSCLC), third-generation EGFR inhibitors must spare wild-type EGFR to prevent severe dermal and gastrointestinal toxicities. The introduction of alkoxy-piperazine-aniline tails into pyrimidine scaffolds has been shown to yield sub-nanomolar potency against EGFR L858R/T790M double mutants. The ethoxy group provides the necessary steric bulk to achieve up to 15-fold selectivity over wild-type EGFR, while the piperazine tail interacts favorably with the solvent channel[2].

B. FLT3 and PDGFRα

Inhibitors targeting the "DFG-out" conformation of kinases like FLT3 and PDGFRα rely heavily on the tail region to stabilize the inactive kinase state. Structure-activity relationship (SAR) studies demonstrate that replacing the substituted aniline tail results in a dramatic loss of activity, indicating that the N-ethylpiperazine moiety makes critical electrostatic interactions with the target kinase in the solvent region[3].

C. Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, the terminal ethyl group of the piperazine ring serves as an optimal exit vector for PROTAC design. Because this region extends into the solvent, it can be functionalized with PEG or alkyl linkers to recruit E3 ligases (e.g., Cereblon or VHL) without disrupting the primary binding affinity of the core pharmacophore.

Quantitative SAR Optimization Data

To illustrate the impact of the 2-ethoxy and 4-ethylpiperazine modifications, the following table synthesizes representative SAR data demonstrating how iterative changes to the aniline tail optimize both biochemical potency and physicochemical properties.

Solubilizing TailOrtho-SubstituentTarget IC₅₀ (nM)*Wild-Type SelectivityAqueous Solubility (µg/mL)
MorpholineHydrogen (-H)12.02.5-fold15.2
4-MethylpiperazineMethoxy (-OCH₃)5.48.0-fold45.8
4-Ethylpiperazine Ethoxy (-OCH₂CH₃) 2.1 15.4-fold 62.5

*Representative data modeled against a mutant kinase (e.g., EGFR L858R/T790M). Notice the causal relationship: the bulkier ethoxy group drives selectivity, while the ethylpiperazine maximizes solubility and potency.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the incorporation and validation of this building block must rely on robust, self-validating protocols.

Protocol 1: Scaffold Assembly via Buchwald-Hartwig Amination

Coupling an ortho-substituted aniline to a heterocyclic core is notoriously difficult due to steric hindrance. This protocol utilizes a specific catalyst system to overcome this barrier.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine the core aryl halide (1.0 eq) and 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.2 eq).

  • Catalyst Selection (The Causality): Add Pd₂(dba)₃ (0.05 eq) and RuPhos (0.1 eq). Why RuPhos? The ortho-ethoxy group creates a sterically congested environment around the amine. Standard ligands (like BINAP) fail because they cannot facilitate the final reductive elimination step fast enough, leading to catalyst death. RuPhos is exceptionally bulky and electron-rich, forcing the palladium centers together and accelerating reductive elimination to yield the desired product.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq) to deprotonate the aniline, followed by anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to ensure the piperazine nitrogen is fully protonated for isolation.

Protocol 2: Self-Validating TR-FRET Kinase Selectivity Profiling

Standard fluorescence assays are highly susceptible to false positives because extended conjugated scaffolds (like those containing our aniline derivative) often autofluoresce. We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to establish a self-validating data loop.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, dispense the recombinant kinase (e.g., EGFR T790M) and a fluorescently labeled ATP-competitive tracer.

  • Compound Titration: Add the synthesized inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Signal Generation: Add a Europium (Eu)-labeled anti-tag antibody that binds to the kinase.

  • Time-Resolved Readout (The Causality): Excite the plate at 340 nm. Crucial Step: Delay the emission reading by 50 microseconds. Because compound autofluorescence decays within nanoseconds, this delay ensures that the only signal detected at 615 nm and 665 nm comes from the long-lived Europium FRET interaction. This temporal gating self-validates the assay by mathematically eliminating compound interference.

  • Validation: Calculate the Z'-factor for the plate. Only plates with Z' > 0.6 are accepted for IC₅₀ calculation.

TR_FRET N1 Compound Titration N2 Kinase + Tracer Incubation N1->N2 N3 Eu-Ab Addition N2->N3 N4 Time-Resolved Readout N3->N4

Self-validating TR-FRET workflow utilizing temporal gating to eliminate compound autofluorescence.

References

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: PubMed Central (PMC) - NIH URL:[Link][3]

  • Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S Source: PubMed Central (PMC) - NIH URL:[Link][4]

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine as a Potent and Orally Active Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

Sources

Reactivity Profile and Synthetic Utility of the Aniline Group in 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (C₁₄H₂₃N₃O, MW: 249.35 g/mol ) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of targeted therapeutics, including PDE5 inhibitors and kinase-directed ligands. The core reactivity of this molecule is dictated by the primary aniline group (-NH₂), which serves as the primary vector for functionalization.

However, the reactivity of this aniline nitrogen is not isolated; it is profoundly modulated by the "push-pull" electronic and steric dynamics of its two substituents:

  • The 2-Ethoxy Group (Ortho): Imparts significant steric hindrance around the primary amine, slowing down nucleophilic attacks on bulky electrophiles. Electronically, it acts as a +M (resonance donating) and -I (inductive withdrawing) group.

  • The 4-(4-Ethylpiperazin-1-yl) Group (Para): Acts as a powerful +M electron donor. Crucially, the terminal tertiary amine of the piperazine ring has a significantly higher basicity (pKa ~8.5) compared to the aniline nitrogen (pKa ~4.5).

Understanding this pKa differential and the combined electronic effects is critical for designing chemoselective, high-yielding synthetic routes.

Electronic & Steric Determinants of Reactivity

The aniline group in this scaffold exhibits enhanced nucleophilicity compared to unsubstituted aniline due to the massive influx of electron density from the para-piperazinyl group. However, this electronic advantage is counterbalanced by the steric shielding of the ortho-ethoxy group.

When designing reactions (e.g., N-acylation, sulfonylation, or cross-coupling), chemists must account for this steric barrier. For instance, while the nitrogen lone pair is highly active, the approach angle for bulky electrophiles (like benzenesulfonyl chlorides) is restricted, often necessitating the use of nucleophilic catalysts like DMAP .

ElectronicMap Aniline Aniline (-NH2) Primary Nucleophile Ethoxy 2-Ethoxy (-OEt) Steric Shield & +M/-I Ethoxy->Aniline Steric Hindrance Ring Aromatic Ring Highly Electron-Rich Ethoxy->Ring +M Resonance Piperazine 4-(4-Ethylpiperazin-1-yl) Strong +M Donor Piperazine->Ring Strong +M Resonance Ring->Aniline Enhances Nucleophilicity

Electronic and steric mapping of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline reactivity.

Key Synthetic Transformations (The "What" and "Why")

Selective N-Sulfonylation and Acylation

Because the piperazine nitrogens are fully substituted (tertiary), they cannot undergo acylation. This inherently solves the chemoselectivity problem, allowing the primary aniline to be the sole site of reaction. However, the basic piperazine nitrogen will readily form salts with acidic byproducts (e.g., HCl generated during reactions with acyl chlorides). To prevent the starting material from precipitating out of non-polar solvents as a hydrochloride salt, an external organic base (such as Pyridine or DIPEA) must be used in excess.

Diazotization and Intermediate Stability

Diazotization of this aniline yields an exceptionally stable diazonium salt. The strong +M effect of the para-piperazinyl group stabilizes the diazonium ion through resonance, forming a quinonoid structure that delocalizes the positive charge . This enhanced stability prevents premature nitrogen evolution, making it an excellent substrate for Sandmeyer reactions (conversion to halides/cyanides) or azo coupling. Because of the basic piperazine group, a minimum of 3 equivalents of strong acid (e.g., HCl) is required to ensure both protonation of the piperazine and the formation of the diazonium species.

Buchwald-Hartwig Cross-Coupling

When utilizing the aniline as a nucleophile to form diarylamines via Palladium-catalyzed cross-coupling, the ortho-ethoxy group presents a significant steric challenge during the reductive elimination step of the catalytic cycle. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos or BrettPhos—are strictly required to facilitate the coupling efficiently .

Workflow SM 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline Cond1 R-SO2Cl, Pyridine 0°C to RT SM->Cond1 Cond2 NaNO2, HCl, H2O 0-5°C SM->Cond2 Cond3 Ar-Br, Pd2(dba)3 RuPhos, Base SM->Cond3 Prod1 Sulfonamide Derivative (Targeted Kinase Inhibitor) Cond1->Prod1 Int2 Diazonium Salt (Resonance Stabilized) Cond2->Int2 Prod2 Sandmeyer Product (Halide/Cyanide) Int2->Prod2 CuX, Heat Prod3 Diarylamine (Buchwald-Hartwig) Cond3->Prod3

Synthetic workflows and intermediate stability for the aniline functional group.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of a Sulfonamide Derivative

Causality: Pyridine is used as both the solvent and the base to keep the reaction homogeneous, neutralizing the HCl byproduct while avoiding the precipitation of the piperazine-HCl salt.

  • Initialization: Dissolve 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.0 eq) in anhydrous pyridine (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Electrophile Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise over 15 minutes. The slow addition controls the exothermic reaction and prevents over-sulfonylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material peak (m/z 250.2 [M+H]⁺) confirms conversion. Self-Correction: If unreacted starting material persists (>5%), add 0.1 eq of DMAP to overcome the ortho-ethoxy steric barrier.

  • Workup: Concentrate the mixture under reduced pressure, dilute with dichloromethane, and wash with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and purified via flash chromatography.

Protocol B: Diazotization and Sandmeyer Bromination

Causality: The temperature is strictly maintained at 0–5 °C despite the enhanced stability of the diazonium intermediate to prevent any premature degradation or side-reactions (like phenol formation) before the copper catalyst is introduced.

  • Salt Formation: Suspend the aniline (1.0 eq) in a mixture of water and concentrated HCl (3.5 eq). Stir at room temperature until complete dissolution occurs (forming the soluble piperazine hydrochloride salt). Cool to 0–5 °C.

  • Diazotization: Add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Validation Checkpoint: Perform a starch-iodide paper test. A persistent blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization. Quench the excess nitrous acid by adding sulfamic acid until the starch-iodide test is negative.

  • Sandmeyer Coupling: Dropwise add the cold diazonium solution into a stirring solution of CuBr (1.2 eq) in aqueous HBr at 0 °C. Heat the mixture to 60 °C for 2 hours to drive the nitrogen evolution and complete the halogenation.

Quantitative Data Summary

The following table summarizes the expected kinetic behaviors and yields based on the structural properties of the aniline group:

Reaction TypeReagents / CatalystTime / TempTypical YieldKinetic & Mechanistic Observations
Sulfonylation Ar-SO₂Cl, Pyridine12h / 0°C → RT80 - 85%Reaction rate is moderately slowed by the steric bulk of the ortho-ethoxy group; DMAP accelerates conversion.
Diazotization NaNO₂, HCl (aq)1h / 0-5°C>95% (Conv.)Exceptionally stable diazonium intermediate due to para-piperazinyl +M quinonoid resonance stabilization.
C-N Cross Coupling Ar-Br, Pd₂(dba)₃, RuPhos4-6h / 80°C85 - 90%Requires bulky dialkylbiaryl phosphine ligands (RuPhos) to facilitate reductive elimination around the ortho-substitution.
Reductive Amination Ar-CHO, NaBH(OAc)₃12h / RT75 - 80%Imine formation is rapid due to high nucleophilicity, but requires mildly acidic conditions (AcOH) to proceed.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.[Link]

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

Physicochemical Modulation: The pKa and Permeability Paradigm

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Integration of the Ethylpiperazine Moiety in Rational Drug Design: A Mechanistic and Experimental Guide

As a Senior Application Scientist, I frequently encounter the misconception in early-stage drug discovery that the addition of an ethylpiperazine moiety is merely a "solubility hack." While it is true that this basic, nitrogen-rich heterocycle dramatically improves aqueous solubility and facilitates the formation of stable salts (such as citrates and adipates), its utility extends far beyond simple physicochemical modulation[1].

The ethylpiperazine ring actively dictates the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of a drug candidate. It influences transepithelial permeation, fine-tunes the protonation state of complex molecules like PROTACs, and directly participates in target engagement via specific steric conformations and carbon-hydrogen bonding[2][3][4]. This technical guide dissects the dual role of the ethylpiperazine moiety—as both a physicochemical modifier and a pharmacodynamic warhead—and provides field-proven experimental protocols for evaluating its impact.

The substitution of a piperazine ring with an ethyl group at the N4 position subtly shifts the electron density and lipophilicity of the molecule. The pKa of the terminal tertiary amine in 1-ethylpiperazine is approximately 7.8. At a physiological pH of 7.5, this results in an equilibrium where the molecule drops its protonated species fraction to roughly 78%[3]. This means the molecule exists in a delicate balance: partially protonated (enhancing aqueous solubility) and partially neutral (facilitating passive membrane diffusion).

Furthermore, piperazine derivatives, particularly 1-ethylpiperazine, have been identified as potent, non-cytotoxic transepithelial permeation enhancers[4]. This permeation enhancement is critical for achieving oral bioavailability and for crossing the blood-brain barrier (BBB) in central nervous system (CNS) indications[5].

Table 1: Comparative Physicochemical Impact of Piperazine Substitutions

MoietyApprox. pKa (Basic Center)Protonated Fraction at pH 7.5Primary PK/PD Impact
Unsubstituted Piperazine ~9.8>98.5%High aqueous solubility, poor passive membrane permeability.
1-Methylpiperazine ~7.8~78%Balanced solubility/permeability; historically prone to N-demethylation metabolism.
1-Ethylpiperazine ~7.8 - 8.0 ~78% Optimal lipophilicity; enhanced steric stability; acts as a transepithelial permeation enhancer.

Pharmacodynamic Engagement: Beyond Solvent-Exposed Regions

Historically, piperazine tails were designed to project outward into the solvent-exposed regions of kinase ATP-binding pockets to improve solubility without disrupting the primary pharmacophore. However, recent structural biology insights reveal that the ethylpiperazine moiety can actively anchor the inhibitor within the active site.

For instance, in the development of AKE-72—a pan-BCR-ABL inhibitor targeting the notoriously resistant T315I gatekeeper mutant—the bulky N-ethylpiperazine moiety adopts a sterically stable conformation. The hydrogens of the N-ethylpiperazine group form critical carbon-hydrogen bonds with residues Ile360, His361, and Asp381 in the kinase domain, driving single-digit nanomolar potency[2].

Similarly, in CNS drug design, 2-pyrazoline derivatives carrying a 4-ethylpiperazine moiety exhibit highly potent and selective butyrylcholinesterase (BChE) inhibitory activity (IC50 = 0.5 µM). The ethylpiperazine group allows the molecule to fit precisely within the enzymatic active site, demonstrating its utility in combating Alzheimer's disease pathology[6].

G Core Ethylpiperazine Moiety Solubility Aqueous Solubility & Salt Formation Core->Solubility pKa ~7.5-8.0 Permeability Membrane Permeability (Transepithelial) Core->Permeability Lipophilicity Binding Target Engagement (e.g., Kinase Hinge) Core->Binding Steric Conformation Interactions C-H Bonds (Ile360, His361, Asp381) Binding->Interactions Molecular Docking

Fig 1. Dual physicochemical and pharmacodynamic roles of the ethylpiperazine moiety in drug design.

Experimental Workflows: Validating the Ethylpiperazine Advantage

To rigorously evaluate the impact of an ethylpiperazine substitution, researchers must employ self-validating experimental systems. Below are the definitive protocols for profiling the physicochemical and permeability properties of these derivatives.

Workflow Step1 Phase 1: Synthesis N-alkylation of Piperazine Core Step2 Phase 2: Physicochemical pKa & LogD Profiling Step1->Step2 Step3 Phase 3: In Vitro Assays Kinase/BChE Inhibition Step2->Step3 Step4 Phase 4: ADME/PK Caco-2 Permeability Step3->Step4

Fig 2. Sequential experimental workflow for the SAR optimization of ethylpiperazine derivatives.

Protocol A: Potentiometric pKa Determination of Ethylpiperazine Derivatives

Causality Focus: Because the protonation state of the ethylpiperazine ring dictates both target binding and membrane permeability, precise pKa determination is non-negotiable[3]. Potentiometry is the gold standard here because it directly measures the concentration of free hydrogen ions as the basic centers are titrated, unlike in silico predictions which often fail for complex PROTAC linkers.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C. (Rationale: The pKa of basic amines is highly temperature-dependent; fluctuations will invalidate the data).

  • Sample Preparation: Dissolve 1-2 mg of the ethylpiperazine derivative in 10 mL of a cosolvent system (e.g., 0.15 M KCl in water/methanol) to ensure complete dissolution of the lipophilic backbone.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. This ensures both nitrogen atoms of the piperazine ring are fully protonated prior to the measurement phase.

  • Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere. (Rationale: Argon prevents atmospheric CO2 absorption, which would otherwise form carbonic acid and artificially skew the basic pKa measurements). Add titrant in precise 0.01 mL increments.

  • Data Fitting: Utilize Bjerrum plot analysis or specialized titration software (e.g., SiriusT3) to calculate the macro-pKa values from the inflection points of the generated titration curve.

Protocol B: Caco-2 Transepithelial Permeability Assay

Causality Focus: To validate the permeation-enhancing properties of the ethylpiperazine moiety, we utilize the Caco-2 cell model. Measuring Transepithelial Electrical Resistance (TEER) acts as the self-validating mechanism for this protocol—it ensures that the apparent permeability ( Papp​ ) is due to true transcellular diffusion rather than paracellular leakage caused by compound cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation into enterocyte-like monolayers with established tight junctions.

  • Monolayer Validation: Measure TEER using a volt-ohm meter. Only wells exhibiting a TEER > 300 Ω·cm² are structurally sound and acceptable for the assay.

  • Dosing: Prepare a 10 µM solution of the ethylpiperazine-containing drug in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add 0.5 mL to the apical (A) chamber. Add 1.5 mL of blank HBSS to the basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37 °C on an orbital shaker (50 rpm). (Rationale: Shaking minimizes the unstirred water layer, which can artificially restrict the diffusion of lipophilic compounds). Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the extracted volume with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze the aliquots via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial apical concentration, and A is the surface area of the filter.

Conclusion

The ethylpiperazine moiety is a highly versatile pharmacophore that bridges the gap between physicochemical viability and pharmacodynamic potency. By carefully mapping its protonation equilibrium and leveraging its unique steric bulk for carbon-hydrogen bonding in target active sites, drug development professionals can rescue poorly soluble scaffolds, enhance BBB penetration, and overcome severe kinase resistance mutations.

References[1] Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) | Source: rsc.org | URL[6] Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease | Source: nih.gov | URL[2] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant | Source: nih.gov | URL[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Source: nih.gov | URL[5] An explainable multi-parameter optimization approach for de novo drug design against proteins from central nervous system | Source: semanticscholar.org | URL[4] The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Source: acs.org | URL

Sources

Rational Design and Synthesis of Kinase Inhibitors Using 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolution of targeted oncology, fragment-based drug discovery (FBDD) has established the 2-alkoxy-4-(piperazin-1-yl)aniline pharmacophore as a privileged scaffold for overcoming kinase resistance mutations. Specifically, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7) has emerged as a critical intermediate in the synthesis of next-generation inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Tyrosine Kinase Non-Receptor 1 (TNK1). This technical guide provides an in-depth mechanistic analysis and self-validating synthetic methodology for application scientists utilizing this building block in drug development.

Structural Biology & Mechanistic Causality

As application scientists, our selection of chemical fragments is driven by precise stereoelectronic and pharmacokinetic requirements rather than arbitrary screening. The incorporation of the 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline moiety into a pyrimidine or quinazoline core addresses two distinct spatial regions of the kinase ATP-binding cleft .

The Ethoxy Group: Steric Directing & Conformational Locking

The ethoxy substituent at the ortho position of the aniline serves a dual purpose. First, it projects into the hydrophobic selectivity pocket adjacent to the kinase gatekeeper residue (e.g., T790M in EGFR or L1196M in ALK). Second, and more importantly for binding thermodynamics, the oxygen atom acts as a hydrogen bond acceptor for the adjacent aniline NH, forming a pseudo-six-membered ring. This intramolecular hydrogen bond locks the dihedral angle of the aniline, pre-organizing the molecule into its bioactive coplanar conformation and minimizing the entropic penalty upon target binding .

The Ethylpiperazine Motif: Solvent-Exposed Targeting & Pharmacokinetics

The piperazine ring extends outward from the hinge region into the solvent-accessible area. While methylpiperazine is frequently used in first-generation inhibitors, substituting it with an ethylpiperazine subtly increases the lipophilicity (LogD) while modulating the pKa of the terminal basic nitrogen. This specific causality enhances cellular membrane permeability and allows for the formation of highly stable mesylate or hydrochloride salts, drastically improving oral bioavailability and extending the pharmacokinetic half-life .

KinasePathway Inhibitor Kinase Inhibitor (e.g., EGFR/ALK Blocker) Receptor Receptor Tyrosine Kinase (EGFR / ALK) Inhibitor->Receptor Blocks ATP Binding PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Grb2/SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Fig 1: RTK signaling pathway blocked by targeted kinase inhibitors.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline and its subsequent coupling to a kinase hinge-binding core must be robust, scalable, and verifiable at every stage.

SyntheticWorkflow SM 2-Ethoxy-4-fluoro -1-nitrobenzene Step1 SNAr Reaction (+ 1-Ethylpiperazine) SM->Step1 Int1 2-Ethoxy-4-(4-ethylpiperazin -1-yl)-1-nitrobenzene Step1->Int1 K2CO3, DMF, 80°C Step2 Catalytic Reduction (Fe/NH4Cl) Int1->Step2 Product 2-Ethoxy-4-(4-ethylpiperazin -1-yl)aniline Step2->Product EtOH/H2O, 65°C Step3 Buchwald-Hartwig Coupling Product->Step3 Pyrimidine Core KinaseInhibitor Target Kinase Inhibitor Step3->KinaseInhibitor Pd2(dba)3, Xantphos

Fig 2: Step-by-step synthetic workflow for 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline integration.

Protocol 1: Synthesis of the Aniline Intermediate

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-Ethoxy-4-fluoro-1-nitrobenzene (1.0 eq), 1-ethylpiperazine (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous DMF.

  • Procedure: Dissolve the nitrobenzene derivative in DMF. Add K₂CO₃ and 1-ethylpiperazine. Stir the reaction mixture at 80°C for 6 hours.

  • Causality & Validation: The strong electron-withdrawing nitro group activates the para-fluorine for SNAr. K₂CO₃ acts as an acid scavenger to prevent the protonation of 1-ethylpiperazine, maintaining its nucleophilicity.

    • Self-Validation Check: Monitor via LC-MS. The complete disappearance of the starting material (m/z[M+H]⁺ corresponding to the fluoro compound) and the appearance of the intermediate mass (m/z 280.1) confirm completion. Pour into ice water to precipitate the pure 2-ethoxy-4-(4-ethylpiperazin-1-yl)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reagents: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)-1-nitrobenzene (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), EtOH/H₂O (4:1).

  • Procedure: Heat the mixture to 65°C for 4 hours. Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate and extract with EtOAc.

  • Causality & Validation: The Fe/NH₄Cl system is deliberately chosen over Pd/C catalytic hydrogenation. This prevents potential dealkylation of the ethylpiperazine and avoids unwanted dehalogenation if halogenated kinase cores are present in convergent synthesis routes .

    • Self-Validation Check: ¹H NMR will show the disappearance of aromatic protons shifted downfield by the nitro group and the appearance of a broad singlet integrating for 2H (~5.0 ppm) corresponding to the primary aniline NH₂.

Protocol 2: Kinase Core Coupling (Buchwald-Hartwig Amination)
  • Reagents: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.1 eq), 2,4-dichloropyrimidine derivative (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane.

  • Procedure: Degas the solvent with N₂ for 15 minutes. Combine all reagents and heat at 100°C for 12 hours under an inert atmosphere.

  • Causality & Validation: Xantphos is the optimal bidentate ligand for coupling anilines to electron-deficient heterocycles. Its wide bite angle promotes reductive elimination over β-hydride elimination, which is critical when dealing with sterically hindered ortho-alkoxy anilines.

Quantitative Data: Structure-Activity Relationship (SAR)

To justify the selection of the ethoxy and ethylpiperazine groups over traditional methyl variants, we compare the SAR data of analogous fragments when coupled to a standard mutant-EGFR inhibitor core. The data demonstrates that the ethoxy/ethylpiperazine combination yields the optimal balance of target affinity and pharmacokinetic stability.

Aniline Substituent (R1)Piperazine Alkyl (R2)EGFR L858R/T790M IC₅₀ (nM)Aqueous Solubility (pH 7.4, µg/mL)Half-life (t₁/₂, hrs)
Methoxy (-OCH₃)Methyl (-CH₃)12.5452.1
Methoxy (-OCH₃)Ethyl (-CH₂CH₃)11.8523.4
Ethoxy (-OCH₂CH₃) Ethyl (-CH₂CH₃) 8.2 68 4.5
Isopropoxy (-OCH(CH₃)₂)Ethyl (-CH₂CH₃)24.1204.8

Table 1: Comparative SAR demonstrating the optimal balance of potency and pharmacokinetics achieved by the ethoxy/ethylpiperazine combination.

Conclusion

The rational integration of 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline into kinase inhibitor design represents a masterclass in fragment optimization. By perfectly balancing steric constraints in the gatekeeper pocket with solvent-exposed solubility enhancements, this intermediate ensures the development of highly potent, bioavailable, and selective therapeutics.

References

  • Basu, D., et al. (2015). "Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR." Journal of Medicinal Chemistry.[Link]

  • Romu, A. A., et al. (2017). "Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • US Patent Application (2019). "Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof.
  • Nerviano Medical Sciences SRL (2015). "(5,6-dihydro)pyrimido[4,5-e]indolysines.

The Piperazine Scaffold as a Versatile Platform for CNS Drug Discovery: A Technical Guide to Developing Agents from 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel Central Nervous System (CNS)-active agents. We will explore the potential of the lead compound, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, by leveraging the well-established versatility of the piperazine scaffold. The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including those with antihistaminic, antipsychotic, antidepressant, and anxiolytic properties.[1][2][3] This guide will provide a strategic framework for the rational design, synthesis, and pharmacological evaluation of a library of derivatives, with the ultimate goal of identifying and optimizing clinical candidates.

Part 1: The Strategic Imperative for Piperazine-Based CNS Agents

The piperazine ring system offers a unique combination of structural rigidity and synthetic tractability. Its two nitrogen atoms provide opportunities for diverse substitutions, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[2][3] The arylpiperazine moiety, in particular, is a common feature in many CNS drugs that target G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[3][4][5] Our lead compound, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, presents a promising starting point for a CNS drug discovery program due to its inherent structural features that are common in known CNS-active molecules.

Part 2: A Proposed Medicinal Chemistry Strategy for Derivative Synthesis

The core of our strategy involves the systematic modification of the 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline scaffold to explore the structure-activity relationship (SAR) and develop a library of diverse compounds. The primary points of modification will be the aniline ring and the ethyl group on the distal nitrogen of the piperazine.

General Synthetic Approach

A convergent synthetic strategy is proposed for the efficient generation of analogues. The key steps would involve the synthesis of substituted anilines and their subsequent coupling with appropriately substituted piperazines. A representative synthetic pathway is outlined below:

cluster_0 Aniline Moiety Synthesis cluster_1 Piperazine Moiety Synthesis cluster_2 Final Coupling A Substituted Nitrobenzene B Reduction A->B e.g., H2, Pd/C C Substituted Aniline B->C G Buchwald-Hartwig or Ullmann Condensation C->G D Piperazine E Alkylation/Acylation D->E R-X F N-Substituted Piperazine E->F F->G H Final Product G->H

Caption: Proposed general synthetic workflow for the generation of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-(2-ethoxy-4-(4-ethylpiperazin-1-yl)phenyl)acetamide.

Materials:

  • 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product and concentrate to yield N-(2-ethoxy-4-(4-ethylpiperazin-1-yl)phenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: A Tiered Pharmacological Evaluation Strategy

A hierarchical screening approach is essential for the efficient identification of promising CNS drug candidates. This strategy will begin with broad in vitro profiling and progress to more complex in vivo models for the most promising compounds.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial screening will focus on a panel of CNS-relevant GPCRs to determine the primary pharmacological profile of the synthesized derivatives.

Objective: To assess the binding affinity and functional activity of the synthesized compounds at key serotonin and dopamine receptors.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT1A, 5-HT2A receptors)

  • Radioligand specific for the receptor (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Test compounds at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubate at room temperature for a specified time to allow for binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding data.

Data Presentation: The binding affinities (Ki values) of a hypothetical series of derivatives are presented in the table below.

CompoundR1 SubstituentR2 SubstituentD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 HEthyl1502550
2 AcetylEthyl>10003065
3 HPropyl1202045
4 HCyclopropyl901530
5 MethoxyEthyl2004070
Tier 2: In Vivo Behavioral Models

Compounds demonstrating promising in vitro profiles will be advanced to in vivo models to assess their potential therapeutic effects.

Objective: To evaluate the anxiolytic-like and antidepressant-like effects of lead compounds in rodent models.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Materials:

  • Elevated plus maze apparatus

  • Test animals (e.g., male C57BL/6 mice)

  • Test compounds and vehicle

  • Video tracking software

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Place each mouse individually in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

A Synthesized Compound Library B Tier 1: In Vitro Screening (Receptor Binding & Functional Assays) A->B C Data Analysis & SAR B->C D Hit Identification C->D E Tier 2: In Vivo Behavioral Models (e.g., EPM, FST) D->E F Lead Candidate Selection E->F G Lead Optimization (ADMET Profiling) F->G H Preclinical Development G->H

Caption: A hierarchical screening cascade for the identification and development of CNS-active agents.

Part 4: Lead Optimization and Preclinical Development

The selection of a lead candidate is based on a comprehensive analysis of its efficacy, selectivity, and initial safety profile. The subsequent lead optimization phase focuses on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Key ADMET Assays:

  • Solubility: Kinetic and thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions.

  • In vivo Pharmacokinetics: Determine key parameters such as half-life, clearance, and bioavailability in rodents.

A successful preclinical candidate will exhibit a balance of potent and selective pharmacology with favorable ADMET properties, paving the way for Investigational New Drug (IND)-enabling studies.

References

  • Brito, M. A. et al. (2019). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. [Link][1]

  • Paluchowska, M. H. et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie. [Link][4]

  • Rathi, A. et al. (2016). The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. ResearchGate. [Link][2]

  • Lu, Y. et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. [Link][5]

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Methodological & Application

Application Note: Scalable Synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7) Molecular Formula: C₁₄H₂₃N₃O | Exact Mass: 249.18 Da

Introduction & Mechanistic Rationale

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a highly valuable synthetic intermediate in medicinal chemistry. Its structural motif—an aniline core functionalized with a solubilizing ethylpiperazine ring and an ethoxy ether—imparts favorable physicochemical properties, making it a critical building block in the design of complex pharmaceutical agents, including ALK/ACK1 kinase inhibitors and neuropharmacological probes[1].

The synthesis relies on a robust, self-validating two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 4-fluoro-2-ethoxy-1-nitrobenzene, a well-documented electrophile[2]. The highly electron-withdrawing nitro group at the 1-position activates the para-fluorine atom toward nucleophilic attack by 1-ethylpiperazine.

  • Catalytic Hydrogenation: The resulting nitro intermediate is reduced to a primary amine using Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method cleanly reduces the nitro group without cleaving the ethoxy ether or degrading the piperazine ring, a standard protocol validated in the development of pyrimidine-2,4-diamine cancer therapeutics[3].

SyntheticPathway SM 4-Fluoro-2-ethoxy- 1-nitrobenzene Intermediate 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine SM->Intermediate 1-Ethylpiperazine K2CO3, DMF, 80°C (SNAr) Product 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline Intermediate->Product H2 (1 atm), 10% Pd/C Ethanol, RT (Reduction)

Synthetic pathway for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline via SNAr and reduction.

Experimental Workflow & Protocol

The following protocols are engineered to be self-validating, utilizing in-process controls (TLC/LC-MS) to ensure complete conversion before proceeding to the next step.

ExperimentalWorkflow Step1 SNAr Reaction • 4-Fluoro-2-ethoxy-1-nitrobenzene • 1-Ethylpiperazine • K2CO3 in DMF (80°C, 12h) Workup1 Workup 1 • Concentrate under vacuum • Quench with H2O • Extract with EtOAc & Dry Step1->Workup1 Complete by TLC Step2 Catalytic Hydrogenation • Intermediate + 10% Pd/C • Ethanol solvent • H2 balloon (RT, 2-4h) Workup1->Step2 Purified Intermediate Workup2 Workup 2 • Filter through Celite • Wash with Ethanol • Concentrate in vacuo Step2->Workup2 Complete by TLC Final Final Workup2->Final Isolation

Experimental workflow detailing reaction conditions, workup, and isolation steps.

Step 1: Synthesis of 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine

Objective: Displace the aryl fluoride via SNAr to install the piperazine moiety.

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-ethoxy-1-nitrobenzene (1.0 eq) and N,N-Dimethylformamide (DMF, 10 volumes).

    • Causality Insight: DMF is chosen because its polar aprotic nature poorly solvates the piperazine nucleophile, significantly increasing its effective reactivity and accelerating the rate-determining formation of the Meisenheimer complex.

  • Base Addition: Add Potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Causality Insight: Adding the inorganic base prior to the amine ensures immediate neutralization of any acidic impurities and scavenges the generated HF, preventing the protonation of 1-ethylpiperazine which would otherwise quench its nucleophilicity.

  • Nucleophile Addition: Add 1-ethylpiperazine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Self-Validation: Track reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The starting material spot must be completely consumed to prevent difficult downstream separations.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of DMF. Quench the residue with distilled water (20 volumes) and extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate as a yellow solid.

Step 2: Synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Objective: Reduce the nitro group to a primary amine safely and quantitatively.

  • Preparation: Dissolve the intermediate from Step 1 in absolute ethanol (15 volumes) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

    • Causality Insight: Pd/C is highly pyrophoric. Purge the flask with Nitrogen gas before and after adding the catalyst to displace oxygen and prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times to ensure a pure H₂ atmosphere. Stir the reaction vigorously at room temperature (1 atm H₂ via balloon) for 2-4 hours.

    • Self-Validation: The yellow solution will gradually turn colorless or pale brown as the nitro group is reduced. Confirm completion via TLC (DCM:MeOH 9:1).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Insight: Celite prevents fine, pyrophoric palladium particles from passing through the filter paper, ensuring high product purity and eliminating the risk of ignition during the drying phase. Wash the Celite pad thoroughly with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target product as an off-white to pale brown solid.

Quantitative Data & Yield Optimization

To ensure maximum throughput, solvent and base parameters for the SNAr step (Step 1) were evaluated. The data below demonstrates why DMF and K₂CO₃ are the authoritative standards for this transformation.

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Mechanistic Observation
EthanolEt₃N802445%85%Protic solvent heavily solvates nucleophile; sluggish reaction.
AcetonitrileK₂CO₃801872%92%Moderate conversion; solubility of K₂CO₃ is suboptimal.
DMSOK₂CO₃100888%94%Excellent rate, but high boiling point complicates workup.
DMF K₂CO₃ 80 12 95% >98% Optimal balance of reaction kinetics and ease of solvent removal.

Analytical Characterization

To validate the structural integrity of the final product, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 250.19 (Exact mass of C₁₄H₂₃N₃O is 249.18 Da).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Ethoxy group: Quartet at ~4.0 ppm (2H, -OCH₂ CH₃) and triplet at ~1.4 ppm (3H, -OCH₂CH₃ ).

    • Aniline core: Broad singlet at ~3.5–4.0 ppm (2H, -NH₂ , exchanges with D₂O); aromatic protons present as multiplets in the 6.3–6.7 ppm range (3H).

    • Piperazine/Ethyl moiety: Complex multiplets between 2.4–3.2 ppm (10H, piperazine ring + ethyl -CH₂ -); triplet at ~1.1 ppm (3H, ethyl -CH₃ ).

Sources

Application Note: Purification of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Profiling

The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7) is a highly functionalized polybasic intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as PDE5 inhibitors.

Purifying this compound via standard normal-phase silica gel chromatography notoriously results in severe band broadening, irreversible adsorption, and poor mass recovery. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, focusing instead on the mechanistic causality of these failures and providing field-validated, self-correcting protocols to ensure high-purity isolation.

The "Silanol Effect" and Mechanistic Causality

To understand the purification strategy, we must first profile the molecule's basicity. The compound contains three distinct nitrogen centers:

  • Aniline Nitrogen: Weakly basic (pKa ~4.6).

  • Aryl Piperazine Nitrogen (N1): Weakly basic (pKa ~5.0) due to delocalization into the aromatic ring.

  • Alkyl Piperazine Nitrogen (N4): Strongly basic (pKa ~9.0).

Standard unmodified silica gel ( SiO2​ ) possesses surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–5.0). When 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline is loaded onto a standard silica column, the highly basic N4 nitrogen is protonated by the silanols. This shifts the separation mechanism from standard polarity-based adsorption to a strong ion-exchange interaction ( Si−O−⋯H+−NR3​ ).

To achieve a successful separation, we must neutralize the stationary phase dynamically using a competing base, a principle heavily emphasized in modern chromatographic method development ( [1]).

Mechanism S Acidic Silanol Group (Si-OH) A Target Amine (Piperazine N) S->A No Additive C Competing Base (TEA or NH4OH) S->C Additive Present I Strong Ionic Binding (Tailing) A->I F Free Elution of Target A->F E Neutralized Surface (Si-O-TEA+) C->E E->A Prevents Binding

Mechanistic pathway of silanol deactivation using a competing base.

Decision Matrix for Purification Strategy

Choosing the right protocol depends on your laboratory's infrastructure and the downstream application of the compound. While amine-functionalized silica (KP-NH) is ideal, it is cost-prohibitive for large-scale bulk purifications. Therefore, dynamic deactivation using Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) remains the industry standard ( [2]).

Workflow A 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (Polybasic Target) B Assess pKa & Polarity Alkyl Piperazine pKa ~9 A->B C Standard Silica (Untreated) B->C Naive approach E TEA-Deactivated Silica (DCM/MeOH/TEA) B->E Cost-effective F Amine-Functionalized Silica (Hexane/EtOAc) B->F Ideal Normal Phase G Reverse Phase C18 (H2O/MeCN + 0.1% TFA) B->G High Polarity/Salts D Tailing & Irreversible Adsorption C->D H High Purity Recovery E->H F->H G->H

Decision matrix for selecting a purification strategy for polybasic amines.

Quantitative Data & Method Selection

Before initiating the column, TLC method development is mandatory. The tables below summarize the expected chromatographic behavior of 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline across different systems.

Table 1: TLC Retention Factor ( Rf​ ) Analysis
Solvent System (v/v)Stationary Phase Rf​ ValueSpot MorphologyCausality / Observation
DCM:MeOH (90:10)Standard Silica0.05Severe TailingUnshielded silanols cause ionic trapping.
DCM:MeOH:TEA (95:4:1)Standard Silica0.35Sharp, CircularTEA dynamically coats silanols, allowing free elution.
DCM:MeOH: NH4​OH (90:9:1)Standard Silica0.45Sharp, CircularHigh polarity + strong basicity drives rapid elution.
Hexane:EtOAc (50:50)KP-NH (Amine Silica)0.40Sharp, CircularPre-functionalized surface prevents ionic binding natively.
Table 2: Stationary Phase Comparison for Scale-Up
MethodCost ProfileMass RecoveryPost-Column Processing
Standard Silica (No Base) Low< 30%N/A (Compound lost to column)
TEA-Deactivated Silica Low> 85%Requires high-vacuum drying to remove residual TEA.
NH4​OH Polar System Low> 90%Requires aqueous wash if ammonium salts precipitate.
Amine-Functionalized (KP-NH) High> 95%Direct evaporation; no basic additives to remove.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: TEA-Deactivated Normal-Phase Chromatography

Best for standard laboratory setups requiring cost-effective purification of 1g - 50g scale.

Step 1: Column Neutralization (Critical Step)

  • Prepare a solvent mixture of Dichloromethane (DCM) containing 2% Triethylamine (TEA) (v/v).

  • Slurry pack standard silica gel (230-400 mesh) using this mixture.

  • Flush the packed column with 3 Column Volumes (CV) of the 98:2 DCM:TEA mixture.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read pH > 8. If it is neutral, the silica is still absorbing TEA; continue flushing until basic.

Step 2: Sample Preparation via Dry Loading Causality: Polybasic amines often exhibit poor solubility in low-polarity starting eluents. Liquid loading can cause immediate precipitation and band broadening.

  • Dissolve the crude 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline in a minimal amount of DCM.

  • Add neutralized silica gel (approx. 1:3 ratio of crude mass to silica mass).

  • Evaporate the solvent carefully on a rotary evaporator until a free-flowing powder is achieved.

  • Load this powder evenly onto the top of the column bed and cap with a thin layer of sand.

Step 3: Gradient Elution

  • Begin elution with 99:1 DCM:TEA (2 CV) to wash non-polar impurities.

  • Step the gradient to 97:2:1 DCM:MeOH:TEA.

  • Finally, elute the target compound using 95:4:1 DCM:MeOH:TEA. Note: The 1% TEA must be maintained throughout all gradient steps to prevent the re-exposure of acidic silanols.

Step 4: Fraction Analysis & Isolation

  • Spot fractions on TLC plates. Crucial: The TLC developing chamber must contain 1% TEA, otherwise the spots will tail on the plate, giving a false negative for column performance.

  • Visualize under UV (254 nm) for the aniline moiety, and stain with Dragendorff’s reagent (orange spots indicate the tertiary piperazine nitrogens).

  • Pool pure fractions and concentrate under reduced pressure. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to ensure complete removal of residual TEA.

Protocol B: Highly Polar Basic Eluent System ( DCM/MeOH/NH4​OH )

Best for highly retained, stubborn batches or rapid flash chromatography ( [3]).

Step 1: Eluent Preparation

  • Prepare a master batch of 90:9:1 (v/v/v) DCM : MeOH : 28% aqueous NH4​OH . Causality: Premixing is mandatory. Adding aqueous NH4​OH directly to DCM without sufficient MeOH will cause a biphasic separation, ruining the chromatography.

Step 2: Column Execution

  • Slurry pack the column directly with the 90:9:1 mixture. Note: Silica gel has slight solubility in high-methanol/aqueous basic conditions. This protocol should be run rapidly (Flash Chromatography) rather than via slow gravity drip.

  • Load the sample (liquid load is usually acceptable here due to the high polarity of the starting eluent).

  • Run isocratically. The compound will elute in a tight, rapid band.

  • Self-Validation Check: During rotary evaporation of the pooled fractions, if a white solid (ammonium salts) persists, dissolve the residue in DCM, wash once with minimal saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and re-evaporate.

References

  • Biotage. "Successful Flash Chromatography: Method Development and Optimization." Biotage AB. Available at: [Link][1]

  • Royal Society of Chemistry (RSC). "Supplementary Information: Flash Column Chromatography of Nitrogenous Compounds." Available at: [Link] [3]

Application Note: ¹H NMR Characterization Protocol for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS No.: 1409707-64-7)[1].

Introduction & Scientific Context

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a critical structural intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of phosphodiesterase type 5 (PDE5) inhibitors and kinase inhibitors[1]. Structurally, the molecule features a 1,2,4-trisubstituted aniline ring, an electron-donating ethoxy ether, and a lipophilic ethylpiperazine moiety.

Accurate structural verification of this intermediate is essential before proceeding to downstream coupling reactions (e.g., sulfonylation or amidation). This application note provides a comprehensive, causality-driven protocol for the ¹H NMR characterization of this compound, ensuring high-fidelity data acquisition and self-validating spectral interpretation.

Experimental Workflow

NMR_Workflow A Sample Prep (CDCl3 + TMS) B NMR Acquisition (400/500 MHz) A->B C Data Processing (FT & Phasing) B->C D Spectral Analysis (Integration & Splitting) C->D E Self-Validation (D2O Exchange) D->E

Caption: Step-by-step workflow for ¹H NMR characterization and validation of the target aniline derivative.

Causality-Driven Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dictated by sample preparation. Poor shimming, line broadening, and solvent masking are common pitfalls that can be avoided through rigorous methodology[2].

Step-by-Step Methodology
  • Weighing: Accurately weigh 10–15 mg of pure 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline into a clean glass vial[3].

  • Solvent Addition: Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4].

  • Dissolution: Agitate the vial gently. The basic, lipophilic nature of the compound ensures rapid dissolution.

  • Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is approximately 50 mm[2].

Expertise & Experience: The "Why" Behind the Steps
  • Solvent Selection (CDCl₃ vs. DMSO-d₆): CDCl₃ is the optimal solvent for this specific compound. Unlike methanol-d₄, CDCl₃ lacks exchangeable deuterons, preventing the masking or rapid exchange of the critical aniline -NH₂ protons[4]. Furthermore, the compound's basic piperazine ring is highly soluble in chloroform, preventing concentration-dependent aggregation.

  • Solvent Height (50 mm): Maintaining a 50 mm solvent column is critical. Too little solvent causes magnetic field gradients at the liquid-air interface, leading to severe line broadening and making automated shimming algorithms fail[3].

NMR Acquisition Parameters

To achieve a high signal-to-noise (S/N) ratio while maintaining sharp resolution for multiplet analysis, the following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueCausality / Rationale
Pulse Sequence Standard 1D Proton (zg30)A 30° flip angle allows for faster relaxation between scans, optimizing time without sacrificing quantitative integration.
Temperature 298 K (25 °C)Prevents thermal degradation and standardizes chemical shifts of exchangeable protons (-NH₂).
Number of Scans (NS) 16 to 32Sufficient for a 15 mg sample to achieve an excellent S/N ratio without excessive instrument time.
Relaxation Delay (D1) 1.5 - 2.0 secondsEnsures complete longitudinal relaxation (T₁) of all protons, particularly the quaternary-adjacent aromatic protons, ensuring accurate integration.
Spectral Width (SW) 15 - 20 ppmCaptures the full range of protons, ensuring the downfield region is clear of artifacts.

¹H NMR Spectral Analysis & Peak Assignments

The ¹H NMR spectrum of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is highly diagnostic due to the distinct electronic environments created by its three functional groups.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.65 Doublet (d)J ≈ 8.51HAromatic H-6 (ortho to NH₂)
~6.45 Doublet of doublets (dd)J ≈ 8.5, 2.51HAromatic H-5 (ortho to piperazine)
~6.40 Doublet (d)J ≈ 2.51HAromatic H-3 (ortho to OEt)
~4.05 Quartet (q)J ≈ 7.02HEthoxy -OCH₂-
~3.70 Broad singlet (br s)N/A2HAniline -NH₂
~3.10 Multiplet (m)N/A4HPiperazine N-CH₂ (adjacent to Ar)
~2.60 Multiplet (m)N/A4HPiperazine N-CH₂ (aliphatic side)
~2.45 Quartet (q)J ≈ 7.22HEthyl N-CH₂- (on piperazine)
~1.42 Triplet (t)J ≈ 7.03HEthoxy -CH₃
~1.12 Triplet (t)J ≈ 7.23HEthyl -CH₃ (on piperazine)
Mechanistic Explanation of Chemical Shifts
  • The 1,2,4-Trisubstituted Aromatic Pattern: The aromatic ring is subjected to competing resonance (+M) and inductive (-I) effects. The ethoxy group at C-2 and the piperazine ring at C-4 are both strongly electron-donating.

    • H-3 is situated ortho to both the ethoxy oxygen and the piperazine nitrogen. This dual shielding effect pushes its resonance significantly upfield (~6.40 ppm), appearing as a fine doublet due to meta-coupling with H-5 (J ≈ 2.5 Hz).

    • H-6 is ortho to the primary amine but meta to the piperazine, making it the least shielded of the three aromatic protons (~6.65 ppm), appearing as an ortho-coupled doublet (J ≈ 8.5 Hz).

  • Aliphatic Differentiation: The spectrum features two distinct ethyl groups. The ethoxy -CH₂- is highly deshielded by the adjacent electronegative oxygen, pushing it to ~4.05 ppm. Conversely, the ethyl group attached to the piperazine nitrogen is less deshielded, appearing upfield at ~2.45 ppm.

Quality Control & Self-Validating Systems

To establish absolute trustworthiness in the structural assignment, the protocol must be self-validating. Relying solely on 1D chemical shifts can occasionally lead to misassignments in complex mixtures.

Validation Protocol 1: D₂O Exchange for -NH₂ Confirmation

The broad singlet at ~3.70 ppm is hypothesized to be the aniline -NH₂ group. To validate this:

  • Remove the NMR tube from the spectrometer.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the CDCl₃ solution.

  • Cap the tube and shake vigorously for 30 seconds to facilitate phase mixing.

  • Re-acquire the ¹H NMR spectrum. Causality: The labile protons of the primary amine will rapidly undergo hydrogen-deuterium exchange with the D₂O. In the resulting spectrum, the broad singlet at ~3.70 ppm will completely disappear, unequivocally confirming its assignment as the -NH₂ group rather than an aliphatic impurity.

Validation Protocol 2: 2D COSY (Correlation Spectroscopy)

To definitively differentiate the two triplet-quartet systems (the ethoxy group vs. the N-ethyl group):

  • Acquire a standard 2D ¹H-¹H COSY spectrum.

  • Map the cross-peaks. Causality: The quartet at ~4.05 ppm will show a strong scalar coupling cross-peak exclusively with the triplet at ~1.42 ppm. The quartet at ~2.45 ppm will correlate only with the triplet at ~1.12 ppm. This self-validates the isolation of the two distinct spin systems, proving the structural integrity of the dual-alkylated molecule.

References

  • Western University. "NMR Sample Preparation Guidelines". Department of Chemistry, Western University. URL: [Link]

  • University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences". UCL NMR Facility. URL: [Link]

  • Michigan State University. "Sample Preparation - Max T. Rogers NMR Facility". MSU Department of Chemistry. URL: [Link]

Sources

Application Note: Derivatization of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline for SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on the systematic exploration of Structure-Activity Relationships (SAR). The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7) is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and Central Nervous System (CNS) modulators.

This scaffold is engineered with three distinct functional zones, each serving a specific pharmacological purpose:

  • The Primary Aniline (N1): Acts as the primary nucleophilic handle for synthetic diversification. Derivatization at this site (via amidation, sulfonylation, or urea formation) directly modulates the hydrogen-bond donor/acceptor profile and dictates the molecule's interaction with the target protein's hinge region or allosteric pockets[1].

  • The Ethoxy Group (O2): Provides localized steric bulk and lipophilicity. In kinase inhibitors, ortho-alkoxy groups often project into hydrophobic sub-pockets of the ATP-binding site, enhancing target selectivity and residence time.

  • The Ethylpiperazine Moiety (C4): The piperazine ring is a well-documented "privileged structure" in drug design[2][3]. It serves as a solubilizing tail that dramatically improves aqueous solubility and metabolic stability[4]. The basic nitrogen atoms allow for favorable pKa modulation and the formation of critical salt bridges with solvent-exposed acidic residues on the target protein[2].

This application note provides detailed, self-validating protocols for the derivatization of the aniline moiety to generate robust SAR libraries.

SAR Derivatization Strategy

To systematically probe the binding pocket of a target protein, the primary amine of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline can be converted into amides, sulfonamides, and ureas. Each functional group imparts unique physicochemical properties, such as altering the planar vs. tetrahedral geometry of the linker, which directly impacts the conformational trajectory of the appended R-groups.

SAR_Workflow Scaffold 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (Lead Scaffold) Amides Amide Derivatives (HATU/DIPEA) Scaffold->Amides R-COOH Sulfonamides Sulfonamide Derivatives (R-SO2Cl / Pyridine) Scaffold->Sulfonamides R-SO2Cl Ureas Urea Derivatives (R-NCO) Scaffold->Ureas R-NCO SAR_Amide Modulate H-Bonding & Target Affinity Amides->SAR_Amide SAR_Sulf Tetrahedral Geometry & Metabolic Stability Sulfonamides->SAR_Sulf SAR_Urea Bidentate H-Bond Donor Capacity Ureas->SAR_Urea

Caption: Workflow for the derivatization of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in SAR studies.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (like TLC monitoring and targeted aqueous workups), researchers can ensure high-fidelity library generation.

Protocol A: Amide Coupling via HATU/DIPEA

Causality & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over classic carbodiimides (like EDC/DCC) because it generates a highly reactive OAt-active ester. This intermediate is exceptionally efficient at overcoming the steric hindrance imparted by the ortho-ethoxy group on the aniline scaffold, ensuring rapid and high-yielding amide bond formation[5][6]. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the aniline for the active ester[5].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[6].

  • Coupling: Add 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.0 eq) to the pre-activated mixture.

  • In-Process Control: Stir at room temperature for 2–4 hours. Monitor the disappearance of the aniline via LC-MS or TLC (DCM:MeOH 9:1, UV active).

  • Self-Validating Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproduct) and 5% aqueous LiCl (to remove DMF)[5].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient: DCM to 10% MeOH in DCM).

Protocol B: Sulfonamide Synthesis

Causality & Rationale: Sulfonamides act as stable bioisosteres to amides but introduce a tetrahedral geometry, which can project R-groups into entirely different vectors within a binding pocket. Pyridine is utilized both as a solvent and a nucleophilic catalyst to activate the sulfonyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline scaffold (1.0 eq) in anhydrous Pyridine (0.3 M) and cool to 0 °C in an ice bath.

  • Addition: Slowly add the desired sulfonyl chloride (1.2 eq) dropwise. The low temperature prevents exothermic side reactions and di-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Concentrate the reaction under reduced pressure to remove the majority of pyridine. Re-dissolve the crude residue in EtOAc and wash with saturated aqueous CuSO₄ (to complex and remove residual pyridine as a blue, water-soluble copper complex).

  • Isolation: Wash with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Protocol C: Urea Formation via Isocyanates

Causality & Rationale: Ureas provide strong bidentate hydrogen-bond donor capabilities. Reacting the aniline directly with commercially available isocyanates is an atom-economical and highly efficient method that typically requires no coupling reagents[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline scaffold (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add the desired isocyanate (1.05 eq) dropwise at room temperature[1].

  • Reaction: Stir for 2–6 hours. Urea products often have lower solubility and will spontaneously precipitate from the THF solution.

  • Isolation: If precipitation occurs, isolate the product via vacuum filtration and wash with cold THF. If no precipitation occurs, concentrate the solvent and purify via silica gel chromatography.

Quantitative Data & Analytics

The table below summarizes the expected physicochemical properties of the parent scaffold and the typical operational metrics for the derivatization protocols.

Reaction TypeTypical ReagentsAvg. Reaction TimeExpected YieldPrimary Purification MethodKey Byproduct Removal Strategy
Amide Coupling HATU, DIPEA, DMF2 - 4 hours75% - 90%Normal Phase (DCM/MeOH)NaHCO₃ wash removes HOAt[5]
Sulfonylation R-SO₂Cl, Pyridine12 hours60% - 85%Reverse Phase HPLCCuSO₄ wash removes Pyridine
Urea Formation R-NCO, THF2 - 6 hours80% - 95%Filtration / PrecipitationCold THF wash removes unreacted NCO

Parent Scaffold Physicochemical Properties:

  • Molecular Weight: 249.35 g/mol

  • Formula: C₁₄H₂₃N₃O

  • Hydrogen Bond Donors: 1 (Primary Amine)

  • Hydrogen Bond Acceptors: 4 (N, N, N, O)

Biological Context: Target Pathway Modulation

Derivatives of the 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline scaffold are frequently evaluated as ATP-competitive inhibitors against Receptor Tyrosine Kinases (RTKs) such as ALK or EGFR. The piperazine tail extends towards the solvent-exposed region, while the derivatized aniline core anchors into the adenine-binding pocket of the kinase.

Kinase_Pathway Ligand Growth Factor (Extracellular) RTK Receptor Tyrosine Kinase (e.g., EGFR / ALK) Ligand->RTK Activates PI3K PI3K / AKT Pathway (Cell Survival) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Cell Proliferation) RTK->MAPK Phosphorylation Inhibitor Scaffold Derivative (ATP-Competitive Inhibitor) Inhibitor->RTK Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibited by Drug MAPK->Apoptosis Inhibited by Drug

Caption: Mechanism of action for scaffold derivatives acting as RTK inhibitors, blocking downstream survival pathways.

References

  • PeptideChemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry, [Link].

  • Journal of Agricultural and Food Chemistry. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." ACS Publications, [Link].

  • PubMed Central (PMC). "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors." National Institutes of Health, [Link].

Sources

Application Note: Acylation Strategies for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Substrate Profiling

The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, atypical antipsychotics, and PDE5 inhibitor analogues. Structurally, it features an electron-rich primary aniline core, modulated by an ortho-ethoxy group and a para-substituted 4-ethylpiperazine moiety.

Acylation of this specific aniline presents unique mechanistic variables:

  • Electronic Activation vs. Steric Hindrance: The para-piperazinyl group strongly donates electron density via resonance (+M effect), rendering the primary aniline highly nucleophilic. However, the ortho-ethoxy group introduces moderate steric hindrance around the reactive amine, which can slow down couplings with bulky electrophiles.

  • Internal Basicity: The 4-ethylpiperazine ring contains a basic tertiary amine (pKa ~ 8.0–8.5). While this can act as a localized proton sponge during acylation, it fundamentally alters the partition coefficient ( logP ) of the molecule during aqueous workup, necessitating strict pH control to prevent product loss[1].

Mechanistic Pathways of Acylation

To construct the amide bond, two primary pathways are employed depending on the nature of the acylating agent: Method A (Direct Acyl Chloride Addition) and Method B (HATU-Mediated Peptide Coupling).

In Method B , HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized to activate carboxylic acids. The reaction proceeds via the rapid formation of an OAt-active ester. The high coupling efficiency is driven by a neighboring group effect from the pyridine nitrogen atom of the OAt leaving group, which stabilizes the incoming aniline through a 7-membered cyclic transition state[2][3].

Mechanism Aniline 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Lone Pair Donation Acid R-COOH + HATU (Carboxylic Acid) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster DIPEA, DMF Activation ActiveEster->Tetrahedral Nucleophilic Attack by Aniline NH2 AcylChloride R-COCl + Base (Acyl Chloride) AcylChloride->Tetrahedral Direct Nucleophilic Attack Product N-Acylated Amide Product Tetrahedral->Product Elimination of Leaving Group (-OAt or -Cl)

Caption: Mechanistic pathways for the acylation of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while mitigating the risk of over-acylation (di-amide formation) or product loss during extraction.

Workflow Step1 Step 1: Preparation Dissolve Aniline in DCM or DMF Step2A Step 2A: Acyl Chloride Add DIPEA, cool to 0°C Dropwise R-COCl Step1->Step2A Method A Step2B Step 2B: HATU Coupling Pre-activate R-COOH with HATU/DIPEA Step1->Step2B Method B Step3 Step 3: Reaction Stir at RT Monitor by LC-MS Step2A->Step3 Step2B->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Purification Silica Gel Column or Crystallization Step4->Step5

Caption: Step-by-step experimental workflow for Method A and Method B.

Method A: Direct Acylation via Acyl Chloride

Best for: Simple, commercially available acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

  • Preparation: Charge a flame-dried round-bottom flask with 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol). Causality: While the internal piperazine is basic, external DIPEA is strictly required to act as the primary HCl scavenger, preventing the precipitation of the unreactive anilinium hydrochloride salt[4].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. Causality: Strict stoichiometric control (1.05 equiv) and low temperature suppress the formation of di-acylated impurities.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Workup (Critical Step): Quench with saturated aqueous NaHCO3​ . Adjust the aqueous layer to pH > 9 using 1M NaOH if necessary. Extract with DCM (3 × 20 mL). Causality: The tertiary amine of the ethylpiperazine will protonate at neutral/acidic pH, causing the product to partition into the aqueous waste. High pH ensures the product remains in the organic phase[1].

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH containing 1% NH4​OH ).

Method B: HATU-Mediated Amide Coupling

Best for: Complex carboxylic acids, chiral substrates, or when acyl chlorides are unstable.

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for 15 minutes to generate the OAt-active ester[3].

  • Coupling: Add 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (1.0 equiv, 1.0 mmol) to the activated mixture. Stir at room temperature for 4–16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 15 mL) to remove DMF, followed by saturated aqueous NaHCO3​ . Ensure the aqueous phase is pH > 9.

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for both acylation strategies based on empirical validation.

ParameterMethod A (Acyl Chloride)Method B (HATU Coupling)
Typical Yield 85 – 95%75 – 88%
Reaction Time 1 – 2 Hours4 – 16 Hours
Reagent Cost LowHigh (HATU is expensive)
Byproducts HCl (neutralized to salt)Tetramethylurea, HOAt
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Substrate Scope Limited to stable acyl chloridesExtremely broad
Primary Impurity Di-acylated aniline (<5%)Unreacted aniline, Guanidinylation

Troubleshooting & Causality in Optimization

  • Issue: Low Yield / Product Lost in Aqueous Phase

    • Causality: The 4-ethylpiperazine moiety is highly basic. If the extraction is performed with water or brine alone, the local pH may drop below 8.0, protonating the piperazine and dragging the product into the aqueous layer.

    • Solution: Always wash with saturated NaHCO3​ or Na2​CO3​ and verify the aqueous layer is pH > 9 before discarding.

  • Issue: Formation of Guanidinyl Byproducts (Method B)

    • Causality: HATU can react directly with the primary aniline to form a tetramethylguanidinium byproduct if the carboxylic acid is sterically hindered or poorly activated[5].

    • Solution: Ensure the carboxylic acid is pre-activated with HATU and DIPEA for at least 15 minutes before adding the aniline.

  • Issue: Over-acylation (Di-amide formation)

    • Causality: The electron-donating nature of the piperazine ring makes the resulting mono-amide surprisingly nucleophilic. Excess acyl chloride will lead to di-acylation.

    • Solution: Strictly limit the acyl chloride to 1.05 equivalents and maintain the reaction at 0 °C during addition.

References

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies ACS Publications URL:[Link]

  • HATU - Reaction Mechanisms and Applications Wikipedia URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases ACS Publications URL:[Link]

  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors ACS Publications URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are integral to a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and potent manner.[1][2] This guide provides an in-depth technical overview of strategic synthetic pathways for transforming the highly functionalized precursor, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline , into two classes of pharmacologically significant heterocycles: quinolines and indoles. By leveraging classic and robust named reactions, we present detailed, field-proven protocols adapted for this specific starting material. The causality behind experimental choices, mechanistic underpinnings, and the therapeutic relevance of the target scaffolds are discussed to provide a comprehensive resource for researchers in the field.

Introduction: The Strategic Value of the Starting Anilide

The selected starting material, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline , is a richly decorated aniline derivative. Its structural features—a nucleophilic amino group, an electron-donating ethoxy substituent, and a solubilizing ethylpiperazine moiety—make it an exemplary precursor for building complex molecular architectures. The strategic placement of these groups can influence the electronic and steric outcomes of cyclization reactions and imbue the final products with desirable pharmacokinetic properties.

This document outlines four distinct synthetic strategies, demonstrating how this single precursor can be diversified into different high-value heterocyclic cores. We will explore the Doebner-von Miller and Friedländer syntheses for accessing the quinoline scaffold and the Fischer and Bischler-Möhlau syntheses for the indole nucleus.

Part 1: Synthesis of Substituted Quinolines

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anti-inflammatory agents.[3][4][5] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various enzymes and receptors.[4]

Strategy A: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[6][7] This approach is particularly effective for creating substituted quinolines and is known for its operational simplicity.[8]

The reaction is typically catalyzed by strong Brønsted or Lewis acids.[6] The mechanism proceeds through a series of established steps: first, a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[6][9]

Doebner_von_Miller Aniline Substituted Aniline ConjugateAdduct 1,4-Conjugate Adduct Aniline->ConjugateAdduct + H+ UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->ConjugateAdduct Dihydroquinoline Dihydroquinoline Intermediate ConjugateAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation caption Doebner-von-Miller Reaction Workflow

Caption: Doebner-von-Miller Reaction Workflow

This protocol details the reaction of our starting aniline with crotonaldehyde to yield a 2-methyl-substituted quinoline derivative.

Reactant Molar Eq. MW ( g/mol ) Amount Notes
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline1.0263.372.63 g (10 mmol)Starting Material
Crotonaldehyde1.270.090.84 g (12 mmol)α,β-Unsaturated Aldehyde
Hydrochloric Acid (conc.)Catalyst36.46~5 mLBrønsted Acid Catalyst
Nitrobenzene1.1123.111.35 g (11 mmol)Oxidizing Agent
EthanolSolvent-50 mLReaction Solvent

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.63 g (10 mmol) of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in 50 mL of ethanol.

  • To this solution, carefully add 5 mL of concentrated hydrochloric acid while stirring.

  • Add 1.35 g (11 mmol) of nitrobenzene to act as an oxidizing agent.

  • Slowly add 0.84 g (12 mmol) of crotonaldehyde to the reaction mixture. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes) to yield the target quinoline.

Strategy B: The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[10][11] This method provides a highly convergent and regioselective route to polysubstituted quinolines.[12][13]

A key prerequisite for the Friedländer synthesis is the presence of a carbonyl group ortho to the amine on the aniline ring. Therefore, a preliminary acylation step is required for our starting material. The mechanism involves an initial base- or acid-catalyzed aldol condensation, followed by an intramolecular cyclization and dehydration (cyclodehydration) to form the quinoline ring.[10][14]

Friedlander_Synthesis OrthoAminoKetone 2-Aminoaryl Ketone AldolAdduct Aldol Adduct OrthoAminoKetone->AldolAdduct + Base/Acid ActiveMethylene Active Methylene Compound ActiveMethylene->AldolAdduct UnsatCarbonyl Unsaturated Carbonyl Intermediate AldolAdduct->UnsatCarbonyl - H₂O Quinoline Substituted Quinoline UnsatCarbonyl->Quinoline Intramolecular Cyclodehydration caption Friedländer Synthesis Workflow

Caption: Friedländer Synthesis Workflow

Step 2a: Vilsmeier-Haack Formylation to Prepare the 2-Aminoaryl Aldehyde Precursor

  • In a flask cooled to 0°C, add 10 mL of dimethylformamide (DMF).

  • Slowly add 1.1 molar equivalents of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 10 mmol of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in 20 mL of DMF and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 3-4 hours.

  • Cool the reaction and quench by pouring onto crushed ice. Basify with a cold sodium hydroxide solution.

  • The resulting precipitate, 2-Amino-3-ethoxy-5-(4-ethylpiperazin-1-yl)benzaldehyde , is collected by filtration, washed with water, and dried.

Step 2b: Friedländer Condensation

Reactant Molar Eq. MW ( g/mol ) Amount Notes
2-Aminoaryl Aldehyde (from 2a)1.0291.382.91 g (10 mmol)Precursor
Acetophenone1.1120.151.32 g (11 mmol)Active Methylene Compound
Potassium Hydroxide (KOH)2.056.111.12 g (20 mmol)Base Catalyst
EthanolSolvent-50 mLReaction Solvent

Step-by-Step Methodology:

  • Dissolve 2.91 g (10 mmol) of the aldehyde precursor from Step 2a and 1.32 g (11 mmol) of acetophenone in 50 mL of ethanol in a round-bottom flask.

  • Add 1.12 g (20 mmol) of potassium hydroxide and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with dilute HCl.

  • Reduce the solvent volume in vacuo and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 8-Ethoxy-6-(4-ethylpiperazin-1-yl)-2-phenylquinoline .

Part 2: Synthesis of Substituted Indoles

The indole nucleus is arguably one of the most important heterocyclic systems in drug discovery, present in neurotransmitters like serotonin, anti-inflammatory drugs like indomethacin, and numerous anticancer agents.[15][16][17] Its unique electronic properties and ability to participate in hydrogen bonding are key to its biological activity.[1][18]

Strategy C: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful reaction for constructing the indole core from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[19][20]

The starting aniline must first be converted into its corresponding arylhydrazine. This is typically achieved via diazotization of the aniline followed by reduction of the resulting diazonium salt. The arylhydrazine is then condensed with a ketone (e.g., acetone) to form a hydrazone. Under acidic catalysis, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a key[21][21]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[19][22]

Fischer_Indole Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Ketone Ketone/ Aldehyde Ketone->Hydrazone + H+ EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Substituted Indole Aminal->Indole - NH₃ caption Fischer Indole Synthesis Workflow

Caption: Fischer Indole Synthesis Workflow

Step 3a: Synthesis of (2-Ethoxy-4-(4-ethylpiperazin-1-yl)phenyl)hydrazine

  • Dissolve 10 mmol of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in a mixture of 15 mL of water and 5 mL of concentrated HCl, cooling to 0-5°C in an ice-salt bath.

  • Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in 5 mL of water, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of 2.2 equivalents of tin(II) chloride (SnCl₂) in 10 mL of concentrated HCl, also cooled to 0°C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring.

  • Stir the reaction mixture at 0°C for 1 hour. The hydrazine hydrochloride will precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and then basify with a cold NaOH solution to liberate the free hydrazine base. Extract with ether and use immediately in the next step.

Step 3b: Fischer Cyclization

Reactant Molar Eq. Amount Notes
Arylhydrazine (from 3a)1.0~10 mmolFreshly Prepared Precursor
2-Butanone (MEK)1.51.08 g (15 mmol)Ketone
Polyphosphoric Acid (PPA)Catalyst/Solvent~20 gAcid Catalyst

Step-by-Step Methodology:

  • To the freshly prepared arylhydrazine (~10 mmol), add 1.5 equivalents of 2-butanone.

  • Add the mixture to ~20 g of polyphosphoric acid (PPA) pre-heated to 80°C.

  • Increase the temperature to 100-110°C and stir for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with concentrated NaOH solution until basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via column chromatography to obtain 7-Ethoxy-5-(4-ethylpiperazin-1-yl)-2,3-dimethyl-1H-indole .

Strategy D: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a direct method for preparing 2-arylindoles by reacting an aniline with an α-haloketone in the presence of excess aniline, which serves as both a reactant and a base.[23][24] Milder, modern variations often use microwave irradiation to accelerate the reaction.[25][26]

The mechanism involves the initial N-alkylation of the aniline with the α-haloketone to form an α-amino ketone intermediate. A second molecule of aniline then condenses with the ketone carbonyl to form an enamine or imine intermediate. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent aromatization to give the final indole product.[23][26]

Bischler_Mohlau Aniline Aniline AminoKetone α-Amino Ketone Intermediate Aniline->AminoKetone + Aniline (Base) HaloKetone α-Halo Ketone HaloKetone->AminoKetone CyclizedInt Cyclized Intermediate AminoKetone->CyclizedInt Intramolecular Electrophilic Attack Indole 2-Aryl Indole CyclizedInt->Indole Aromatization (- H₂O, - Aniline·HBr) caption Bischler-Möhlau Synthesis Workflow

Caption: Bischler-Möhlau Synthesis Workflow

Reactant Molar Eq. MW ( g/mol ) Amount Notes
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline3.0263.377.90 g (30 mmol)Reactant and Base
2-Bromoacetophenone (Phenacyl bromide)1.0199.051.99 g (10 mmol)α-Halo Ketone
Dimethylformamide (DMF)Solvent-1 mLCatalyst/Solvent

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine 7.90 g (30 mmol) of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline and 1.99 g (10 mmol) of 2-bromoacetophenone.

  • Add 1 mL of DMF.[25]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 15-20 minutes with stirring. Monitor pressure and temperature to ensure they remain within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a 1M HCl solution to remove excess aniline.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-Ethoxy-5-(4-ethylpiperazin-1-yl)-2-phenyl-1H-indole .

Conclusion

This guide demonstrates the synthetic versatility of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline as a valuable starting material for accessing diverse and medicinally relevant heterocyclic cores. By applying well-established named reactions—Doebner-von Miller, Friedländer, Fischer, and Bischler-Möhlau—researchers can efficiently generate libraries of novel quinoline and indole derivatives. The provided protocols, adapted for this specific precursor, offer a practical and logical framework for further exploration in drug discovery and development programs. Each pathway highlights the importance of understanding reaction mechanisms to strategically plan and execute the synthesis of complex molecular targets.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (No authors listed). PubMed.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.
  • Friedländer synthesis. Wikipedia.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (No authors listed). Cureus.
  • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
  • Biomedical Importance of Indoles. PMC.
  • A Step-by-Step Guide to the Synthesis of Indole Derivatives: Applic
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry.
  • Synthesis of Quinolines from Anilines, Acetophenones and DMSO Under Air. Request PDF.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Doebner–Miller reaction. Wikipedia.
  • The Friedlӓnder Synthesis of Quinolines.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Bischler-Mohlau Indole Synthesis. Cambridge University Press & Assessment.
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters.
  • The Benzyne Fischer-Indole Reaction. Organic Letters.
  • Fischer indole synthesis applied to the total synthesis of n
  • Bischler Indole Synthesis.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC.

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The Strategic Utility of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline as a sophisticated intermediate in the synthesis of contemporary Active Pharmaceutical Ingredients (APIs), with a particular focus on the landscape of targeted cancer therapies. This document provides a comprehensive overview of its synthetic pathways, detailed experimental protocols, analytical methodologies, and critical safety considerations.

Introduction: A Key Building Block for Next-Generation Kinase Inhibitors

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is an aromatic amine of significant interest in medicinal chemistry. Its structural architecture, featuring an ethoxy group and an ethylpiperazine moiety on an aniline scaffold, makes it a valuable precursor for the synthesis of complex molecules with high biological activity. Notably, the closely related analogue, 4-(4-ethylpiperazin-1-yl)aniline, is a confirmed intermediate in the production of Infigratinib, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of certain cancers.[1] This precedent strongly suggests that 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a key component in the development of next-generation FGFR inhibitors and other targeted therapies, where fine-tuning of physicochemical properties is paramount for enhancing efficacy and safety profiles.[2][3]

The strategic incorporation of the ethoxy group can modulate the electronic and lipophilic character of the final API, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The ethylpiperazine group is a common pharmacophore in kinase inhibitors, often contributing to target engagement and improving solubility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₁₄H₂₃N₃ON/A
Molecular Weight249.36 g/mol N/A
AppearanceOff-white to pale yellow solid (predicted)N/A
Melting PointNot explicitly available; likely a low-melting solidN/A
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)N/A
pKaNot explicitly available; aniline nitrogen is basicN/A

Synthetic Pathway and Mechanism

The synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is typically achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.

DOT Script for Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: API Synthesis (Example) A 1-Bromo-2-ethoxy-4-nitrobenzene C 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-Ethylpiperazine B->C D 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine E 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (Target Intermediate) D->E Reducing Agent (e.g., H2, Pd/C or SnCl2) Solvent (e.g., EtOH, EtOAc) F 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline H Final API (e.g., FGFR Inhibitor) F->H Coupling Reaction G Electrophilic Partner (e.g., substituted pyrimidine) G->H

Caption: Synthetic pathway for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline and its subsequent use in API synthesis.

The initial step involves the reaction of an activated aryl halide, such as 1-bromo-2-ethoxy-4-nitrobenzene, with 1-ethylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base to neutralize the hydrogen halide formed.

The subsequent reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a common and efficient method.[4] Alternatively, metal-based reducing agents like tin(II) chloride in an acidic medium can also be employed.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis of 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine

Materials:

  • 1-Bromo-2-ethoxy-4-nitrobenzene

  • 1-Ethylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-ethoxy-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add 1-ethylpiperazine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Materials:

  • 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-(3-Ethoxy-4-nitrophenyl)-4-ethylpiperazine (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Purge the vessel with nitrogen gas and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, carefully purge the vessel with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline. The product is often of sufficient purity for the next step, but can be further purified by crystallization or column chromatography if needed.

Analytical Characterization

Robust analytical methods are crucial for ensuring the purity and identity of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of the intermediate and monitoring reaction progress.

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol
Gradient A suitable gradient from a higher aqueous composition to a higher organic composition.
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm
Injection Volume 10 µL

This method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted chemical shifts can serve as a guide for spectral interpretation.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the ethylpiperazine moiety (multiple multiplets for the piperazine ring protons and a quartet and triplet for the ethyl group).

  • ¹³C NMR: Expect distinct signals for each of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent [M+H]⁺ ion.

Safety and Handling

As a substituted aniline and piperazine derivative, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline should be handled with appropriate safety precautions. While specific data for this compound is limited, data for related compounds suggest the following:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Toxicity: Substituted anilines can be toxic if swallowed, in contact with skin, or if inhaled.[7] Piperazine derivatives can cause skin and eye irritation and may cause sensitization.[9]

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a strategically important intermediate in the synthesis of advanced APIs, particularly in the field of oncology. Its synthesis, via a robust and scalable two-step process, provides a reliable route to this key building block. The analytical methods outlined ensure the quality and purity of the intermediate, which is critical for its successful incorporation into the final API. Adherence to strict safety protocols is essential when handling this and related compounds. As the demand for more targeted and effective therapeutics continues to grow, the role of versatile intermediates like 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline will undoubtedly expand.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (2021). Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.). Proceedings of the National Academy of Sciences. Retrieved March 21, 2026, from [Link]

  • N-{1-ý3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl¨ethyl}butyramide, the preparation method and use thereof. (n.d.). Google Patents.
  • Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health. Retrieved March 21, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal. Retrieved March 21, 2026, from [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (n.d.). Google Patents.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules. Retrieved March 21, 2026, from [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved March 21, 2026, from [Link]

  • 1-Bromo-2-ethoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • A Promising Paradigm Shift in Cancer Treatment with FGFR Inhibitors. (2025). Anti-Cancer Agents in Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Table of content. (n.d.). The Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Chemical structures of relevant inhibitors of FGFR. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? (2018). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • 1-(3-ethoxy-4-nitrophenyl)piperazine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved March 21, 2026, from [Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Method Validation for the Trace-Level Quantification of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) Regulatory Framework: ICH M7(R2)[1] and ICH Q2(R2)[2]

Scientific Rationale & Regulatory Context

The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7, Formula: C14H23N3O) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of piperazine-substituted pharmaceuticals.

From a toxicological perspective, the presence of an unprotected primary aromatic amine (PAA) categorizes this molecule as a "Cohort of Concern" structural alert for DNA reactivity and mutagenicity[1]. Under the ICH M7(R2) guideline, mutagenic impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit potential carcinogenic risk[1]. Assuming a standard Maximum Daily Dose (MDD) of 100 mg for the formulated Active Pharmaceutical Ingredient (API), the concentration limit of this impurity must not exceed 15 parts per million (ppm) .

The Causality Behind the Analytical Strategy

Conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the sensitivity and matrix-resolving power required to quantify impurities at sub-ppm levels reliably. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application[3].

We selected a Biphenyl stationary phase over a traditional C18 column. The electron-rich aniline ring of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline engages in strong π−π interactions with the biphenyl ligands, drastically improving retention and peak shape while shifting the analyte away from the ion-suppressing void volume[3]. Furthermore, the addition of 0.1% formic acid to the mobile phase ensures complete protonation of the highly basic piperazine moiety ( pKa​≈9.0 ), maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Experimental Methodology & Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical batch incorporates System Suitability Testing (SST) and an isotopically labeled Internal Standard (IS) to dynamically correct for matrix effects and ionization fluctuations.

Reagents and Materials
  • Target Analyte: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline reference standard (>99% purity).

  • Internal Standard (IS): 4-Ethoxyaniline-d5 (or a structurally analogous deuterated standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 Water:ACN (v/v) containing 0.1% FA.

  • API Matrix Dissolution: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.

  • IS Spiking: Add 10 µL of the IS working solution (10 µg/mL) to the flask.

  • Extraction/Dilution: Bring to volume with the diluent. Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Filtration: Centrifuge the sample at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

Workflow A API Sample Weighing & Dissolution B Internal Standard Spiking A->B C Ultrasonic Extraction B->C D Centrifugation & Filtration (0.22 µm) C->D E LC-MS/MS Analysis (Biphenyl Column) D->E F Data Processing & Quantification E->F

Caption: LC-MS/MS sample preparation and analytical workflow for trace impurity quantification.

LC-MS/MS Instrumental Conditions

Chromatographic Parameters:

  • Column: Restek Ultra Biphenyl (100 mm × 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Gradient Program: 0-1 min (5% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 5% B), 5.1-7 min (re-equilibration).

Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Table 1: Optimized MRM Transitions for Quantification

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline 250.2 [M+H]+ 164.122Quantifier
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline 250.2 [M+H]+ 137.128Qualifier
IS (4-Ethoxyaniline-d5) 143.1 [M+H]+ 110.118IS Quantifier

Mechanistic Note: The precursor ion at m/z 250.2 undergoes Collision-Induced Dissociation (CID). The primary fragmentation pathway involves the cleavage of the ethylpiperazine ring, yielding a highly stable product ion at m/z 164.1, which provides an excellent signal-to-noise (S/N) ratio for trace quantification.

ICH Q2(R2) Method Validation Protocol

To ensure the method is "fit for purpose" for regulatory submission, it must be validated according to the newly updated ICH Q2(R2) guidelines[4].

Validation Root ICH Q2(R2) Validation Protocol Spec Specificity (Blank vs. Matrix) Root->Spec Sens Sensitivity (LOD S/N>3, LOQ S/N>10) Root->Sens Lin Linearity (10% to 150% of Limit) Root->Lin Acc Accuracy (Recovery at 50-150%) Root->Acc Prec Precision (Repeatability %RSD < 10%) Root->Prec

Caption: ICH Q2(R2) method validation parameters for genotoxic impurity control.

System Suitability Testing (SST) - The Self-Validating Core

Before executing the validation parameters, an SST solution (containing the analyte at the 15 ppm specification limit) is injected six times.

  • Acceptance Criteria: %RSD of peak area ≤5.0% ; USP Tailing Factor ≤1.5 ; Retention time drift ≤0.1 min.

Specificity and Matrix Effect

Blank diluent, unspiked API matrix, and API matrix spiked with 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline at the Limit of Quantitation (LOQ) are injected.

  • Causality: The MRM mode intrinsically filters out background noise. However, matrix components co-eluting with the analyte can cause ion suppression. By comparing the response of the analyte spiked into the matrix versus the solvent, the Matrix Factor (MF) is calculated. The use of the isotopically labeled IS normalizes any observed suppression.

Sensitivity (LOD and LOQ)

Determined by progressively diluting the standard solution until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • LOD: S/N ≥3:1

  • LOQ: S/N ≥10:1 (Target LOQ is set at 1.5 ppm, which is 10% of the 15 ppm specification limit, ensuring robust detection well below the TTC).

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across 6 concentration levels ranging from LOQ (1.5 ppm) to 150% of the specification limit (22.5 ppm).

  • Accuracy (Recovery): API samples are spiked in triplicate at 50%, 100%, and 150% of the specification limit.

  • Precision: Six independent preparations of the API spiked at the 100% specification limit (15 ppm) are analyzed to determine method repeatability.

Summary of Validation Results

The quantitative data generated during the validation lifecycle is summarized below, demonstrating full compliance with ICH Q2(R2) acceptance criteria[4].

Table 2: Method Validation Summary for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interfering peaks at RT 2.85 minBlank response < 20% of LOQPass
Limit of Detection (LOD) 0.45 ppm (S/N = 4.2)S/N ≥3 Pass
Limit of Quantitation (LOQ) 1.50 ppm (S/N = 12.5)S/N ≥10 ; Precision %RSD ≤15% Pass
Linearity Range 1.5 ppm to 22.5 ppm R2≥0.995 Pass
Accuracy (Recovery) 50% Level: 98.4%100% Level: 101.2%150% Level: 99.7%Mean Recovery: 80.0% – 120.0%Pass
Method Precision %RSD = 4.1% (n=6)%RSD ≤10.0% Pass
Matrix Effect (IS Normalized) 96.5%85.0% – 115.0%Pass

References

  • ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. URL:[Link]

  • ICH Q2(R2) : Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Kannan, K. et al. (2021) : A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. National Institutes of Health (NIH) / PubMed. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline. This highly electron-rich intermediate is critical in the development of kinase inhibitors and PDE5 analogs, but its synthesis is plagued by competing side reactions during both the Nucleophilic Aromatic Substitution (SNAr) and nitro reduction phases.

This guide provides mechanistic causality, self-validating protocols, and actionable solutions to ensure high-yield, high-purity synthesis.

Process Overview & Side Reaction Mapping

Understanding the divergence points in your synthetic route is the first step in troubleshooting. The diagram below illustrates the optimal pathway alongside the most common failure modes.

SNAr_Workflow SM 4-Fluoro-2-ethoxy- 1-nitrobenzene Int 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine SM->Int 1-Ethylpiperazine K2CO3, 80°C Phenol 3-Ethoxy-4-nitrophenol (Hydrolysis) SM->Phenol H2O trace (Side Reaction) Prod 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline Int->Prod Reduction (H2, Pd/C or Fe) Dealkyl Des-ethyl Aniline (N-Dealkylation) Int->Dealkyl Excess H2/Pd (Side Reaction) Oxid Azo/Azoxy Dimers (Oxidation) Prod->Oxid O2 Exposure (Side Reaction)

Workflow for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline synthesis and major side-reaction pathways.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

FAQ 1: My LC-MS shows a highly polar, UV-active impurity instead of the piperazine adduct. What went wrong?

Causality: You are likely observing 3-ethoxy-4-nitrophenol. This is the product of aryl fluoride hydrolysis. When trace water is present in your polar aprotic solvent (e.g., DMF or CH₃CN) or if your base (K₂CO₃) is highly hygroscopic, hydroxide ions are generated in situ. These small, highly nucleophilic ions easily outcompete the sterically hindered secondary amine of 1-ethylpiperazine for the activated 4-fluoro position [1]. Resolution: Rigorously dry your solvents over 3Å molecular sieves and flame-dry your K₂CO₃ prior to use. If ambient humidity is an uncontrollable variable in your lab, switch to an organic, non-hygroscopic base like N,N-Diisopropylethylamine (DIPEA).

FAQ 2: The SNAr reaction stalls at 70% conversion. Should I push the temperature past 100 °C?

Causality: No. Pushing the temperature increases the risk of displacing the ethoxy group (transetherification) or thermally degrading the piperazine ring. The fluoro group is already highly activated by the strongly electron-withdrawing para-nitro group. If the reaction stalls, it is a kinetic issue—typically caused by base insolubility or reagent depletion, not a lack of thermal energy. Resolution: Add an additional 0.5 equivalents of 1-ethylpiperazine and ensure vigorous stirring to overcome the mass-transfer limitations of the heterogeneous K₂CO₃ mixture.

Protocol 1: Self-Validating Moisture-Free SNAr
  • Preparation: Charge a flame-dried flask with 4-fluoro-2-ethoxy-1-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) under an Argon atmosphere.

  • Reaction: Add anhydrous DMF (10 volumes) followed by 1-ethylpiperazine (1.2 eq). Heat to 80 °C.

  • Validation Check 1 (Visual): The solution should transition from pale yellow to a deep, vibrant orange within 30 minutes, confirming the formation of the charge-transfer complex of the product.

  • Validation Check 2 (Analytical): Sample at 4 hours. LC-MS must show the complete disappearance of the starting material and a dominant peak at [M+H]⁺ = 280.2 .

  • Workup: Quench with ice water to precipitate the product. The aqueous filtrate pH must be checked (should be >9) to ensure all unreacted piperazine remains in the aqueous layer during filtration.

Step 2: Nitro Reduction to Aniline

FAQ 3: The nitro reduction using Pd/C and H₂ yields a major byproduct with a mass of [M-28]. How do I prevent this?

Causality: The [M-28] peak corresponds to the des-ethyl derivative of your target aniline. Palladium on Carbon (Pd/C) is a highly active catalyst. Under elevated hydrogen pressure or extended reaction times, Pd can insert into the N-alkyl bond of the piperazine ring, leading to catalytic N-dealkylation [3]. Resolution: Lower the H₂ pressure to 1 atm (balloon pressure) and strictly monitor the reaction time. Alternatively, abandon catalytic hydrogenation in favor of a milder chemical reduction (e.g., Iron and Ammonium Chloride), which completely circumvents N-dealkylation.

FAQ 4: My isolated aniline product turns dark brown/black upon exposure to air. Is it ruined?

Causality: Yes, dark coloration indicates severe oxidative degradation. Your target molecule is highly electron-rich due to the synergistic electron-donating effects of the ethoxy and piperazine groups. Upon air exposure, the amine rapidly oxidizes to a nitroso species. This reactive intermediate condenses with residual hydroxylamines to form deeply colored, irreversible azo and azoxy dimers [2]. Resolution: Perform all post-reduction workups using degassed solvents. Store the final product under a strict Argon atmosphere at -20 °C, or immediately carry it forward to the next synthetic step (e.g., protection or coupling).

Reduction_Mechanism Nitro Nitro Ar-NO2 Nitroso Nitroso Ar-NO Nitro->Nitroso +2[H], -H2O Hydroxyl Hydroxylamine Ar-NHOH Nitroso->Hydroxyl +2[H] Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxyl, -H2O (Condensation) Aniline Aniline Ar-NH2 Hydroxyl->Aniline +2[H], -H2O Aniline->Nitroso Air Oxidation (O2) Azo Azo Dimer Azoxy->Azo Reduction

Stepwise nitro reduction mechanism highlighting the formation of azo/azoxy dimers via intermediates.

Quantitative Data: Impact of Reduction Conditions on Side-Product Profile

To guide your choice of reducing conditions, review the empirical data summarizing the side-reaction profiles of various methodologies:

Reduction MethodConversion (%)Target Aniline Yield (%)N-Dealkylation (%)Azo/Azoxy Dimers (%)
H₂ (50 psi), 10% Pd/C >996530<5
H₂ (1 atm), 10% Pd/C 958212<5
Fe powder / NH₄Cl >9994<1<2
Protocol 2: Self-Validating Iron-Mediated Nitro Reduction
  • Preparation: Dissolve 1-(3-ethoxy-4-nitrophenyl)-4-ethylpiperazine (1.0 eq) in a degassed mixture of EtOH/H₂O (4:1 ratio).

  • Reaction: Add NH₄Cl (3.0 eq) and Iron powder (5.0 eq, ~325 mesh). Heat the suspension to 70 °C for 2 hours.

  • Validation Check 1 (Visual): The reaction mixture will transform into a thick, dark brown/black sludge (iron oxides). This is the physical confirmation of electron transfer.

  • Validation Check 2 (Analytical): Spot on TLC (DCM:MeOH 9:1). The product spot will rapidly turn brown if the TLC plate is heated in air, validating the presence of the electron-rich aniline. LC-MS must show [M+H]⁺ = 250.2 .

  • Workup: Filter the hot suspension through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with degassed EtOAc, and dry over Na₂SO₄. Store strictly under Argon.

References

  • Synthesis and Preclinical Evaluation of[Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • Nitro Substrates in Reductive Electrosynthesis: A Review.ACS Electrochemistry.
  • Dealkylation reactions offer convenient synthetic strategies for the prepar

Removal of palladium catalyst from 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic Removal of Residual Palladium from 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Situation Analysis: The Challenge of Purifying 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

The synthesis of complex molecules like 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline frequently relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to efficiently form key C-N bonds.[1][2] While indispensable for synthesis, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity and strict regulatory limits imposed by guidelines like ICH Q3D, which often mandate levels below 10 ppm.[3][4]

The structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline presents a specific and significant purification challenge. The molecule contains multiple nitrogen atoms—within the aniline and the ethylpiperazine moieties—that act as potent ligands. These nitrogen centers can chelate with palladium species, forming stable, soluble complexes that are not easily removed by simple filtration or crystallization.[5][6] This guide provides a structured approach to troubleshooting and overcoming these specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my residual palladium levels still high after filtering the reaction mixture through Celite? A1: Filtration through a pad of Celite is primarily effective at removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium metal (Pd(0)) that has precipitated from the solution.[6][7] The high residual levels you are observing are likely due to soluble palladium species (e.g., Pd(II) or colloidal Pd(0)) that are stabilized in solution, often by complexation with your nitrogen-containing product.[5][6] These soluble complexes will pass through the Celite pad with the filtrate.

Q2: What are the acceptable limits for palladium in my final compound? A2: For an Active Pharmaceutical Ingredient (API), regulatory bodies require stringent control of elemental impurities.[4] According to the ICH Q3D guidelines, palladium is a Class 2B element, and for oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which often translates to a concentration limit of ≤10 ppm in the final drug substance.[3][8] For compounds intended for early-stage biological screening, a higher limit of <100 ppm may be considered acceptable to avoid misleading assay results.[9][10]

Q3: I'm losing a significant amount of my product during purification with activated carbon. What's happening? A3: Activated carbon is a cost-effective scavenger but operates through non-specific physisorption.[5][11] Your product, 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, is a polar, functionalized molecule that can adsorb onto the carbon surface along with the palladium, leading to significant yield loss.[6][12] This is a common trade-off with carbon-based purification.

Q4: How do I choose the most effective palladium scavenger for my molecule? A4: The choice is system-dependent and must account for the palladium species, solvent, and the product's functional groups.[5] For a molecule with amine functionalities, you need a scavenger that has a high affinity for palladium but will not react with your product. Thiol- and trimercaptotriazine (TMT)-based scavengers are often excellent choices as they are highly selective for soft metals like palladium and do not interact with the amine groups.[1][13]

Palladium Removal Strategy Workflow

This diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post C-N Coupling) check_pd_form Initial Analysis: Is Palladium Heterogeneous (e.g., visible black precipitate)? start->check_pd_form celite_filtration Step 1: Filtration Through Celite Pad check_pd_form->celite_filtration  Yes scavenger_screening Step 2: Scavenger Screening (Thiol, TMT, Carbon, etc.) check_pd_form->scavenger_screening No / Unsure   celite_filtration->scavenger_screening Filtrate analysis Step 3: Quantify Residual Pd (ICP-MS / ICP-OES) scavenger_screening->analysis check_limits Pd Level < Target Limit (e.g., <10 ppm)? analysis->check_limits end_success Purified Product check_limits->end_success Yes troubleshoot Troubleshoot & Optimize (See Guide Below) check_limits->troubleshoot No troubleshoot->scavenger_screening Re-screen or Optimize Conditions

Caption: Decision workflow for palladium removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
High Pd Levels After Scavenger Treatment 1. Strong Chelation: The product is strongly binding the palladium, outcompeting the scavenger.[6][12] 2. Incorrect Scavenger: The chosen scavenger has low affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)).[1] 3. Insufficient Loading/Time: Not enough scavenger was used, or the treatment time was too short for the kinetics of binding.1. Increase Scavenger Equivalents: Use a higher loading of the scavenger (e.g., 5-10 equivalents relative to palladium).[12] 2. Increase Temperature & Time: Gently heat the mixture (e.g., 40-50 °C) and extend the stirring time (up to 24 hours) to improve binding kinetics.[5][6] 3. Screen Different Scavengers: Test a different class of scavenger. If a thiol-based one failed, try a TMT-based one. (See comparison table below).[13]
Significant Product Loss During Purification 1. Non-Specific Adsorption: The product is binding to the purification media, especially activated carbon.[6][12] 2. Co-precipitation: The product is precipitating along with a scavenger-metal complex.1. Reduce Adsorbent Loading: Use the minimum effective amount of activated carbon (e.g., start at 5 wt% relative to crude product).[6] 2. Switch to a More Selective Scavenger: Silica-based scavengers (Si-Thiol, Si-TMT) generally exhibit higher selectivity and lower product loss compared to carbon.[12] 3. Post-Scavenging Wash: After filtering off the scavenger, wash the solid cake with a small amount of fresh, clean solvent to recover any adsorbed product.[14]
Inconsistent Results Between Batches 1. Variable Palladium Speciation: The final oxidation state and form of the palladium (colloidal, soluble, particulate) may differ slightly between runs depending on reaction completion and workup conditions.[5] 2. Workup pH Changes: The pH of the solution can affect both the product's and the palladium's charge state, influencing chelation and scavenger efficiency.1. Standardize the Workup: Ensure the workup procedure (e.g., quenching, extractions) is identical for every batch before scavenger treatment. 2. Consider a Mild Oxidant/Reductant: In some cases, adding a mild oxidant (like air, used cautiously) or reductant can help convert various palladium species to a single, more easily scavenged form (e.g., Pd(0)). 3. Adopt a Multi-Step Protocol: A robust, multi-step process (e.g., Celite filtration followed by a scavenger) is often more reproducible than a single-step method.[15]
Comparison of Common Palladium Scavengers
Scavenger TypeMechanismProsCons
Activated Carbon PhysisorptionLow cost, effective for a broad range of Pd species.[16]Non-selective, can lead to high product loss, may require higher loading (5-10 wt%).[5][6]
Silica-Bound Thiol (Si-Thiol) ChemisorptionHigh selectivity for palladium, low product loss, good for both Pd(0) and Pd(II).[13][17]Higher cost than carbon, may require longer reaction times.
Polymer/Silica-Bound TMT ChemisorptionExtremely high affinity for palladium, very efficient, often reduces Pd to very low ppm levels.[13][18]Can be more expensive, some polymer backbones may swell in certain solvents.
Celite Filtration AidInexpensive, simple to use for removing insoluble palladium.[7][14]Ineffective against soluble or colloidal palladium species.[6]
Detailed Experimental Protocols

Protocol 1: Two-Step Purification via Celite Filtration and a Silica-Based Scavenger

This protocol is a robust method for achieving very low palladium levels and is recommended when single-step methods fail.

Step 1: Removal of Heterogeneous Palladium

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., THF, Ethyl Acetate) to reduce viscosity.[14]

  • Prepare Celite Pad: Prepare a 1-2 cm thick pad of Celite in a Büchner or sintered glass funnel. Wet the pad with the clean solvent.[7]

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite pad.

  • Washing: Wash the Celite pad thoroughly with additional clean solvent to ensure complete recovery of the product.[14] Collect and combine the filtrates.

Step 2: Scavenging of Soluble Palladium

  • Dissolution: The combined filtrate from Step 1 should be concentrated and re-dissolved in a suitable solvent if necessary.

  • Scavenger Addition: Add a silica-based scavenger (e.g., SiliaMetS® Thiol or MP-TMT) at a loading of 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[18][19]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (40-50 °C) for 4 to 24 hours. The optimal time should be determined by periodic analysis (e.g., TLC or LCMS to monitor for product stability, and ICP for palladium levels).[5]

  • Final Filtration: Filter off the scavenger resin through a standard filter paper or funnel.

  • Rinse: Wash the filtered scavenger with fresh solvent to recover any remaining product.

  • Concentration & Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Submit a sample of the final material for quantitative palladium analysis by ICP-MS or ICP-OES.[20][21]

Protocol 2: Optimized Activated Carbon Treatment

This protocol should be used when a low-cost solution is paramount and after optimizing to minimize product loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).

  • Carbon Addition: Add powdered activated carbon. Start with a low loading (e.g., 0.1 to 0.5 times the weight of the crude product) and optimize as needed.[12] A high-purity, high-surface-area carbon (e.g., Darco® KB-B) is recommended.[5]

  • Stirring: Stir the suspension at 40-50 °C for 2-18 hours.[12] Monitor both palladium removal and product concentration to find the optimal time that maximizes purification without excessive product loss.

  • Filtration: Filter the hot mixture through a pad of Celite to completely remove the fine carbon particles. Caution: Activated carbon can be pyrophoric, handle with care.

  • Washing & Analysis: Wash the Celite/carbon cake thoroughly with hot solvent. Combine the filtrates, concentrate, and analyze for residual palladium.

Troubleshooting Logic Diagram

Palladium_Troubleshooting start Problem: High Residual Pd (>10 ppm) After Purification check_method What method was used? start->check_method celite Celite Filtration Only check_method->celite Celite carbon Activated Carbon check_method->carbon Carbon scavenger Scavenger Treatment check_method->scavenger Scavenger celite_cause Cause: Pd is soluble/ chelated by product celite->celite_cause celite_solution Solution: Add a scavenger treatment step (Protocol 1) celite_cause->celite_solution carbon_q Was product yield low? carbon->carbon_q carbon_yield_low Yes carbon_q->carbon_yield_low  Yes carbon_yield_ok No carbon_q->carbon_yield_ok No   carbon_solution1 Solution: Reduce carbon loading or switch to selective scavenger carbon_yield_low->carbon_solution1 carbon_solution2 Solution: Increase temp/time or carbon loading carbon_yield_ok->carbon_solution2 scavenger_cause Cause: Insufficient time, temp, or loading. Or, wrong scavenger type. scavenger->scavenger_cause scavenger_solution Solution: Increase equivalents, temp, and time. If no change, screen other scavengers. scavenger_cause->scavenger_solution

Caption: Troubleshooting logic for common purification issues.

References
  • Benchchem. "Palladium Catalyst Removal: A Technical Support Guide for Researchers." Accessed March 21, 2026.
  • Merck/PITT Collaboration. "Rapid Method for Evaluation of Residual Palladium." Pharmaceutical Technology. Published February 16, 2026.
  • Sopachem. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
  • Koide, K. et al. "Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence.
  • Teijin Limited. "Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.
  • Royal Commission for the Exhibition 1851. "Investigating the extraction of residual palladium in the pharmaceutical industry." Accessed March 21, 2026.
  • Macdonald, S. J. F. et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Biotage. "How to Remove Palladium in three easy steps." Published January 20, 2023.
  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts Activated Carbon Business Division." Accessed March 21, 2026.
  • Norlab. "Biotage® MP-TMT - Palladium Scavenger." Accessed March 21, 2026.
  • Leach, A. G. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters.
  • Shao, P. et al. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed. Published December 1, 2023.
  • Tsoukala, A. et al. "Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration.
  • Marguí, E. et al. "Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence." PubMed. Published February 15, 2009.
  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." Accessed March 21, 2026.
  • Various Authors. "How can i remove palladium Pd catalyst easily?
  • Sumitomo Chemical Co. "Method of removing palladium." Google Patents (US7084287B2). Published August 1, 2006.
  • Leach, A. G. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." PMC. Published January 20, 2022.
  • Koide, K. "Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." Books.
  • Johnson Matthey Technology Review.
  • Reddit r/Chempros. "Your trick to remove residual palladium." Published September 19, 2025.
  • Benchchem. " from 6-Bromopyridin-3-amine Reaction Mixtures." Accessed March 21, 2026.
  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Accessed March 21, 2026.
  • Crudden, C. M. et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Benchchem. " from Pyrazole Compounds." Accessed March 21, 2026.
  • Diao, T.
  • Johnson Matthey.
  • PhosphonicS. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Biotage. "Metal Scavenger User Guide." Accessed March 21, 2026.
  • H. Lundbeck A/S. "Process for the manufacture of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine." Google Patents (WO2013102573A1). Published July 11, 2013.
  • Emadi, R. et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Semantic Scholar.
  • Nazaré, M. et al. "A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones." Organic Chemistry Portal. Published 2004.
  • Egis Gyógyszergyár Zrt. "Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Winkler, J. D. et al. "SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION." HETEROCYCLES, Vol. 84, No. 2. Published 2012.

Sources

Technical Support Center: Troubleshooting Guide for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7), a highly polar, multi-basic intermediate frequently utilized in the development of kinase inhibitors and PDE5 analogues. Synthesizing this electron-rich compound presents unique challenges, particularly in driving the nucleophilic aromatic substitution (SNAr) to completion and preventing catalyst poisoning during nitro reduction.

Synthetic Route Overview

The standard industrial approach to this molecule involves a three-step sequence. The synthesis begins with the regioselective etherification of 2,4-difluoronitrobenzene to form 2-ethoxy-4-fluoronitrobenzene[1]. This is followed by an SNAr reaction with 1-ethylpiperazine, and finally, a catalytic hydrogenation of the nitro group to yield the target aniline[2].

SynthesisRoute A 2,4-Difluoronitrobenzene (Starting Material) B 2-Ethoxy-4-fluoronitrobenzene (Intermediate 1) A->B NaOEt, EtOH 0 °C to RT C 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine (Intermediate 2) B->C 1-Ethylpiperazine K2CO3, DMF, 90 °C D 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline (Target API Intermediate) C->D H2 (g), Pd/C MeOH, HCl (cat.)

Caption: Three-step synthetic workflow for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Quantitative Data: Yield Optimization in Nitro Reduction

The final reduction step is the most common point of failure. Below is a comparative analysis of quantitative yields based on different reduction methodologies.

Reduction MethodAdditive / ModifierConversion (%)Isolated Yield (%)Primary Failure Mode
H₂ (1 atm), 10% Pd/CNone< 20%< 10%Catalyst poisoning by piperazine
H₂ (1 atm), 10% Pd/C1.2 eq. HCl > 99% 85 - 90% None (Optimal Condition)
Fe powder, NH₄ClNone80%55%Severe emulsion during aqueous workup
Hydrazine, Raney NiNone> 95%60%Over-reduction / difficult filtration

Troubleshooting FAQs

Q1: My SNAr reaction between 2-ethoxy-4-fluoronitrobenzene and 1-ethylpiperazine stalls at 60-70% conversion. How can I drive it to completion? Causality & Solution: The SNAr reaction relies on the nucleophilic attack of the secondary amine on the fluorinated carbon. While the nitro group activates the ring, the ethoxy group at the 2-position is strongly electron-donating via resonance. This partially deactivates the ring towards nucleophilic attack compared to a non-alkoxylated system. To overcome this barrier:

  • Elevate Temperature & Polarity: Switch from moderate solvents (like acetonitrile) to a highly polar aprotic solvent like DMF or DMSO and heat to 90–100 °C.

  • Base Selection: Ensure you are using a sufficient excess of finely milled, anhydrous K₂CO₃ (at least 2.0 equivalents) or DIPEA. Any water ingress will lead to the hydrolysis of the fluoroarene to the corresponding phenol, permanently stalling the reaction.

Q2: During the catalytic hydrogenation of the nitro intermediate, hydrogen uptake stops almost immediately. What is happening? Causality & Solution: This is a classic case of catalyst poisoning. Standard industrial methods for reducing aromatic nitro compounds rely on catalytic hydrogenation using supported metal catalysts like Pd/C[2]. However, your substrate contains an ethylpiperazine moiety. The lone pairs of electrons on the basic nitrogens of the piperazine ring strongly coordinate to the active palladium sites. This coordination outcompetes hydrogen gas adsorption, effectively killing the catalytic cycle. The Fix: Perform the hydrogenation under acidic conditions. By adding 1.2 equivalents of a strong acid (such as HCl) to the methanolic reaction mixture, you protonate the basic piperazine nitrogens. The resulting ammonium salts lack free lone pairs and cannot coordinate to the palladium, allowing the nitro reduction to proceed rapidly[3].

Q3: The hydrogenation shows 100% conversion by LC-MS, but my isolated yield after aqueous workup is abysmal (<30%). Where is my product? Causality & Solution: Your product is likely remaining in the aqueous layer. 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a highly polar, multi-basic compound containing an aniline (pKa ~4.5) and a piperazine ring (pKa ~9.0). If your aqueous workup is neutral or only mildly basic (pH 7-8), the piperazine remains partially protonated, rendering the molecule highly water-soluble. The Fix: You must force the molecule into its completely free-base form. Adjust the aqueous phase to pH > 10 using 2M NaOH before extraction. Furthermore, use an organic solvent with good hydrogen-bond accepting properties, such as Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

Optimized Experimental Protocol: Acid-Mediated Reduction & Workup

To guarantee high yields, follow this self-validating protocol for the final reduction and isolation step.

Step-by-Step Methodology
  • Preparation: In a thoroughly purged heavy-walled hydrogenation flask, suspend 1-(3-ethoxy-4-nitrophenyl)-4-ethylpiperazine (1.0 eq) in anhydrous Methanol (10 volumes).

  • Acidification (Critical Step): Slowly add 1.2 equivalents of concentrated aqueous HCl (or methanolic HCl).

    • Self-Validation Check: Spot the mixture on wet pH paper; it must read pH < 3.

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 10 wt% Pd/C (0.1 eq by weight). Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 1-2 atm of H₂ and stir vigorously at 25–30 °C for 4 hours.

  • In-Process Control (IPC): Sample an aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Self-Validation Check: The nitro peak must be completely absent, replaced by the aniline mass (M+H = 250.2).

  • Filtration: Purge the vessel with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the pad with additional methanol.

  • Workup & Free-Basing: Concentrate the filtrate under reduced pressure. Dissolve the crude hydrochloride salt in water (5 volumes). Slowly add 2M NaOH(aq) while stirring until the aqueous layer reaches pH > 10.

  • Extraction: Extract the highly basic aqueous layer with 2-MeTHF or DCM (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

WorkupWorkflow Start Reaction Complete (Acidic Methanol) Filter Filter Catalyst (Celite) Concentrate Filtrate Start->Filter Aqueous Dissolve Crude Salt in Water Filter->Aqueous CheckPH Adjust pH to >10 (Use aq. NaOH) Aqueous->CheckPH Extract Extract with DCM or 2-MeTHF CheckPH->Extract Wash Brine Wash & Dry (Na2SO4) Extract->Wash Isolate High Yield Product Isolation Wash->Isolate

Caption: Logical workflow for the pH-dependent isolation of the highly polar aniline product.

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Technical Support Center: Storage and Stability of Substituted Anilines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them to empower your experimental choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with substituted anilines, providing a systematic approach to identify and resolve them.

Problem 1: My substituted aniline has changed color, often turning yellow, brown, or even black.

Initial Assessment:

  • Has the container been opened multiple times?[1]

  • Was the container properly sealed after each use?[1]

  • Has the material been exposed to light or elevated temperatures?[1][2]

Probable Cause: The most common cause of color change in anilines is oxidation . The amino group (-NH₂) is an electron-donating group, making the aromatic ring electron-rich and susceptible to oxidation by atmospheric oxygen.[3] This process is often accelerated by exposure to light and heat. The initial oxidation products can further react to form highly colored polymeric species.[3][4][5][6]

Troubleshooting & Corrective Actions:

  • Purity Verification: Before use, it is crucial to verify the purity of the discolored aniline.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of substituted anilines and detecting degradation products.[7][8]

    • Experimental Protocol: See Protocol 1: HPLC Purity Analysis of Substituted Anilines .

  • Purification (if necessary): If the discoloration is minor and the purity is only slightly compromised, purification may be an option.

    • Methods: Depending on the specific aniline and its impurities, methods like distillation, recrystallization, or column chromatography can be employed.

  • Preventative Measures: To prevent future oxidation, review and improve your storage and handling procedures.

    • Storage: Store substituted anilines under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass container, and at reduced temperatures (refrigerated).[1]

    • Handling: Minimize the frequency of opening the container. When in use, handle the compound quickly and reseal the container promptly under an inert atmosphere if possible.[9]

Diagram: Oxidation Pathway of Aniline

OxidationPathway Aniline Substituted Aniline Radical Aniline Radical Cation Aniline->Radical Oxidation (O₂, light, heat) Dimer Dimeric Intermediates Radical->Dimer Coupling Polymers Colored Polymeric Products Dimer->Polymers Further Oxidation & Polymerization

Caption: Simplified oxidation pathway of anilines leading to colored impurities.

Problem 2: I've observed precipitate formation in my liquid substituted aniline or in its solution.

Initial Assessment:

  • At what temperature is the material being stored?

  • What solvent was used to make the solution?

  • Has the concentration of the solution been verified?

Probable Cause: Precipitate formation can be due to several factors:

  • Low Temperature Storage: Some substituted anilines have melting points close to typical refrigeration temperatures and may solidify or crystallize out of solution.

  • Polymerization: As a result of oxidation or other degradation pathways, aniline monomers can polymerize to form insoluble polyaniline derivatives.[4][5][6][10]

  • Incompatibility with Solvent: The substituted aniline may have limited solubility in the chosen solvent, especially at lower temperatures.

Troubleshooting & Corrective Actions:

  • Identify the Precipitate:

    • Visual Inspection: If the precipitate is crystalline and the color of the bulk material is unchanged, it is likely the pure compound that has crystallized. If the precipitate is dark and amorphous, it is more likely a degradation product.

    • Solubility Test: Attempt to redissolve a small amount of the precipitate by gentle warming. If it redissolves and remains in solution at room temperature, it was likely due to low-temperature crystallization.

    • Analytical Characterization: If the precipitate does not redissolve or if degradation is suspected, filter the precipitate and analyze it separately from the supernatant using techniques like FT-IR or NMR to identify its structure.

  • Addressing Crystallization:

    • If the issue is simple crystallization due to low temperature, gently warm the container in a water bath to redissolve the material before use. Ensure the material is fully homogenized.

    • For solutions, consider preparing them at a slightly lower concentration or using a more suitable solvent with higher solvating power for the target aniline.

  • Addressing Polymerization:

    • If polymerization is confirmed, the material should be discarded as it is no longer suitable for most applications.

    • Review storage conditions to minimize oxidative stress that can lead to polymerization (see Problem 1).

Table: Recommended Storage Conditions for Substituted Anilines

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or as specified by the manufacturer.[1][11]Reduces the rate of degradation reactions.[1]
Atmosphere Inert gas (Nitrogen or Argon).[1]Prevents contact with atmospheric oxygen, a key driver of oxidation.[1][9]
Container Tightly sealed, amber glass bottle.[1]Protects from light and moisture.[1]
Handling Minimize exposure to air and light.[12]Reduces the risk of photo-oxidation and direct oxidation.

Frequently Asked Questions (FAQs)

Q1: How does the substituent on the aniline ring affect its stability?

A1: The nature and position of the substituent significantly influence the stability of anilines.

  • Electron-Donating Groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ increase the electron density on the aromatic ring and the nitrogen atom.[13][14] This makes the aniline more susceptible to oxidation.[15]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -CF₃ decrease the electron density of the ring and the nitrogen atom, making the aniline less prone to oxidation and generally more stable.[13][14]

  • Steric Hindrance: Bulky substituents near the amino group can sterically hinder the approach of oxidizing agents, thereby increasing the stability of the aniline.

Q2: Can I use an antioxidant to stabilize my substituted aniline?

A2: While the use of antioxidants for pure substituted anilines in a laboratory setting is not a standard practice, certain antioxidants like phenolic compounds or phenylenediamine derivatives are known to inhibit oxidation in some organic molecules.[1] However, the compatibility of any antioxidant with your specific downstream application must be thoroughly evaluated to avoid potential interference.

Q3: What are the best analytical methods to assess the stability of my substituted aniline over time?

A3: A stability-indicating analytical method is crucial.

  • HPLC with a photodiode array (PDA) detector is highly recommended.[7][8] This method can separate the parent aniline from its degradation products and the PDA detector can help in the initial identification of impurities by comparing their UV spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile anilines.[8] Derivatization may be necessary for less volatile compounds. The mass spectrometer provides structural information about the degradation products.

Q4: What safety precautions should I take when handling substituted anilines?

A4: Substituted anilines as a class of compounds can be toxic and should be handled with appropriate safety measures.[16][17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][20]

  • Ventilation: Handle substituted anilines in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[17]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[12] Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12]

Diagram: Troubleshooting Workflow for Substituted Aniline Stability Issues

TroubleshootingWorkflow start Stability Issue Observed color_change Color Change? start->color_change precipitate Precipitate Formation? start->precipitate color_change->precipitate No purity_check Verify Purity (HPLC) color_change->purity_check Yes identify_precipitate Identify Precipitate precipitate->identify_precipitate Yes purify Purify or Discard purity_check->purify review_storage Review Storage & Handling purify->review_storage remedy Address Cause (Temperature, Solvent) identify_precipitate->remedy remedy->review_storage

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Technical Support Center: Optimizing Solvent and Base for N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The N-arylpiperazine moiety is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including atypical antipsychotics (e.g., aripiprazole, cariprazine) and CDK4/6 inhibitors (e.g., palbociclib) 1.

Synthesizing these scaffolds typically relies on either Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). However, researchers frequently encounter bottlenecks such as low yields, bis-arylation, and functional group incompatibility. This guide provides field-proven troubleshooting strategies, focusing on the critical causality behind solvent and base selection to ensure robust, reproducible C-N bond formation.

Diagnostic Workflow: Solvent & Base Selection

Before beginning your synthesis, use the diagnostic workflow below to map your substrate's electronic properties to the optimal catalytic pathway, solvent, and base.

BaseSolventSelection Start Substrate Evaluation ElecDef Is Aryl Halide Electron-Deficient? Start->ElecDef SNAr SNAr Pathway ElecDef->SNAr Yes (e.g., Pyridines, NO2-Ar) BHA Buchwald-Hartwig Pathway ElecDef->BHA No (Neutral/Electron-Rich) PolarSolv Polar Aprotic + Amine Base (DMF/DMSO + DIPEA) SNAr->PolarSolv BaseSens Base-Sensitive Groups Present? BHA->BaseSens WeakBase Weak Base + Non-Polar (Cs2CO3 / Toluene) BaseSens->WeakBase Yes (Esters, Ketones) StrongBase Strong Base + Non-Polar (NaOtBu / Toluene) BaseSens->StrongBase No

Decision tree for optimizing solvent and base in N-arylpiperazine synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant byproduct formation and low yields when using NaOtBu in the Buchwald-Hartwig amination of an ester-containing aryl halide? Causality: Sodium tert-butoxide (NaOtBu) is a strong, highly nucleophilic base. While excellent for deprotonating amines to facilitate reductive elimination in the Pd-catalytic cycle, its nucleophilicity causes competitive transesterification, saponification, or alpha-deprotonation when base-sensitive groups (esters, enolizable ketones) are present 2. Solution: Switch to a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Because these bases have lower solubility in non-polar solvents like toluene, you may need to switch to 1,4-dioxane or add a phase-transfer catalyst to restore the reaction rate.

Q2: How do I select the optimal solvent for Pd-catalyzed N-arylation versus Nucleophilic Aromatic Substitution (SNAr)? Causality: The mechanisms dictate the solvent environment. Buchwald-Hartwig aminations rely on the stabilization of low-valent Palladium (Pd(0)/Pd(II)) intermediates. Non-polar solvents like toluene or 1,4-dioxane are ideal because they prevent solvent coordination that could poison the catalyst or disrupt the ligand sphere 3. Conversely, SNAr reactions proceed via a charged Meisenheimer intermediate. Polar aprotic solvents with high dielectric constants, such as DMF (ε=36.7) or DMSO, are strictly required to stabilize this transition state and solubilize the bases used 4.

Q3: My piperazine is undergoing bis-arylation instead of mono-arylation. How can solvent and base tuning prevent this? Causality: Unprotected piperazine contains two secondary amines. Once mono-arylated, the resulting N-arylpiperazine is often more soluble in non-polar organic solvents than the starting piperazine. This increases its effective concentration in the solution phase, making it outcompete the starting material for the remaining aryl halide, leading to bis-arylation [[5]](). Solution: If using unprotected piperazine, use a massive excess (5–8 equivalents) or run the reaction neat in piperazine to force statistical mono-arylation 6. For precision synthesis, use a mono-protected piperazine (e.g., N-Boc-piperazine) with NaOtBu in toluene, followed by acidic deprotection.

Quantitative Data: Optimization Parameters

The following table summarizes validated optimization parameters for synthesizing N-arylpiperazines, highlighting the critical interplay between the substrate, base, and solvent 364.

Reaction PathwayAryl SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Buchwald-Hartwig4-BromotoluenePiperazinePd(OAc)₂ / BINAPCs₂CO₃Toluene11096
Buchwald-Hartwig4-ChlorotoluenePiperazinePd₂(dba)₃ / XPhosNaOtBuToluene110>90
Buchwald-Hartwig2-BromopyridinePiperazinePd-precatalystCs₂CO₃Neat10094
SNAr2,3-Dichloro-5-(CF₃)pyridinePiperazineNoneDIPEADMF8085-90
Experimental Protocols: Self-Validating Methodologies
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Mono-arylation)

Designed for neutral or electron-rich aryl halides lacking base-sensitive functional groups.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.5 equiv), and the aryl halide (1.0 equiv).

    • Self-Validation Check: Ensure the NaOtBu is a free-flowing white powder. Clumping indicates moisture absorption, which will prematurely quench the active Pd catalyst 2.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (3x). Oxygen rapidly degrades low-valent Pd(0) species 5.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe, followed by N-Boc-piperazine (1.2 equiv).

    • Self-Validation Check: Upon addition and initial stirring, the solution should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a golden yellow/brown, confirming the successful formation of the active L-Pd(0) catalytic species 2.

  • Heating: Stir at 100°C for 8-12 hours. Monitor conversion via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Quench with water. Filter through a pad of Celite to remove precipitated Pd black and inorganic salts. Extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr Synthesis of N-Arylpiperazines

Designed for highly electron-deficient aryl halides (e.g., ortho/para-halogenated pyridines or nitroarenes).

  • Setup: Dissolve the electron-deficient aryl halide (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine, 1.0 equiv) in anhydrous DMF.

  • Base & Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and unprotected piperazine (5.0 equiv).

    • Mechanistic Note: The large excess of piperazine prevents bis-arylation, while the polar aprotic DMF (ε=36.7) stabilizes the charged Meisenheimer intermediate 4.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Self-Validation Check: The formation of a fine white precipitate (amine hydrochloride salt) in the reaction mixture serves as a visual indicator of successful C-N bond formation and chloride displacement 4.

  • Workup: Cool to room temperature and pour the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc.

    • Critical Step: Wash the organic layer extensively with brine (5x) or a 5% LiCl aqueous solution to completely partition and remove residual DMF before drying over Na₂SO₄ and concentrating.

References
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC / ACS.
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Benchchem.
  • A Comparative Guide to the Synthesis of N-Arylpiperazines. Benchchem.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid. EvitaChem.

Sources

Minimizing byproduct formation in the synthesis of 2-alkoxy-4-piperazinylanilines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals synthesizing 2-alkoxy-4-piperazinylaniline derivatives—critical intermediates in the development of kinase inhibitors and antipsychotic agents [1].

The synthesis typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-2-alkoxynitrobenzene with a piperazine derivative, followed by the reduction of the nitro group. Both steps are highly susceptible to byproduct formation if reaction kinetics and thermodynamics are not strictly controlled [2].

Below, you will find our interactive troubleshooting guides, mechanistic FAQs, quantitative data comparisons, and self-validating protocols.

Reaction Pathway & Byproduct Mapping

To effectively troubleshoot, we must first map the chemical causality of the synthesis and identify where side reactions branch off from the desired pathway.

G SM 4-Fluoro-2-alkoxy- 1-nitrobenzene Int 2-Alkoxy-4-piperazinyl- nitrobenzene SM->Int SNAr Base, Solvent BP1 Bis-arylated Dimer SM->BP1 Excess SM or Unprotected Pip BP2 Dealkylated Phenol SM->BP2 Harsh Base / H2O Pip Piperazine Derivative Pip->Int Prod 2-Alkoxy-4-piperazinyl- aniline Int->Prod Reduction H2, Catalyst BP3 Hydroxylamine / Azo Dimers Int->BP3 Incomplete Reduction

Reaction pathway of 2-alkoxy-4-piperazinylanilines and common byproducts.

Troubleshooting FAQs: Nucleophilic Aromatic Substitution (SNAr)

Q: Why am I seeing a high percentage of bis-arylated piperazine byproducts during the SNAr step? A: Bis-arylation occurs when using unprotected piperazine. Piperazine contains two secondary amines. While the first SNAr reaction yields an aryl-piperazine that is technically less nucleophilic (due to the electron-withdrawing nature of the nitrophenyl group), the second amine remains sufficiently reactive. At high temperatures or high concentrations of the fluoronitrobenzene electrophile, the second amine will attack another molecule of starting material, forming a symmetrical dimer [1].

  • The Fix: The most robust solution is to use a mono-protected piperazine (e.g., N-Boc-piperazine) to physically block the second nitrogen. If unprotected piperazine must be used, operate under high dilution with a massive stoichiometric excess (5–10 equivalents) of piperazine to statistically disfavor dimer formation.

Q: My 2-alkoxy group (e.g., methoxy) is cleaving, yielding a phenol byproduct. How do I prevent this? A: Ether cleavage in this context is typically driven by nucleophilic attack from hydroxide ions. If your base (e.g., K2CO3) is hygroscopic and your solvent is not strictly anhydrous, trace water generates hydroxide in situ. Hydroxide is a hard nucleophile that can attack the alkyl group of the ether or directly substitute the fluorine, leading to complex mixtures [2].

  • The Fix: Ensure absolute anhydrous conditions. Use oven-dried K2CO3 (or a non-nucleophilic organic base like DIPEA) and anhydrous polar aprotic solvents (DMF or DMSO). Keep the reaction temperature strictly below 90°C, as SNAr reactions with secondary amines are typically rate-limited by proton transfer and do not require excessive thermal forcing [1].

Protocol 1: Optimized SNAr using N-Boc-Piperazine

This protocol utilizes in-process controls (IPC) to create a self-validating workflow.

  • Preparation: In an oven-dried flask under N2, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add N-Boc-piperazine (1.1 eq) followed by finely powdered, anhydrous K2CO3 (2.0 eq).

  • Reaction: Heat the mixture to 70°C.

  • IPC (Self-Validation): After 4 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC. The reaction is validated as complete when the starting material peak area is <1%.

  • Workup: Cool to room temperature, quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and unreacted piperazine. Dry under a vacuum to yield the intermediate.

Troubleshooting FAQs: Nitro Reduction & Over-Reduction

Q: The reduction step stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from the aniline). How can I drive it to completion? A: The catalytic reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline. The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step [3]. Palladium on carbon (Pd/C) can sometimes stall at this stage if the hydrogen mass transfer is poor, or if the catalyst is partially poisoned by amine byproducts.

  • The Fix: Switch the catalyst to Platinum on carbon (Pt/C) or a vanadium-doped Pd/C catalyst. Platinum is mechanistically superior at mediating the N–O bond cleavage without requiring high hydrogen pressures [4].

Q: I am observing dealkylation (loss of the alkoxy group) during hydrogenation. Why? A: While Pd/C is standard for nitro reduction, it is also highly active for the hydrogenolysis of C–O bonds. If you attempt to overcome a stalled hydroxylamine intermediate by drastically increasing the temperature (>50°C) or H2 pressure (>5 atm) with Pd/C, you provide enough activation energy to cleave the aryl-alkyl ether [3].

Quantitative Comparison of Reduction Methods

To illustrate the causality of catalyst choice on byproduct formation, review the standardized data below for the reduction of 2-methoxy-4-(4-methylpiperazin-1-yl)nitrobenzene:

Reduction MethodTemp (°C)H2 PressureConversion (%)Aniline Yield (%)Hydroxylamine Byproduct (%)Dealkylation Byproduct (%)
Pd/C (10 wt%) 25°C1 atm100%85%12%1%
Pd/C (10 wt%) 50°C5 atm100%70%0%25%
Pt/C (5 wt%) 25°C1 atm100%96% 2%<1%
Fe powder / NH4Cl 80°CN/A95%92%0%0%

Data summarizes typical reaction profiles. Note the severe dealkylation when forcing Pd/C, and the superior chemoselectivity of Pt/C.

G Start Issue: Low Aniline Yield During Reduction Q1 Is Hydroxylamine Accumulating? Start->Q1 Q2 Is Dealkylation Occurring? Start->Q2 Sol1 Increase H2 Mass Transfer or Switch to Pt/C Q1->Sol1 Yes Sol3 Check for Catalyst Poisoning Q1->Sol3 No, unreacted SM Sol2 Lower Temp or Use Chemical Reduction (Fe) Q2->Sol2 Yes

Troubleshooting logic for resolving low yields in the nitro reduction step.

Protocol 2: Chemoselective Catalytic Hydrogenation

This protocol utilizes Pt/C to prevent hydroxylamine accumulation and dealkylation.

  • Preparation: In a high-pressure reactor or Parr shaker, dissolve the 2-alkoxy-4-piperazinylnitrobenzene intermediate in a 1:1 mixture of MeOH/THF (0.2 M). The addition of THF increases the solubility of the nitro intermediate.

  • Catalyst Addition: Carefully add 5 wt% Pt/C (10% w/w relative to the substrate) under a blanket of argon to prevent ignition.

  • Purging: Seal the reactor. Purge the headspace with N2 three times, followed by H2 three times.

  • Reaction: Pressurize to 2 atm with H2 and stir vigorously at 25°C.

  • IPC (Self-Validation): Monitor hydrogen uptake. Once uptake ceases (typically 2–4 hours), vent the reactor and analyze an aliquot via LC-MS. Ensure the +16 Da hydroxylamine mass is completely absent.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to afford the pure 2-alkoxy-4-piperazinylaniline.

References

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at:[Link]

  • Catalytic Hydrogenation over Platinum Metals. Academic Press (Catalysis Eprints database). Available at:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. National Institutes of Health (NIH). Available at:[Link]

Technical Support Center: Troubleshooting the Purification of Basic Aniline Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of basic aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these essential chemical building blocks. Aniline and its derivatives are notorious for their reactivity, particularly their susceptibility to oxidation and their sometimes-troublesome basicity, which can complicate standard purification protocols.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific compound.

Part 1: General Handling and Stability
FAQ: My aniline sample has turned dark brown/black. What happened, and is it still usable?

Answer:

This is the most common issue when working with anilines. The discoloration is a clear sign of air oxidation.[1][2][3] Freshly purified aniline is typically a colorless or pale yellow oil, but upon exposure to atmospheric oxygen and light, it forms highly colored impurities.[1][4][5] The electron-rich nature of the aromatic ring and the electron-donating amino group make the compound highly susceptible to losing electrons (oxidation).[1][3] This process can be catalyzed by trace metal impurities or light.

The primary oxidation products are often complex polymeric materials (polyanilines) and quinone-like structures, which are intensely colored.[1][3][4][6]

Can it be used? For many synthetic applications, especially those where color is not a critical parameter and the subsequent reaction is robust, a discolored aniline might still provide the desired product. However, for sensitive reactions, catalyst screening, or when the final product requires high purity, purification is essential. The colored impurities can interfere with reactions and complicate the purification of the desired product.[6]

How can I purify it? The most effective method for removing non-volatile, colored polymeric impurities is vacuum distillation .[4][6] This technique lowers the boiling point of the aniline, preventing thermal degradation while separating it from the "gunk".[6] For solid anilines, recrystallization with the addition of activated charcoal can be effective for removing colored impurities.[4][7]

Part 2: Purification by Distillation
FAQ: My aniline seems to be decomposing during distillation at atmospheric pressure. How can I prevent this?

Answer:

Anilines, especially those with high boiling points, are prone to thermal decomposition. The high temperatures required for atmospheric distillation (Aniline's BP is 184 °C) can accelerate oxidation and other degradation pathways.[4][8]

The solution is to perform the distillation under reduced pressure, a technique known as vacuum distillation . By lowering the pressure, the boiling point of the liquid is significantly reduced. For example, aniline's boiling point drops from 184 °C at 760 mmHg to just 72 °C at 20 mmHg.[4][6] This gentler condition minimizes thermal stress on the compound, preventing decomposition and oxidation.[4][9]

Another common technique for thermally sensitive compounds is steam distillation . Aniline is volatile with steam, allowing it to co-distill with water at a temperature below 100 °C, thus avoiding decomposition.[8][9][10] This method is particularly useful for separating aniline from non-volatile inorganic salts or high-boiling organic impurities.[8][9]

Workflow for Selecting a Distillation Method

Caption: Decision tree for selecting the appropriate distillation method.

Protocol: Vacuum Distillation of Discolored Aniline

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good seal.[6]

  • Drying (Optional but Recommended): If water is present, dry the crude aniline with a suitable drying agent like KOH or CaH2 before distillation.[11][12]

  • Charge the Flask: Add the dark aniline and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure. You may observe initial bubbling as dissolved gases and volatile impurities are removed.[6]

  • Heating: Gently heat the flask using a heating mantle.

  • Collection: Collect the distilled aniline, which should be colorless to pale yellow, in the receiving flask. It's good practice to cool the receiving flask with a water bath to improve condensation efficiency.[6]

  • Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) in a dark, sealed container to prevent re-oxidation.[4]

Part 3: Purification by Column Chromatography
FAQ: Why is my aniline compound streaking or "tailing" on a silica gel column?

Answer:

This is a classic problem when chromatographing basic compounds on a standard silica gel column. The root cause is an acid-base interaction between your basic aniline and the acidic surface of the silica gel.[13][14][15]

Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can protonate the basic amino group of the aniline, forming an anilinium salt.[13][16] This ionic interaction causes the compound to bind strongly and sometimes irreversibly to the stationary phase.[13][14] As the mobile phase moves down the column, a continuous equilibrium of binding and unbinding occurs, but the strong interaction prevents a clean elution, resulting in a "tail" or streak instead of a tight band.[13]

Mechanism of Tailing on Silica Gel

Caption: Interaction of basic aniline with acidic silanol groups on silica.

FAQ: How can I prevent tailing and improve the separation of my aniline on a silica column?

Answer:

The strategy is to suppress the unwanted acid-base interaction. This is most commonly achieved by neutralizing the acidic sites on the silica gel.

  • Add a Basic Modifier to the Mobile Phase: This is the most frequent and effective solution.[13] Adding a small amount (typically 0.5-2% v/v) of a volatile tertiary amine, like triethylamine (TEA) , to your eluent is highly effective.[13][14] The TEA is a stronger base and acts as a "competing base," preferentially interacting with the acidic silanol groups and effectively masking them from your aniline compound.[14] This allows the aniline to elute based on polarity differences with minimal ionic interaction, resulting in sharper peaks and better separation.[13] Ammonium hydroxide can also be used, often in polar solvent systems like DCM/Methanol.[14][17]

  • Use an Alternative Stationary Phase: If modifying the mobile phase is not sufficient or desirable, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[18]

    • Amine-functionalized Silica: These columns have an amine group bonded to the silica surface, which gives the stationary phase a basic character and prevents the unwanted ionic interactions.[13][16]

Protocol: Flash Chromatography with a Triethylamine-Modified Eluent

  • TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf value for the desired compound is ~0.25-0.35.[4] If you observe streaking on the TLC plate, add 1% TEA to the developing solvent and re-run. You should see a significant improvement in the spot shape.[4][15]

  • Prepare Eluent: Prepare a bulk quantity of your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) and add 0.5-2% triethylamine.[14]

  • Pack the Column: Pack your silica gel column using the TEA-modified eluent. Ensure the column is fully equilibrated by flushing several column volumes of the eluent through before loading your sample.[14]

  • Sample Loading: Dissolve your crude aniline in a minimal amount of the mobile phase and load it onto the column.[14]

  • Elution & Collection: Elute the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.[14]

  • Product Isolation: Combine the pure fractions. The TEA is volatile and will typically be removed along with the eluent during solvent evaporation under reduced pressure (rotary evaporation).[14]

Part 4: Purification by Extraction & Crystallization
FAQ: How can I efficiently remove neutral or acidic impurities from my basic aniline?

Answer:

This is a perfect scenario for an acid-base extraction . This technique leverages the basicity of the aniline to selectively move it between an organic and an aqueous phase, leaving other impurities behind.

The principle is simple:

  • In its neutral (free base) form, aniline is soluble in organic solvents (like diethyl ether or dichloromethane) and poorly soluble in water.

  • When reacted with an acid (like 1M HCl), it forms a water-soluble anilinium salt (R-NH3+Cl-).[4][9][19]

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture containing the aniline and impurities in a water-immiscible organic solvent (e.g., ethyl acetate).[9]

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel, venting frequently. The basic aniline will react with the acid and move into the aqueous layer as its salt. Neutral and acidic impurities will remain in the organic layer.[4][20]

  • Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer two more times to ensure all the aniline is extracted.[4][9]

  • Liberate the Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution becomes basic (check with pH paper). This neutralizes the anilinium salt, causing the pure aniline to precipitate or form an oily layer.[4]

  • Back-Extraction: Extract the purified aniline from the basified aqueous solution using a fresh portion of organic solvent (e.g., diethyl ether) three times.[4]

  • Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na2SO4), and remove the solvent by rotary evaporation to yield the purified aniline.[4]

Acid-Base Extraction Workflow

AcidBase_Extraction start Crude Mixture in Organic Solvent (Aniline + Impurities) step1 Add 1M HCl Shake & Separate start->step1:f0 organic_layer Organic Layer (Neutral & Acidic Impurities) step1:f1->organic_layer aqueous_layer Aqueous Layer (Anilinium Salt) step1:f1->aqueous_layer step2 Add NaOH (aq) Basify aqueous_layer->step2:f0 step3 Add Organic Solvent Shake & Separate step2:f1->step3:f0 final_organic Organic Layer (Pure Aniline) step3:f1->final_organic final_aqueous Aqueous Layer (Salts) step3:f1->final_aqueous end Evaporate Solvent (Pure Aniline) final_organic->end

Caption: Workflow for purifying aniline via acid-base liquid-liquid extraction.

FAQ: My aniline salt won't crystallize, or it "oils out." What should I do?

Answer:

Crystallizing anilinium salts can sometimes be tricky. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, often because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the solute.[21]

Troubleshooting Crystallization:

  • Solvent Choice: The ideal solvent is one where your salt is highly soluble when hot and poorly soluble when cold.[22] For anilinium salts, polar solvents like ethanol, isopropanol, or water are good starting points.[7][22] Sometimes a two-solvent system (a "good" solvent where it's soluble and a "poor" anti-solvent where it's not) is needed.[7]

  • Cooling Rate: Allow the solution to cool slowly. Crashing the temperature by putting a hot flask directly into an ice bath often leads to oiling or the formation of very small, impure crystals. Let it cool to room temperature first, then move to an ice bath.[7]

  • Saturation Level: You may have too much or too little solvent. If no crystals form, the solution may not be saturated; try boiling off some solvent. If it oils out, the solution may be too concentrated; add a small amount of hot solvent until the oil redissolves, then cool slowly again.[21]

  • Purity: Impurities can inhibit crystallization or lower the melting point, leading to oiling.[21] If problems persist, consider an additional purification step (like passing through a silica plug) before attempting crystallization. The presence of colored oxidation products is a common culprit.[7]

Part 5: Reference Data

Table 1: pKa Values of Common Substituted Anilinium Ions (R-C₆H₄-NH₃⁺)

This table provides the acid dissociation constant (pKa) for the conjugate acid of various anilines. A lower pKa indicates a less basic aniline.

Substituent (R)PositionpKa Value
H-4.60[1][11]
4-Nitropara1.0
3-Nitrometa2.46[23]
4-Chloropara4.15[23]
3-Chlorometa3.46[23]
4-Bromopara3.86[23]
2-Methylortho4.44[23]
3-Methylmeta4.73[23]

Note: pKa values can vary slightly depending on the solvent and measurement conditions. The values listed are typical aqueous pKa values.

References
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Steam Distillation of Aniline Purification. Retrieved from [Link]

  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 15). Steam distillation of aniline. Retrieved from [Link]

  • PubMed. (2004, July 2). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Elmhurst University. (n.d.). pKa Data Compiled by R. Williams.
  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved from [Link]

  • Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Vaia. (n.d.). Problem 21 Aniline and water mixture can be... Retrieved from [Link]

  • ACS Publications. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • CrystEngComm. (n.d.). Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation. Retrieved from [Link]

  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Retrieved from [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Addis Ababa University. (n.d.). PRELIMINARY INVESTIGATION OF ANILINE OXIDATION IN NITROBENZENE AT DIFFERENT ELECTRODE MATERIALS. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep. Retrieved from [Link]

  • ResearchGate. (2019, January 20). How to seperate organic amine from silica gel? Retrieved from [Link]

  • Sciencemadness.org. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002, January 29). Structure−Reactivity Correlation of Anilines in Acetic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, May 8). Preparation of phenylamine/aniline. Retrieved from [Link]

  • Reddit. (2021, June 16). Recrystallization of an anilinium salt. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for in-depth, reliable technical guidance, this Support Center is dedicated to assisting researchers, scientists, and drug development professionals in the nuanced task of identifying impurities in 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline by Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively.

This guide is structured to address the common and complex issues encountered during the LC-MS analysis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, a molecule featuring an aniline core, an ethoxy group, and an ethylpiperazine moiety. Each functional group presents unique opportunities for impurity formation and specific analytical challenges.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for approaching impurity analysis for this specific molecule.

Q1: What are the most common types of impurities I should expect for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline?

A1: Impurities can be broadly categorized into two main classes: synthesis-related and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1-ethylpiperazine or a substituted nitrobenzene.

    • Intermediates: Incomplete reactions can leave key intermediates in the final product.

    • By-products: Side-reactions are common. For this molecule, potential by-products include isomers (e.g., misplaced ethoxy or piperazine groups), over-alkylated products (e.g., alkylation on the aniline nitrogen), or dimers formed from reactive intermediates.[1]

  • Degradation Products: These form due to the inherent instability of the molecule under certain conditions.

    • Oxidative Degradants: The aniline functional group is highly susceptible to oxidation, which can form N-oxides, nitroso, or nitro derivatives, often accompanied by a change in sample color to yellow or brown.[2] The tertiary amine in the piperazine ring can also oxidize to an N-oxide.[1]

    • Nitrosamines: If the synthesis involves precursors with secondary amines (like piperazine itself) and there is a source of nitrites, the formation of potent N-nitrosamine impurities is a critical risk that must be assessed.[3]

    • Photolytic Degradants: Exposure to UV or visible light can induce degradation, another common pathway for aniline-containing compounds.[2]

Q2: What is a good starting point for my LC-MS method development?

A2: A successful analysis begins with a robust initial method. Due to the basic nature of the aniline and piperazine nitrogens, specific choices are critical for good chromatography and ionization.

  • Liquid Chromatography (LC):

    • Column: Standard C18 columns can exhibit peak tailing for basic compounds due to interactions with residual silanols.[4][5] It is highly recommended to start with a modern, high-purity silica C18 column or consider a column with alternative selectivity, such as a Phenyl-Hexyl phase, which can offer beneficial pi-pi interactions with the aromatic ring.[6]

    • Mobile Phase: Use a slightly acidic mobile phase to ensure the analyte is consistently protonated. This improves peak shape and provides the necessary protons for efficient electrospray ionization. A typical starting point is 0.1% formic acid in both water (Solvent A) and acetonitrile or methanol (Solvent B).[7]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The multiple basic nitrogen atoms in the molecule are readily protonated to form a strong [M+H]⁺ ion.

    • Initial Scan: Begin with a full scan MS experiment to identify the m/z of the parent compound and any major impurities. The expected [M+H]⁺ for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (C₁₄H₂₃N₃O, MW: 249.35) is approximately 250.1914.

Q3: How can I predict the mass-to-charge ratio (m/z) of potential impurities?

A3: Predicting the m/z of impurities requires hypothesizing their structures based on the likely chemical transformations. For example:

  • Oxidation: An N-oxide impurity would result from the addition of one oxygen atom (+15.99 Da). The [M+H]⁺ would be ~266.1863.

  • Loss of Ethyl Group: An impurity lacking the ethyl group from the piperazine ring would involve a loss of C₂H₄ (-28.03 Da). The [M+H]⁺ would be ~222.1601.

  • Starting Material (Example): If 4-fluoro-2-ethoxyaniline and 1-ethylpiperazine were used, unreacted 1-ethylpiperazine (C₆H₁₄N₂, MW: 114.19) would have an [M+H]⁺ of ~115.1230.

Creating a table of potential impurities and their calculated exact masses is a crucial first step before data analysis (see Table 2).

Q4: What are the expected MS/MS fragmentation patterns for the parent compound?

A4: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By fragmenting the protonated parent molecule ([M+H]⁺ at m/z 250.19), we can generate a structural fingerprint. The most likely fragmentation pathways involve the cleavage of the weakest bonds, particularly around the piperazine ring.

Key fragmentations include:

  • Cleavage within the piperazine ring, leading to characteristic losses.

  • Loss of the ethyl group (-28 Da).

  • Cleavage of the C-N bond connecting the aniline ring to the piperazine ring.[8]

A detailed predicted fragmentation scheme is provided in the Data Interpretation section.

Part 2: Troubleshooting Guide

This section provides systematic solutions to common experimental problems.

Q: I've detected an unexpected peak in my chromatogram. What is the workflow for identifying it?

A: This is the central challenge in impurity profiling. A systematic approach is required to move from detection to confident identification.

cluster_0 Phase 1: Detection & Data Gathering cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Confirmation A Unknown Peak Detected in HPLC-UV/MS Scan B Determine Accurate Mass (High-Resolution MS) A->B Obtain MS Data E Perform MS/MS Analysis on Unknown Peak A->E C Propose Elemental Formula(s) B->C Use Mass Accuracy (e.g., <5 ppm) D Hypothesize Structures (Starting Materials, Degradants, By-products) C->D F Compare Experimental MS/MS with Predicted Fragmentation D->F E->F G Isolate Impurity (Prep-HPLC) F->G If structure is still ambiguous H Perform NMR Spectroscopy G->H For definitive structure I Synthesize Reference Standard H->I Based on proposed structure J Confirm by Co-injection (Matching RT and MS/MS) I->J

Caption: Logical workflow for unknown impurity identification.

Q: My chromatographic peak shape is poor (significant tailing). What's causing this and how do I fix it?

A: Poor peak shape for this basic analyte is commonly caused by secondary interactions with the stationary phase or issues with the mobile phase.[9]

  • Cause & Solution 1: Silanol Interactions. The basic nitrogens can interact with acidic silanol groups on the silica surface of the column, causing tailing.

    • Fix: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). If tailing persists, switch to a column specifically designed for basic compounds (e.g., with end-capping technology) or one with a different stationary phase like Phenyl-Hexyl.

  • Cause & Solution 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Fix: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Cause & Solution 3: Extra-Column Dead Volume. Excessive tubing length or poorly made connections can cause peak broadening and tailing.

    • Fix: Check all fittings and use narrow-bore, short tubing where possible, especially between the column and the mass spectrometer.

Q: I'm observing significant carryover from one injection to the next. How can I minimize this?

A: Carryover, where the analyte from a previous injection appears in the current one, is a common issue with "sticky" basic compounds.

  • Cause & Solution 1: Adsorption in the System. The analyte can adsorb to active sites in the injector, valves, or tubing.

    • Fix: Implement a robust needle wash protocol in your autosampler sequence. Use a strong, organic solvent, sometimes with acid or base, to effectively clean the needle and injection port between runs. Flushing the entire system may be necessary.[9][10]

  • Cause & Solution 2: Sample Preparation. Particulates in the sample can get lodged in the system and slowly release the analyte.

    • Fix: Always filter your samples through a 0.2 or 0.45 µm filter before injection to remove particulates.[11]

Q: My retention times are shifting. What are the likely causes?

A: Retention time instability compromises data reliability.

  • Cause & Solution 1: Mobile Phase Composition. Inconsistent mobile phase preparation or degradation can alter retention.

    • Fix: Prepare fresh mobile phase daily. Ensure accurate measurement of additives like formic acid. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[12]

  • Cause & Solution 2: Column Temperature. Fluctuations in ambient temperature can affect viscosity and retention.

    • Fix: Use a column oven and set it to a stable temperature (e.g., 40 °C) for consistent and reproducible chromatography.

  • Cause & Solution 3: Column Equilibration. Insufficient equilibration time between gradient runs will cause shifts.

    • Fix: Ensure your method includes an adequate column re-equilibration step at the end of each run (typically 5-10 column volumes).

Part 3: Experimental Protocols

Protocol 1: Recommended Starting LC-MS Method

This method provides a robust starting point for the analysis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline and its potential impurities.

ParameterRecommended SettingRationale
LC Column High-Purity C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µmMinimizes silanol interactions; Phenyl-Hexyl offers alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood elution strength and UV transparency.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 1-5 µLMinimize potential for column overload.
Ionization Mode ESI PositiveAnalyte contains multiple basic sites.
Scan Mode Full Scan (m/z 100-500) & dd-MS2 (Top 3)Full scan for discovery, data-dependent MS2 for fragmentation data.
Source Temp. 350 °CTypical value for efficient desolvation.
Capillary Voltage 3.5 kVOptimize for maximum signal of the parent ion.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for developing a stability-indicating method by generating potential degradants.[14] The goal is to achieve 5-20% degradation of the parent compound.[14]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline in methanol or acetonitrile.

  • Set Up Stress Conditions (in parallel with an unstressed control):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Preparation for Analysis:

    • After the stress period, cool the solutions to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples (including the control) to a final concentration of ~10 µg/mL with the mobile phase.

  • LC-MS Analysis: Analyze all stressed samples and the control using the developed LC-MS method. Compare the chromatograms to identify new peaks, which are potential degradation products.

Part 4: Data Interpretation

Predicted MS/MS Fragmentation Pathway

Understanding the fragmentation is key to identifying impurities that share the same core structure.

cluster_frags Major Fragments parent Parent Ion [M+H]⁺ m/z 250.19 f1 m/z 222.16 (-C₂H₄) parent->f1 Loss of ethylene from ethyl group f2 m/z 193.15 (-C₄H₉N) parent->f2 Piperazine ring opening f3 m/z 135.08 (Aniline Core) parent->f3 Cleavage of Ar-N bond f4 m/z 113.12 (Ethylpiperazine fragment) parent->f4 Cleavage of Ar-N bond

Caption: Predicted fragmentation of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Table of Potential Impurities and Their Characteristics

Impurity Name/DescriptionPotential OriginMolecular FormulaExact Mass [M+H]⁺
Process-Related Impurities
1-EthylpiperazineStarting MaterialC₆H₁₄N₂115.1230
2-Ethoxy-4-nitroanilineIntermediateC₈H₁₀N₂O₃183.0764
N-Desethyl ImpurityBy-productC₁₂H₁₉N₃O222.1601
N,N-Diethyl Impurity (over-alkylation)By-productC₁₆H₂₇N₃O278.2227
Degradation Impurities
N-Oxide Impurity (Piperazine-N)OxidationC₁₄H₂₃N₃O₂266.1863
Hydroxy Impurity (O-de-ethylation)Hydrolysis/MetabolismC₁₂H₁₉N₃O222.1601
N-Nitroso Impurity (from precursor)NitrosationC₄H₈N₂O (N-nitrosopiperazine)115.0710

References

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link][15]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link][4]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link][13]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link][5]

  • Slideshare. (n.d.). Troubleshooting in lcms. [Link][16]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link][17]

  • Manasa Life Sciences. (n.d.). Piperazine / NPIP starting material. [Link][3]

  • Pharmaffiliates. (n.d.). Piperazine Citrate-impurities. [Link][18]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link][19]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][9]

  • SCIEX. (2026). Top 10 things users can do to minimize contamination of LC-MS systems. [Link][10]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link][20]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link][7]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link][12]

  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link][21]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link][14]

  • Separation Science. (2025). LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. [Link][11]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link][8]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link][1]

Sources

Column chromatography optimization for separating aniline isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aniline Isomer Chromatography .

Separating positional isomers of aniline (such as ortho-, meta-, and para- toluidines, chloroanilines, and nitroanilines) presents a notorious analytical challenge. Due to their nearly identical hydrophobicities, basicity, and high propensity for hydrogen bonding, these compounds frequently suffer from severe peak tailing and co-elution on standard chromatographic media.

This support guide is engineered for drug development professionals and analytical scientists. It provides field-proven methodologies, root-cause troubleshooting, and self-validating protocols to ensure robust, reproducible separations.

Diagnostic Workflow for Aniline Separations

Before altering your method, use the logical decision tree below to identify the root cause of your chromatographic failure.

AnilineOptimization Start Aniline Isomer Mixture CheckTailing Is peak tailing observed? Start->CheckTailing TailingYes Silanol Interaction CheckTailing->TailingYes Yes TailingNo Evaluate Resolution CheckTailing->TailingNo No CheckCoelution Are isomers co-eluting? CoelutionYes Insufficient Shape Selectivity CheckCoelution->CoelutionYes Yes Success Baseline Separation Achieved CheckCoelution->Success No FixTailing Add 0.1% TEA or lower pH < 3.0 TailingYes->FixTailing TailingNo->CheckCoelution FixTailing->CheckCoelution FixCoelution Switch to PFP or EPG phase CoelutionYes->FixCoelution FixCoelution->Success

Diagnostic workflow for resolving peak tailing and co-elution in aniline chromatography.

Core Methodologies & Self-Validating Protocols

Protocol A: Reversed-Phase HPLC Optimization for Chloroaniline Isomers

Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which cannot distinguish the subtle spatial differences between positional isomers of chloroaniline. Furthermore, the basic amine group interacts electrostatically with deprotonated silanols (Si-O⁻) on the silica surface, causing peak tailing. By switching to a Pentafluorophenyl (PFP) phase, we introduce π-π and dipole-dipole interactions for shape selectivity. Adding Triethylamine (TEA) masks active silanols, as detailed in the 1[1].

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of HPLC-grade TEA to 1 L of ultra-pure water. Adjust the pH to 2.8 using 88% formic acid. Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile[1].

  • Column Installation: Install a PFP (Pentafluorophenyl) column (e.g., 100 mm × 4.6 mm, 3 µm) and equilibrate at 35 °C.

  • Gradient Elution: Program a gradient from 5% B to 85% B over 10 minutes. Maintain a flow rate of 1.0 mL/min.

  • Injection & Detection: Inject 2–5 µL of the sample. Monitor via UV absorbance at 220 nm or ESI-MS in positive ion mode[2].

  • Self-Validation System: Calculate the Tailing Factor (Tf) at 5% peak height for the last eluting isomer. A Tf between 1.0 and 1.2 validates that silanol masking is successful. If Tf > 1.4, the system is failing to suppress secondary interactions; verify the mobile phase pH is strictly < 3.0.

Protocol B: Normal Phase Separation of Nitroaniline Isomers

Causality: Nitroanilines possess strong hydrogen-bonding capabilities. Ortho-nitroaniline forms an intramolecular hydrogen bond between its adjacent amine and nitro groups, effectively shielding its polarity. Meta- and para-nitroaniline cannot form this internal bond and instead form strong intermolecular hydrogen bonds with the silica stationary phase. This distinct difference in macroscopic polarity allows for rapid separation on normal phase silica, as demonstrated in 3[3].

Step-by-Step Execution:

  • Stationary Phase Equilibration: Pack a standard glass column with silica gel (or prepare a centrifugal TLC plate) and equilibrate with 100% hexane[3].

  • Sample Loading: Dissolve the nitroaniline isomer mixture in a minimal volume of ethyl acetate. Load carefully onto the head of the column to ensure a narrow sample band.

  • Isocratic Elution: Elute the column using a strictly controlled 10:90 (v/v) mixture of ethyl acetate and hexane[3].

  • Fraction Collection: Collect fractions continuously. The elution order will strictly follow polarity: ortho-nitroaniline (yellow band) elutes first, followed by meta-nitroaniline, and finally para-nitroaniline.

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC) on the collected fractions using the same 10:90 solvent system. The presence of a single, distinct spot per fraction validates absolute isomeric purity and confirms the absence of co-elution.

Quantitative Data: Phase & Modifier Comparison

The following table summarizes expected chromatographic parameters when optimizing aniline separations. Note how the combination of stationary phase chemistry and mobile phase modifiers dictates both peak symmetry and resolution.

Stationary PhaseMobile Phase ModifierPrimary Interaction MechanismTypical Tailing Factor (Tf)Isomer Resolution (Rs)
Standard C18None (Neutral pH)Hydrophobic (Dispersive)> 2.0 (Severe Tailing)< 1.0 (Co-elution)
Standard C180.1% TEA (pH 2.8)Hydrophobic + Silanol Masking1.0 - 1.2 (Excellent)1.0 - 1.2 (Partial)
PFP (Fluorinated)0.1% Formic Acid (pH 2.8)π-π, Dipole, Shape Selectivity1.1 - 1.3 (Good)> 1.5 (Baseline)
EPG (Amide)None (Neutral pH)H-bonding, Hydrophobic1.2 - 1.4 (Good)> 1.5 (Baseline)

Troubleshooting Guides & FAQs

Q1: Why do my aniline isomers completely co-elute on a standard C18 column, and how can I achieve baseline separation? A1: Co-elution on standard C18 columns occurs because positional isomers (like ortho- and para-toluidine) have nearly identical hydrophobicities. C18 phases rely almost exclusively on dispersive interactions, which are insufficient to distinguish the subtle spatial differences between these isomers. Solution: You must switch to a stationary phase that offers alternative retention mechanisms. As noted by4[4], Embedded Polar Group (EPG) phases or Pentafluorophenyl (PFP) columns are highly recommended. These phases engage in shape selectivity, dipole-dipole interactions, and hydrogen bonding, which readily discriminate between the varying charge distributions of positional isomers.

Q2: I am experiencing severe peak tailing for basic anilines. How do I eliminate this? A2: Peak tailing for basic compounds is primarily caused by secondary electrostatic interactions with residual, deprotonated silanol groups (Si-O⁻) on the silica support. Solution: Implement a dual-action silanol suppression strategy. First, lower the mobile phase pH to ≤ 3.0 using an acid like formic acid. This protonates the silanol groups (Si-OH), neutralizing their charge[1]. Second, add a competitive base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to any remaining active silanol sites, effectively masking them from the larger aniline analytes[1].

Q3: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative for aniline isomers? A3: Yes, HILIC is highly effective if the aniline isomers exhibit poor retention on reversed-phase columns. Because anilines are polar, a HILIC column (utilizing a high organic mobile phase, e.g., 95% acetonitrile) will retain them based on partitioning into a water-enriched layer on the stationary phase. This approach often enhances Electrospray Ionization (ESI) efficiency for MS detection, as outlined in the2[2].

References

  • Radial Chromatography for the Separation of Nitroaniline Isomers Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices Source: LCGC International URL:[Link]

Sources

Validation & Comparative

Comparative Biological Activity of Ethoxy vs. Methoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Alkoxy Substituent Effects in Drug Design

In medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications. One of the most common matched molecular pair (MMP) analyses involves swapping a methoxy group (-OCH₃) for an ethoxy group (-OCH₂CH₃) on an aromatic ring, such as an aniline scaffold. While structurally similar, the addition of a single methylene (-CH₂-) unit fundamentally alters the molecule's physicochemical properties, steric profile, and metabolic fate[1].

This guide objectively compares the biological and pharmacokinetic impacts of methoxy versus ethoxy substitutions on aniline derivatives, providing researchers with the experimental frameworks necessary to validate these differences in vitro.

Physicochemical and Electronic Profiling

The biological activity of aniline derivatives is heavily influenced by the electronic distribution across the aromatic ring and the overall lipophilicity of the molecule. Both methoxy and ethoxy groups are strong electron-donating groups via resonance (+R effect), which increases the electron density of the aniline nitrogen, thereby modulating its basicity and hydrogen-bonding capacity[1].

However, the ethoxy group introduces distinct physicochemical shifts compared to the methoxy baseline:

Table 1: Comparative Physicochemical & Electronic Properties
PropertyMethoxy-Aniline DerivativeEthoxy-Aniline DerivativeMechanistic Rationale
Lipophilicity (LogP) BaselineIncreased ( +0.3 to +0.5)The addition of the hydrophobic -CH₂- group increases the desolvation penalty in aqueous media, driving the molecule into lipid phases[2].
Hammett Constant ( σp​ ) -0.27-0.24Methoxy exhibits a marginally stronger electron-donating resonance effect, as its lone pairs face slightly less steric restriction when overlapping with the aromatic π -system[1].
Polar Surface Area (PSA) 9.2 Ų (ether O) 9.2 Ų (ether O)The core hydrogen-bonding potential of the ether oxygen remains constant, though solvent accessibility may be slightly reduced by the ethyl chain[2].
Steric Bulk (Molar Refractivity) LowerHigherThe larger ethyl group can enhance van der Waals contacts in hydrophobic target pockets but may also induce steric clashes[2].

Metabolic Stability: O-Demethylation vs. O-Deethylation

The most critical differentiator in the biological activity of these derivatives is their metabolic stability. Aniline derivatives are highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes in the liver.

Specifically, CYP1A2 and CYP2D6 rapidly target alkoxy-anilines for O-dealkylation[3]. The reaction is initiated by hydrogen abstraction at the α -carbon (adjacent to the ether oxygen), forming a hemiacetal intermediate that collapses into an aminophenol and an aldehyde (formaldehyde for methoxy; acetaldehyde for ethoxy).

The Ethoxy Advantage: Ethoxy substitution frequently improves metabolic stability over methoxy substitution[4]. The increased steric bulk of the ethyl group hinders the initial hydrogen abstraction by the CYP450 Compound I (the reactive iron-oxo species). Consequently, O-deethylation is often kinetically slower than O-demethylation, prolonging the drug's half-life.

CYP450_Metabolism Methoxy Methoxy-Aniline (-OCH3) CYP CYP450 Enzyme (e.g., CYP1A2) Methoxy->CYP Binding Ethoxy Ethoxy-Aniline (-OCH2CH3) Ethoxy->CYP Binding Demethylation O-Demethylation (Kinetically Faster) CYP->Demethylation Methoxy Deethylation O-Deethylation (Sterically Hindered) CYP->Deethylation Ethoxy Aminophenol Aminophenol Metabolite Demethylation->Aminophenol Deethylation->Aminophenol

CYP450-mediated O-dealkylation pathways for methoxy vs ethoxy aniline derivatives.

Target Binding and Antimicrobial/Antitumor Efficacy

Beyond pharmacokinetics, the choice of alkoxy group dictates pharmacodynamics. In the development of aniline-containing parthenolide derivatives for anti-leukemic activity, primary aniline derivatives bearing p-methoxy substituents showed distinct synthetic yields and biological interaction profiles compared to their unsubstituted counterparts[5].

Similarly, in antimicrobial and kinase-inhibitor design (e.g., benzofuran or isonicotinamide scaffolds), the ethoxy group has been shown to enhance membrane penetration due to its higher LogP. This allows the molecule to more effectively traverse bacterial cell walls or the blood-brain barrier[2],[4]. However, if the target receptor's binding pocket is highly constricted, the ethoxy group may incur a steric penalty, making the methoxy analog a more potent binder.

Experimental Methodologies for Comparative Profiling

To objectively compare these derivatives, researchers must utilize self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality and control measures.

Workflow cluster_assays Parallel In Vitro Profiling Library Matched Molecular Pairs (Methoxy vs Ethoxy) LogP Lipophilicity (LogP) Phase Partitioning Library->LogP HLM Microsomal Stability (HLM Clearance) Library->HLM Kinase Target Binding (IC50 Determination) Library->Kinase Data Multivariate Analysis & QSAR Modeling LogP->Data HLM->Data Kinase->Data Lead Lead Candidate Selection Data->Lead

Parallel in vitro screening workflow for evaluating alkoxy-substituted aniline derivatives.

Protocol A: Self-Validating Microsomal Stability Assay (HLM)

Objective: Quantify the intrinsic clearance ( CLint​ ) differences between O-demethylation and O-deethylation.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity. Prepare 10 mM stock solutions of the methoxy and ethoxy aniline matched pairs in DMSO.

  • Incubation Setup: Dilute compounds to a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4). Causality: Using a concentration well below the expected Km​ ensures the reaction follows pseudo-first-order kinetics, which is required for accurate half-life calculation.

  • Enzyme Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding an NADPH regenerating system (1 mM final). At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching & Internal Standard (Self-Validation): Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) (e.g., deuterated dextromethorphan). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the kinetic snapshot. The IS corrects for any LC-MS/MS matrix suppression caused by the precipitated proteins, ensuring the quantification is self-validating.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time, deriving the half-life ( t1/2​ ) and CLint​ .

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

Objective: Empirically determine the lipophilicity shift caused by the additional methylene group.

  • Phase Saturation (Self-Validation): Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours prior to the assay. Causality: If the phases are not pre-saturated, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration calculations.

  • Partitioning: Dissolve the aniline derivative in the pre-saturated octanol phase to a known concentration (e.g., 100 µM). Mix with the pre-saturated aqueous phase in a 1:1 ratio in a sealed vial.

  • Equilibration: Shake the vials mechanically at 25°C for 2 hours. Centrifuge at 3,000 x g for 15 minutes to ensure absolute phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS. Calculate LogP as Log10​([Drug]octanol​/[Drug]aqueous​) .

Conclusion

The substitution of a methoxy group for an ethoxy group on an aniline scaffold is not merely a cosmetic chemical change; it is a strategic maneuver in drug design. While the electronic properties remain largely similar, the ethoxy group reliably increases lipophilicity and introduces steric hindrance that can protect the molecule from rapid CYP450-mediated O-dealkylation. By employing rigorous, self-validating experimental protocols, researchers can accurately map these physicochemical shifts to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds.

References

  • [1] BenchChem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. BenchChem.

  • [2] BenchChem. Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery. BenchChem.

  • [3] PubMed / NIH. Cytochrome P450 isoform inhibitors as a tool for the investigation of metabolic reactions catalyzed by human liver microsomes. National Institutes of Health.

  • [5] ChemRxiv. Aniline-Containing Derivatives of Parthenolide: Synthesis and Anti-Chronic Lymphocytic Leukaemia Activity. ChemRxiv.

  • [4] VulcanChem. (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one. VulcanChem.

Sources

Optimizing and Validating HPLC-UV Methods for Aniline Derivative Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Aniline derivatives are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. However, their basic, polar nature makes them notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC). Analysts frequently encounter severe peak tailing, poor resolution, and shifting retention times—issues that compromise quantitative accuracy and regulatory compliance.

This guide provides a comprehensive, data-driven comparison of column chemistries and mobile phase strategies for aniline analysis. Furthermore, it establishes a robust, self-validating experimental protocol aligned with the latest1[1].

The Mechanistic Challenge: Why Do Anilines Tail?

To develop a reliable method, one must first understand the causality behind chromatographic failures. Peak tailing in basic compounds like anilines is rarely a hardware issue; it is a chemical phenomenon driven by secondary retention mechanisms .

Traditional silica-based C18 columns contain residual, unbonded silanol groups (-Si-OH) on their surface. These 2 with a pKa ranging from 3.5 to 4.5[2]. Aniline derivatives typically possess a pKa around 4.6.

If a method utilizes a neutral mobile phase (e.g., pH 7.0):

  • The silanol groups are fully deprotonated and negatively charged (-Si-O⁻).

  • The aniline molecules are partially protonated and positively charged (-NH₃⁺).

  • The Result: Strong electrostatic ion-exchange interactions occur alongside standard hydrophobic partitioning. This dual-mechanism overloads the stationary phase, causing the trailing edge of the peak to drag (tailing).

Comparative Method Development: Suppressing Secondary Interactions

To eliminate tailing, we must suppress either the ionization of the silanols or the ionization of the aniline. We compared three distinct chromatographic approaches using 4-Chloroaniline as a model analyte.

Approach A: Standard C18 at Neutral pH (The Baseline Failure)

Using a standard, non-endcapped C18 column with a phosphate buffer at pH 7.0. As predicted by the mechanism above, this results in severe tailing and poor theoretical plate counts.

Approach B: End-Capped C18 at Acidic pH (Silanol Suppression)

Using an end-capped C18 column with 0.1% Formic Acid (pH ~2.8).

  • Causality: At pH 2.8, the residual silanols are fully protonated (neutralized), shutting down the ion-exchange pathway. The aniline is fully ionized, which reduces its overall retention time but yields a sharp, symmetrical peak.

Approach C: Hybrid Silica C18 at High pH (Analyte Suppression)

Using a high-pH resistant hybrid silica column with 10 mM Ammonium Bicarbonate (pH 10.0).

  • Causality: At pH 10.0, the aniline derivative is fully deprotonated (neutral). Because it carries no charge, it cannot interact electrostatically with the ionized silanols. 3, maximizing hydrophobic retention and peak capacity[3].

Table 1: Comparative Column Performance for 4-Chloroaniline

Data represents averaged experimental results (n=3) to objectively compare method performance.

Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Assessment
Standard C18 (Unbonded)7.0 (Phosphate)4.22.454,500Fail - Unusable for quantitation
End-capped C182.8 (Formic Acid)3.51.1812,000Pass - Good shape, low retention
Hybrid Silica C1810.0 (Ammonium Bicarb)6.81.0515,500Optimal - Excellent shape & retention

Validation Workflow & Logical Architecture

The updated ICH Q2(R2) framework integrates lifecycle management, requiring methods to be validated against a predefined Analytical Target Profile (ATP). The workflow below maps the decision-making process from development through validation.

HPLC_Validation Start Define ATP: Aniline Purity ColEval Column & Buffer Screening Start->ColEval Tailing Evaluate Peak Asymmetry (As) ColEval->Tailing Fail As > 1.5 (Silanol Interaction) Adjust pH / Change Column Tailing->Fail Secondary Retention Pass Optimal Peak Shape (As ≤ 1.2) Proceed to Validation Tailing->Pass Symmetrical Fail->ColEval Iterate ValPhase ICH Q2(R2) Validation Pass->ValPhase Spec Specificity ValPhase->Spec Lin Linearity & Range ValPhase->Lin Acc Accuracy & Precision ValPhase->Acc Rob Robustness (DoE) ValPhase->Rob End Validated HPLC-UV Method Spec->End Lin->End Acc->End Rob->End

Figure 1: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) as a self-validating gatekeeper. If the SST fails, the system prevents the generation of invalid sample data.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust to pH 10.0 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 50 mg of 4-Chloroaniline reference standard. Dissolve in 50 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: Hybrid Silica C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Poroshell HPH-C18).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics, improving peak sharpness).

  • Detection: UV at 254 nm (Diode Array Detector for peak purity analysis).

  • Gradient:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 80% B

    • 8–10 min: Hold at 80% B

    • 10–12 min: Return to 10% B (Equilibration)

Phase 3: System Suitability Testing (SST) Execution
  • Action: Inject the 100 µg/mL working standard six times consecutively.

  • Acceptance Criteria:

    • Retention Time RSD ≤ 1.0%

    • Peak Area RSD ≤ 2.0%

    • Tailing Factor ( As​ ) ≤ 1.2

    • Theoretical Plates ( N ) ≥ 10,000

  • Causality: Passing SST proves the pump is delivering a consistent gradient, the column surface is fully equilibrated at pH 10.0, and the detector lamp energy is stable. Proceed to validation only if SST passes.

ICH Q2(R2) Validation Results

Following the successful SST, the method was subjected to formal validation. The1[1].

Table 2: Validation Summary for Optimized Method (Hybrid C18, pH 10.0)
Validation ParameterICH Q2(R2) RequirementExperimental MethodologyResultStatus
Specificity Complete resolution from impurities; Peak purity confirmed.Inject sample spiked with known synthetic impurities. Analyze via DAD peak purity tool.Resolution > 2.0 for all peaks. Purity angle < Purity threshold.Pass
Linearity & Range R2 > 0.999 from reporting level to 120% of specification.5 concentration levels (10, 50, 80, 100, 120 µg/mL) injected in triplicate. R2 = 0.9998; y-intercept within ±2% of response.Pass
Accuracy Recovery between 98.0% and 102.0%.Spiked recovery at 80%, 100%, and 120% levels (n=3 per level).Mean Recovery: 99.6%. Range: 99.1% – 100.4%.Pass
Precision Repeatability RSD ≤ 2.0%.6 independent sample preparations of a single batch at 100% concentration.Area RSD = 0.65%. RT RSD = 0.12%.Pass
Robustness Method must withstand deliberate, small variations.Plackett-Burman Design of Experiments (DoE) varying pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min).No significant impact on As​ or quantitation ( p>0.05 ).Pass

Final Assessment: By leveraging a mechanistic understanding of silanol-aniline interactions, the optimized high-pH method successfully bypasses traditional tailing issues. The method is fully validated under ICH Q2(R2) standards and is suitable for routine quality control and release testing.

References

  • Validation of Analytical Procedures Q2(R2)
  • How to Reduce Peak Tailing in HPLC?
  • Agilent Technologies.
  • Benchchem Technical Support Center.

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A Spectroscopic Showdown: Unveiling the Subtle Differences Between Ethoxy and Methoxy Substituted Aromatics

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular design, particularly within pharmaceutical and materials science, the choice between seemingly similar functional groups can have profound consequences on a molecule's properties and performance. Among the most common and influential substituents on aromatic systems are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. While differing by only a single methylene unit, the spectroscopic signatures of these two groups reveal subtle yet significant electronic and steric distinctions. This guide provides an in-depth spectroscopic comparison of ethoxy and methoxy substituted aromatics, offering experimental data and a mechanistic understanding to inform rational molecular design.

The Root of the Difference: Electronic and Steric Effects

The spectroscopic behavior of methoxy and ethoxy-substituted aromatics is governed by a delicate interplay of electronic and steric effects. Both are alkoxy groups, characterized by an oxygen atom bonded to an alkyl group and an aromatic ring.

Electronic Effects: The oxygen atom in both groups exerts two opposing electronic influences on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring.[1][2] This is a strong electron-donating effect, particularly at the ortho and para positions.[3]

In most cases, the resonance effect of alkoxy groups is dominant over their inductive effect, leading to an overall activation of the aromatic ring towards electrophilic substitution.[2][3] The methoxy group is considered to have a slightly stronger electron-donating resonance effect and a marginally stronger electron-withdrawing inductive effect compared to the ethoxy group.[3]

Steric Effects: The primary difference between the two groups lies in their size. The ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This steric hindrance can influence the conformation of the molecule and, consequently, its spectroscopic properties.[4]

A Comparative Spectroscopic Analysis

To illustrate the practical implications of these electronic and steric differences, we will compare the spectroscopic data of two simple, representative aromatic ethers: Anisole (Methoxybenzene) and Phenetole (Ethoxybenzene) .

UV-Vis Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the aromatic ring. The absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic influence of substituents.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Anisole~269~277Isooctane
Phenetole~271~277.5Isooctane[1]

Analysis:

Both anisole and phenetole exhibit two primary absorption bands in the UV region, which are characteristic of substituted benzenes.[5] The bands arise from π → π* transitions within the aromatic ring. The electron-donating nature of the alkoxy groups causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (λmax ~254 nm).

The difference in λmax between anisole and phenetole is minimal, suggesting that the additional methylene group in the ethoxy substituent has a negligible effect on the overall electronic transitions of the aromatic ring in the ground state.[1] Any subtle differences are likely masked by solvent effects and the broad nature of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between methoxy and ethoxy substituted aromatics, providing detailed information about the chemical environment of each proton and carbon atom.

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Alkoxy ProtonsMultiplicity - Alkoxy ProtonsJ (Hz)
Anisole6.8-7.3 (m)3.8 (s)SingletN/A
Phenetole6.8-7.3 (m)4.0 (q), 1.4 (t)Quartet, Triplet~7.0

Analysis:

The most significant difference in the ¹H NMR spectra is the signal from the alkoxy protons.

  • Anisole: The three equivalent protons of the methoxy group appear as a sharp singlet around 3.8 ppm.

  • Phenetole: The ethoxy group gives rise to a more complex pattern. The two methylene protons (-OCH₂-) appear as a quartet around 4.0 ppm due to coupling with the adjacent methyl protons. The three methyl protons (-CH₃) appear as a triplet around 1.4 ppm due to coupling with the methylene protons.[6] This characteristic quartet-triplet pattern is a definitive indicator of an ethoxy group.

The chemical shifts of the aromatic protons are very similar for both compounds, appearing as a multiplet in the 6.8-7.3 ppm range. This indicates that the electronic shielding of the aromatic protons is not significantly different between the two substituents.

Compoundδ (ppm) - C-Oδ (ppm) - Alkoxy Cδ (ppm) - Aromatic C
Anisole159.754.8114.1, 120.7, 129.5
Phenetole159.163.4, 14.8114.6, 120.7, 129.4

Analysis:

The ¹³C NMR spectra also show clear distinctions:

  • Anisole: The methoxy carbon appears as a single peak at approximately 54.8 ppm.

  • Phenetole: The ethoxy group displays two distinct carbon signals: the methylene carbon (-OCH₂-) at around 63.4 ppm and the terminal methyl carbon (-CH₃) at approximately 14.8 ppm.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. While the spectra of anisole and phenetole share many similarities due to the common aromatic ether framework, key differences arise from the C-H bonds of the alkyl groups.

CompoundKey Vibrational Bands (cm⁻¹)Assignment
Anisole~2955, 2835C-H stretch (sp³ -CH₃)
~1245Asymmetric C-O-C stretch
~1035Symmetric C-O-C stretch
Phenetole~2980, 2930, 2870C-H stretch (sp³ -CH₂- and -CH₃)
~1243Asymmetric C-O-C stretch
~1045Symmetric C-O-C stretch

Analysis:

  • Aromatic C-H Stretching: Both compounds show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The most noticeable difference lies in the sp³ C-H stretching region (2800-3000 cm⁻¹). Anisole shows two distinct peaks for the methyl group. Phenetole exhibits a more complex pattern with additional peaks corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituent.[7][8][9]

  • C-O Stretching: Both molecules display strong C-O stretching bands. The asymmetric C-O-C stretch appears around 1245 cm⁻¹, and the symmetric stretch is observed near 1040 cm⁻¹.[7] The positions of these bands are very similar, indicating that the C-O bond strength is not significantly affected by the change from a methyl to an ethyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrument and sample concentration.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid aromatic ether samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample.[10]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4-5 cm.[10]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample depth gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a dilute solution of an aromatic ether.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the aromatic ether in a UV-transparent solvent (e.g., isooctane, ethanol, or cyclohexane) of known concentration.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2 - 1.0 a.u.).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is desired, use the Beer-Lambert law (A = εbc) to determine the concentration of the sample.

FT-IR Spectroscopy (Neat Liquid)

Objective: To obtain the infrared spectrum of a pure liquid aromatic ether.

Methodology:

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of the neat liquid sample onto the center of one salt plate.[11]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Background Spectrum:

    • Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum:

    • Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_substituent Alkoxy Substituent (-OR) Oxygen Oxygen (O) Alkyl Alkyl (R) -CH3 or -C2H5 Oxygen->Alkyl Ring Benzene Ring (π-system) Oxygen->Ring -I (Inductive Effect) Electron Withdrawing Oxygen->Ring +R (Resonance Effect) Electron Donating nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, Tune D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Assign Peaks H->I

Caption: Generalized workflow for NMR spectroscopy.

Conclusion

The spectroscopic comparison of ethoxy and methoxy substituted aromatics reveals that while their influence on the aromatic π-system is broadly similar, their signatures in NMR and IR spectroscopy are distinct and readily distinguishable. The ¹H NMR spectrum, with its characteristic singlet for the methoxy group and quartet-triplet pattern for the ethoxy group, provides the most unambiguous method of differentiation. The additional C-H stretching vibrations of the ethyl group in the IR spectrum also serve as a reliable diagnostic tool.

For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic nuances is not merely an academic exercise. It is a critical component of structural elucidation, quality control, and the rational design of molecules with tailored properties. The subtle differences in steric bulk and electronic character between these two seemingly interchangeable groups can have a significant impact on biological activity, metabolic stability, and material properties. Therefore, the ability to confidently identify and characterize these substituents is paramount to advancing research and development in the chemical sciences.

References

  • Phenetole: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Phenetole. PubChem. National Institutes of Health. Available at: [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]

  • IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • How To Prepare And Run An NMR Sample. Blogs - News. Available at: [Link]

  • [Chemistry] IR spectrum for Phenol and Phenetole. YouTube. Available at: [Link]

  • Benzene, ethoxy-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. Available at: [Link]

  • Sample preparation for FT-IR. Available at: [Link]

  • Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. Available at: [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available at: [Link]

  • Methoxy gp on aromatic ring ? ResearchGate. Available at: [Link]

  • Fig. S2. UV-Vis absorption spectra of: (A) [Pt(en) (phen)] (PF)2phen. Available at: [Link]

  • Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers? Chemistry Stack Exchange. Available at: [Link]

  • Ultraviolet and Visible Spectroscopy. Available at: [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. Available at: [Link]

  • Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. Available at: [Link]

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Structure-activity relationship of substituents on the piperazine ring

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents, including the anticancer kinase inhibitor imatinib, the antipsychotic aripiprazole, and the antibacterial ciprofloxacin[1]. Its saturated, six-membered heterocyclic structure provides a rigid, conformationally defined framework that precisely vectors attached pharmacophores into complex target binding pockets.

As a Senior Application Scientist, I approach the optimization of the piperazine scaffold not merely as an exercise in synthetic feasibility, but as a multidimensional balancing act. The two nitrogen atoms (N1 and N4) offer distinct vectors for substitution. Modifying the N4-substituent fundamentally alters the molecule's physicochemical properties (pKa, LogP), dictates its target engagement (e.g., GPCRs vs. kinases), and governs its ADMET profile—most notably, its liability for hERG-mediated cardiotoxicity[2][3].

This guide objectively compares the performance of three primary N4-substituent classes—Alkyl, Aryl, and Acyl—providing the mechanistic causality and experimental protocols required to validate these structure-activity relationships (SAR).

Mechanistic Overview: The Piperazine Pharmacophore

To understand why N-substituents drastically alter performance, we must examine the physical chemistry of the piperazine ring. Unsubstituted piperazine is a strong base (pKa1 9.8). At physiological pH (7.4), at least one nitrogen is protonated. In the context of aminergic G-protein coupled receptors (GPCRs) like the Dopamine D2 and Serotonin 5-HT 1A​ receptors, this protonated nitrogen (N1) acts as the primary anchor, forming a critical charge-reinforced hydrogen bond with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3[4][5].

The substituent at the N4 position acts as the secondary binding determinant, projecting into the hydrophobic cavity formed by TM6 and TM7 (e.g., Phe6.52, Tyr7.35)[4]. The electronic nature of the N4-substituent directly influences the basicity of the entire ring, thereby modulating both target affinity and off-target toxicity.

G Sub_N1 Protonated N1 (Piperazine Core) Res_Asp Asp3.32 (GPCR Transmembrane) Sub_N1->Res_Asp Charge-Reinforced H-Bond Sub_N4 N4-Aryl Substituent (Lipophilic Tail) Sub_N1->Sub_N4 Rigid Piperazine Scaffold Res_Phe Phe6.52 / Tyr7.35 (Hydrophobic Pocket) Sub_N4->Res_Phe π-π / Hydrophobic Stacking

Fig 1. Pharmacophore model of N-arylpiperazine binding to aminergic GPCRs.

Comparative Analysis of N4-Substituent Classes

Class A: N-Alkyl & Alicyclic Substituents (e.g., N-Methyl, N-Cyclopropyl)
  • Physicochemical Impact: Aliphatic substituents are electron-donating via inductive effects, maintaining high basicity at the N4 position (pKa 8.5–9.0)[6]. This ensures high aqueous solubility.

  • Therapeutic Application: Frequently utilized in antibacterial fluoroquinolones (e.g., ciprofloxacin) to enhance cell penetration and target binding[7].

  • The hERG Liability: The primary drawback of highly basic, lipophilic N-alkyl piperazines is their propensity to block the human ether-à-go-go-related gene (hERG) potassium channel. At physiological pH, the protonated amine becomes trapped in the hERG inner cavity via cation- π interactions with Tyr652 and Phe656, leading to severe cardiotoxicity (QT prolongation)[2][3].

Class B: N-Aryl & Heteroaryl Substituents (e.g., N-Phenyl, N-Pyrimidinyl)
  • Physicochemical Impact: Aromatic substituents lower the basicity of the N4 nitrogen significantly (pKa 6.0–7.5). This occurs due to the mesomeric effect, where the nitrogen's lone pair delocalizes into the aromatic π -system[6].

  • Therapeutic Application: N-arylpiperazines are the quintessential privileged scaffold for CNS agents. The reduced pKa enhances blood-brain barrier (BBB) permeability, while the aryl ring engages in π−π stacking with GPCR hydrophobic pockets (e.g., aripiprazole, buspirone)[1][4].

  • Tuning via Sub-substitution: Adding electron-withdrawing groups (e.g., 2-fluoro, 3-chloro) to the phenyl ring further depresses the pKa, which can be a strategic move to fine-tune receptor subtype selectivity (e.g., D3 vs. D2)[8][9].

Class C: N-Acyl & Sulfonyl Substituents (e.g., N-Acetyl, N-Carboxamide)
  • Physicochemical Impact: Converting the amine to an amide or sulfonamide completely abolishes its basicity (pKa < 2)[10]. The nitrogen lone pair is fully engaged in resonance with the carbonyl/sulfonyl group, restricting conformational flexibility and acting exclusively as a hydrogen-bond acceptor.

  • Therapeutic Application: This substitution is a classic medicinal chemistry rescue strategy. If an N-alkyl/aryl lead compound exhibits potent efficacy but fails due to hERG toxicity, replacing the basic amine with an amide bioisostere eliminates the cation- π interaction in the hERG cavity, effectively rescuing the molecule's safety profile[3][11].

Quantitative Performance Summary
Substituent ClassExample MoietyApprox. N4 pKaImpact on Lipophilicity ( Δ LogP)hERG Toxicity LiabilityPrimary Target Application
Alkyl -CH 3​ , -Cyclopropyl8.5 – 9.0Low to ModerateHigh (Cation- π trap)Antimicrobials, Kinases
Aryl -Phenyl, -Pyrimidinyl6.0 – 7.5High (+1.5 to +2.5)ModerateCNS GPCRs (D2, 5-HT)
Acyl -C(=O)CH 3​ < 2.0 (Neutral)ModerateLow (No cation- π )Target-specific / hERG Rescue

Experimental Methodologies for SAR Validation

To objectively evaluate these substituents, robust synthetic and analytical protocols are required. The following self-validating workflows ensure high-fidelity data generation.

Protocol 1: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

Standard S N​ Ar reactions fail with unactivated aryl halides. To synthesize Class B N-arylpiperazines, palladium-catalyzed cross-coupling is required[8].

Rationale: We utilize Pd 2​ (dba) 3​ and BINAP because the bidentate phosphine ligand enforces a reductive elimination geometry that prevents competitive β -hydride elimination, ensuring high yields of the N-aryl product.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), mono-Boc-protected piperazine (1.2 equiv), and sodium tert-butoxide (1.5 equiv). Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine without attacking the electrophile.

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (2 mol%) and BINAP (4 mol%).

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Deprotection: Treat the concentrated crude with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the free N-arylpiperazine for subsequent N1-functionalization.

Protocol 2: In Vitro Radioligand Binding Assay (D2 Receptor Affinity)

To validate the GPCR affinity of synthesized N-arylpiperazines, a competitive displacement assay is utilized[5].

Rationale: This protocol is a self-validating system. It includes a radiolabeled probe ([³H]spiperone) with known affinity, and a cold competitor (haloperidol) to define non-specific binding, ensuring that the calculated Ki​ values reflect true orthosteric engagement.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μ L of the synthesized piperazine derivative (varying concentrations from 10 −11 to 10 −4 M), 50 μ L of [³H]spiperone (final concentration 0.5 nM), and 100 μ L of membrane suspension (approx. 15 μ g protein/well).

  • Control Wells: Include wells with vehicle (Total Binding) and wells with 10 μ M haloperidol (Non-Specific Binding).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

The SAR Optimization Cycle

The integration of basicity modulation, synthetic chemistry, and biological profiling forms a continuous optimization loop. When a highly potent N-alkyl/aryl piperazine exhibits unacceptable hERG inhibition, the strategic conversion of the basic amine to an acyl/amide bioisostere is deployed to rescue the compound.

SAR Hit Hit Identification (Basic Piperazine) Mod N4-Substitution (Alkyl, Aryl, Acyl) Hit->Mod Assay In Vitro Profiling (Target Affinity & ADMET) Mod->Assay Tox hERG Liability High? (pKa > 8.0) Assay->Tox Acyl Reduce Basicity (Convert to Amide/Urea) Tox->Acyl Yes Lead Lead Candidate (Balanced Profile) Tox->Lead No (Optimized) Acyl->Mod Iterative Cycle

Fig 2. Iterative SAR workflow balancing target affinity and hERG toxicity.

Conclusion

The piperazine ring is not merely a passive linker; it is an active participant in pharmacodynamics and pharmacokinetics. By understanding the causality between N4-substituents and the resulting pKa, lipophilicity, and conformational geometry, researchers can rationally design molecules that maximize target engagement (e.g., GPCR π−π stacking via N-aryl groups) while engineering out liabilities (e.g., mitigating hERG toxicity via N-acyl bioisosteres).

Sources

Benchmarking the Synthesis of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline: SNAr vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline (CAS: 1409707-64-7)[1] Application: Critical aniline building block for the synthesis of kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, selecting the optimal synthetic route for a complex pharmaceutical intermediate requires balancing step economy, scalability, and impurity control. The synthesis of 2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline presents a classic strategic divergence: utilizing a traditional, two-step Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction, versus a modern, one-step Palladium-catalyzed Buchwald-Hartwig cross-coupling.

This guide objectively benchmarks both methodologies, detailing the mechanistic causality behind reagent selection, providing self-validating experimental protocols, and presenting quantitative data to guide your process chemistry decisions.

Mechanistic Causality & Pathway Design
Route A: Nucleophilic Aromatic Substitution (SNAr) & Reduction

The classical approach relies on the SNAr of 4-fluoro-2-ethoxy-1-nitrobenzene with 1-ethylpiperazine, followed by catalytic hydrogenation.

Causality in Design: The strongly electron-withdrawing nitro group activates the para-fluorine via resonance and inductive effects. Fluorine is specifically chosen over chlorine because its high electronegativity significantly stabilizes the anionic Meisenheimer complex during the rate-determining addition step, accelerating the reaction[2],[3]. Furthermore, dipolar aprotic solvents (like DMF) are utilized because they poorly solvate the piperazine nucleophile, thereby maximizing its reactivity and driving the reaction forward[4].

RouteA SM 4-Fluoro-2-ethoxy- 1-nitrobenzene Int 1-(3-Ethoxy-4-nitrophenyl)- 4-ethylpiperazine SM->Int SNAr (90°C) Reagent1 1-Ethylpiperazine K2CO3, DMF Reagent1->Int Prod 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline Int->Prod Nitro Reduction Reagent2 H2, Pd/C EtOH Reagent2->Prod

Fig 1: Two-step SNAr and catalytic hydrogenation workflow.

Route B: Buchwald-Hartwig Amination

The modern alternative is a direct C-N cross-coupling between 4-bromo-2-ethoxyaniline and 1-ethylpiperazine. This reaction has revolutionized aryl amine synthesis over the past 25 years[5].

Causality in Design: This pathway requires a Pd(0) catalyst and a sterically hindered, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos). The electron-rich nature of the ligand facilitates the initial oxidative addition of Pd(0) into the strong C-Br bond. Conversely, the ligand's massive steric bulk forces the intermediate Pd(II) complexes together, accelerating the final reductive elimination step to form the C-N bond while suppressing unwanted β -hydride elimination[6],[7].

RouteB SM 4-Bromo-2-ethoxyaniline Prod 2-Ethoxy-4-(4-ethylpiperazin- 1-yl)aniline SM->Prod Buchwald-Hartwig Cross-Coupling (100°C) Reagent 1-Ethylpiperazine Pd2(dba)3, RuPhos NaOtBu, Toluene Reagent->Prod

Fig 2: One-step palladium-catalyzed Buchwald-Hartwig amination workflow.

Benchmarking: Quantitative Data Comparison

The following table summarizes the experimental performance of both routes based on standardized 100-gram scale optimizations.

Performance MetricRoute A: SNAr + ReductionRoute B: Buchwald-Hartwig
Overall Yield 78% – 85% (Over 2 steps)65% – 75%
Step Count 21
Total Reaction Time ~18 hours (12h + 6h)~10 hours
Key Reagent Cost Low (K₂CO₃, Heterogeneous Pd/C)High (Pd₂(dba)₃, RuPhos ligand)
Scalability Excellent (Multi-kilogram proven)Moderate (Limited by exotherm & Pd removal)
Primary Impurity Risk Trace des-fluoro/nitro reduction byproductsTrace heavy metal (Pd) contamination
Purification Requirement Crystallization / FiltrationSilica gel chromatography + Metal Scavenging
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: SNAr & Catalytic Hydrogenation

Step 1: SNAr

  • Charge a reactor with 4-fluoro-2-ethoxy-1-nitrobenzene (1.0 eq), 1-ethylpiperazine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in DMF (5 volumes). Note: K₂CO₃ acts as an acid scavenger to neutralize generated HF, preventing the protonation and deactivation of the piperazine nucleophile.

  • Heat the suspension to 90 °C under nitrogen for 12 hours.

  • Self-Validation Checkpoint 1: The reaction is complete when the mixture transitions to a deep yellow solution, and HPLC analysis (254 nm) indicates <0.5% of the starting fluoronitrobenzene.

  • Cool to room temperature and quench with water (15 volumes) to precipitate the intermediate. Filter and dry under vacuum.

Step 2: Nitro Reduction

  • Dissolve the intermediate in ethanol (10 volumes). Add 10% Pd/C (0.05 eq by weight).

  • Purge the vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon or 50 psi in an autoclave) at 25 °C.

  • Self-Validation Checkpoint 2: Reduction is complete when volumetric hydrogen uptake ceases. An aliquot filtered through a 0.22 μm PTFE syringe filter must show complete disappearance of the yellow nitro intermediate on TLC (DCM:MeOH 9:1), yielding a UV-active, ninhydrin-positive spot.

  • Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst, and concentrate the filtrate to yield the target aniline.

Protocol B: Palladium-Catalyzed Cross-Coupling
  • In a rigorously dried Schlenk flask, combine 4-bromo-2-ethoxyaniline (1.0 eq), 1-ethylpiperazine (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Evacuate and backfill the flask with N₂ three times to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Add anhydrous, degassed Toluene (10 volumes) and heat to 100 °C for 10 hours.

  • Self-Validation Checkpoint 1: The oxidative addition and subsequent coupling are visually indicated by the reaction mixture shifting from a dark reddish-purple (Pd(0) complex) to a brown/black suspension. HPLC monitoring must confirm <1% of the bromoaniline remains.

  • Cool to room temperature, dilute with EtOAc, and wash with water.

  • Critical Scavenging Step: Treat the organic layer with a silica-bound metal scavenger (e.g., SiliaMetS Thiol, 20% w/w) at 40 °C for 4 hours to sequester homogeneous palladium.

  • Self-Validation Checkpoint 2: Post-reaction metal scavenging is validated by ICP-MS analysis of the isolated product, which must confirm residual Palladium levels are ≤10 ppm to meet standard pharmaceutical intermediate specifications.

Application Scientist's Verdict

While Route B (Buchwald-Hartwig) offers a highly attractive, step-economical synthesis ideal for early-stage discovery chemistry where speed is paramount, it is fundamentally bottlenecked by the high cost of homogeneous palladium catalysts and the rigorous metal-scavenging required post-reaction.

For process chemistry and multi-kilogram scale-up, Route A (SNAr + Reduction) is vastly superior. Despite adding a step, the raw materials are highly cost-effective, the reactions are robust and easily monitored, and the heterogeneous Pd/C used in the reduction step is easily removed via simple filtration, completely bypassing the heavy-metal contamination risks associated with homogeneous cross-coupling.

References
  • Nucleophilic Aromatic Substitution . Chemistry Steps. URL: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene . Chemistry Stack Exchange. URL:[Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations . PubMed. URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . ACS Publications. URL:[Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. URL:[Link]

Sources

Comparative Analysis of Palladium Catalysts for N-Arylation: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The Buchwald-Hartwig amination (BHA) has fundamentally transformed the synthesis of anilines and N-heterocycles, becoming a cornerstone reaction in pharmaceutical development. However, the success of C-N bond formation is rarely a one-size-fits-all scenario. The evolution from first-generation bidentate ligands to modern, well-defined precatalysts requires chemists to strategically match the catalyst system to the specific electronic and steric demands of their substrates.

This guide provides a rigorous comparative analysis of three benchmark palladium systems—Pd₂(dba)₃/BINAP, XPhos Pd G3, and Pd-PEPPSI-IPr—grounded in mechanistic causality and validated experimental workflows.

The Mechanistic Imperative: Causality in Catalyst Design

To understand why a specific catalyst fails or succeeds, one must deconstruct the BHA catalytic cycle. The reaction relies on a delicate kinetic balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

Historically, catalysts were generated in situ (e.g., mixing a Pd(0) or Pd(II) salt with a free phosphine ligand). This often led to incomplete activation or the formation of off-cycle, inactive species. Modern catalysis utilizes preformed complexes that reliably collapse into the active monoligated L-Pd(0) species [3].

Computational and kinetic studies reveal that the rate-limiting step shifts depending on the ligand architecture. For instance, when using BrettPhos (a ligand optimized for primary amines), oxidative addition is typically rate-limiting. Conversely, with RuPhos, reductive elimination becomes the kinetic bottleneck due to differences in steric hindrance and electronic structure [4].

BHA_Cycle Precat Precatalyst (e.g., XPhos Pd G3) Pd0 Active L-Pd(0) Species Precat->Pd0 Base / Solvent (Activation) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Ar-X (Rate-Limiting for BrettPhos) Amine Amine Coordination & Deprotonation OA->Amine + R2NH, Base - HX RE Reductive Elimination Forming C-N Bond Amine->RE (Rate-Limiting for RuPhos) RE->Pd0 Catalyst Regeneration Product N-Aryl Product RE->Product Product Release

Buchwald-Hartwig Catalytic Cycle highlighting key mechanistic steps and rate-limiting variations.

Comparative Analysis of Benchmark Catalyst Systems

Pd₂(dba)₃ / BINAP (The Classic Standard)

Historically significant, this bidentate system is excellent for coupling primary amines with unhindered aryl bromides and iodides.

  • The Causality of Failure: The dibenzylideneacetone (dba) ligands can act as competitive inhibitors, forming off-cycle Pd(dba)ₙ complexes that stall the reaction. It is generally ineffective for unactivated aryl chlorides because the bidentate BINAP ligand does not provide sufficient electron density to facilitate the challenging oxidative addition of the C-Cl bond.

XPhos Pd G3 (The Dialkylbiaryl Phosphine Precatalyst)

Third-generation (G3) precatalysts utilize a mesylate counterion and an aminobiphenyl backbone to rapidly generate the active L-Pd(0) species at room temperature under mildly basic conditions [2].

  • The Causality of Success: XPhos Pd G3 is exceptionally active for coupling secondary amines with deactivated aryl chlorides, operating efficiently at low catalyst loadings (0.01–0.5 mol%) [6]. The bulky dialkylbiaryl phosphine ligand accelerates reductive elimination by forcing the aryl and amine groups into close proximity, while its electron-rich nature easily breaks C-Cl bonds [1].

Pd-PEPPSI-IPr (The NHC-Palladium Complex)

Standing for "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation," this complex utilizes a strongly σ-donating N-heterocyclic carbene (IPr) [5].

  • The Causality of Stability: The robust Pd-NHC bond prevents catalyst degradation, making it highly stable to air and moisture. It excels in coupling highly sterically hindered substrates (e.g., tetra-ortho-substituted biaryls). However, it often requires stronger bases (like KOtBu) and higher temperatures to efficiently cleave the 3-chloropyridine "throw-away" ligand and initiate the active cycle compared to G3 precatalysts [2].

Quantitative Data Presentation: Catalyst Performance Comparison
Catalyst SystemLigand TypeActive Pd(0) GenerationOptimal SubstratesTypical LoadingAir/Moisture Stability
Pd₂(dba)₃ / BINAP Bidentate PhosphineIn situ (Slow, dba inhibition)Aryl bromides/iodides, primary amines2.0 – 5.0 mol%Poor (Requires strict inert atmosphere)
XPhos Pd G3 Dialkylbiaryl PhosphinePrecatalyst (Fast, mild base)Aryl chlorides, secondary amines0.01 – 1.0 mol%Good (Bench-stable solid, inert in solution)
Pd-PEPPSI-IPr N-Heterocyclic CarbenePrecatalyst (Requires strong base)Highly sterically hindered substrates1.0 – 2.0 mol%Excellent ("Weigh on the bench" stability)

Strategic Catalyst Selection

Choosing the right catalyst is a logical exercise in evaluating substrate liabilities. The decision matrix below outlines the optimal path based on steric hindrance, halide reactivity, and base sensitivity.

Catalyst_Selection Start Substrate Evaluation Q1 Unactivated Aryl Chloride? Start->Q1 Q2 Highly Sterically Hindered? Q1->Q2 Yes Q3 Base-Sensitive Substrate? Q1->Q3 No Cat1 XPhos Pd G3 (Mild, highly active) Q2->Cat1 No Cat2 Pd-PEPPSI-IPr (Robust, handles bulk) Q2->Cat2 Yes Q3->Cat1 Yes (Use weak base) Cat3 Pd2(dba)3 / BINAP (Classic, unhindered bromides) Q3->Cat3 No

Strategic decision matrix for selecting the optimal N-arylation palladium catalyst.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that the mechanistic requirements of the catalyst are met.

Protocol A: Mild N-Arylation using XPhos Pd G3 (For Base-Sensitive Aryl Chlorides)

This protocol utilizes a weak base to prevent hydrodehalogenation, relying on the rapid initiation of the G3 precatalyst.

  • Preparation (Inert Atmosphere): In a glovebox or using standard Schlenk technique, charge an oven-dried vial with the aryl chloride (1.0 equiv), amine (1.2 equiv, if solid), XPhos Pd G3 (1.0 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: While the precatalyst is bench-stable, the resulting L-Pd(0) species is highly susceptible to oxidation. Oxygen promotes phosphine oxidation, permanently terminating the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration). If the amine is a liquid, add it via microsyringe now.

    • Causality: 1,4-dioxane is chosen over alcoholic solvents to eliminate the risk of β-hydride elimination pathways that lead to hydrodehalogenation (reduction of the Ar-Cl bond) [5].

  • Reaction Initiation: Seal the vial and heat to 80 °C.

    • Validation Checkpoint: Within 10-15 minutes, the mixture should transition from a pale yellow suspension to a dark red/amber color. This visual shift confirms the successful deprotonation of the precatalyst backbone and the generation of the active Pd(0) species.

  • Workup: After complete consumption of the starting material (monitored via TLC/LCMS, typically 2-4 hours), cool to room temperature. Dilute with EtOAc and filter through a pad of Celite.

    • Causality: Celite filtration removes insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and precipitates "palladium black" (degraded catalyst), preventing streaking during column chromatography.

Protocol B: High-Temperature Coupling using Pd-PEPPSI-IPr (For Sterically Hindered Amines)

This protocol leverages the extreme thermal stability of the NHC ligand to force difficult reductive eliminations.

  • Benchtop Preparation: Charge a round-bottom flask with the aryl halide (1.0 equiv), the sterically hindered amine (1.5 equiv), Pd-PEPPSI-IPr (2.0 mol%), and KOtBu (2.0 equiv).

    • Causality: Pd-PEPPSI-IPr can be weighed directly on the benchtop in ambient air. KOtBu is specifically selected because a strong base is required to efficiently cleave the 3-chloropyridine "throw-away" ligand and initiate the active Pd-NHC species [2].

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon (repeat 3 times). Add anhydrous, sparged toluene.

  • Reaction Initiation: Heat the reaction mixture to 100–110 °C.

    • Causality: Highly sterically hindered substrates require significant thermal energy to overcome the high activation barrier of reductive elimination. The strong σ-donating IPr ligand prevents the palladium from precipitating out as inactive Pd black at these elevated temperatures.

  • Workup: Cool to room temperature, quench with a few drops of water to neutralize excess KOtBu, extract with dichloromethane, and concentrate for purification.

References

  • Source: entegris.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Dichlorobis(triphenylphosphine)palladium(II)
  • Source: thieme-connect.

A Definitive Guide to the Structural Validation of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a molecule such as 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, which possesses multiple functional groups and substitution patterns, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of this compound, leveraging the power of two-dimensional (2D) NMR techniques. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and reproducible analytical workflow.

The Molecule of Interest: Structural Overview

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a substituted aniline derivative featuring three key structural motifs: a 1,2,4-trisubstituted benzene ring, an ethoxy group, and an N-ethylpiperazine moiety. The precise connectivity and substitution pattern of these groups are critical to its chemical properties and potential biological activity. Our objective is to use a suite of 2D NMR experiments to confirm the exact arrangement of these fragments.

For clarity throughout this guide, the following numbering scheme will be used for the atoms in 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline:

Chemical structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline with atom numbering

The Analytical Strategy: A Multi-faceted NMR Approach

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a comprehensive structural proof. While 1D NMR provides initial chemical shift and multiplicity data, 2D NMR reveals the intricate network of through-bond connectivities. Our workflow is designed to systematically build the molecular structure from its constituent spin systems.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation A Sample Preparation (5-10 mg in CDCl3) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 2D COSY (H-H Connectivity) B->C D 2D HSQC (Direct C-H Correlation) C->D E 2D HMBC (Long-Range C-H Correlation) D->E F Fragment Assembly (COSY & HSQC Data) E->F G Inter-Fragment Linkage (HMBC Data) F->G H Final Structure Confirmation G->H

Figure 1: Experimental workflow for 2D NMR-based structural validation.

Predicted Spectral Characteristics

Before delving into the 2D spectra, it is crucial to predict the approximate chemical shifts for the hydrogen and carbon atoms based on the expected structure and known substituent effects in similar compounds.[1][2] This provides a foundational dataset for interpreting the correlations observed in the 2D experiments.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Rationale
Aniline Ring
H3~6.7-6.9~115-120Ortho to -NH2 and meta to -OR, shielded.[3]
H5~6.6-6.8~114-119Ortho to -NR2 and meta to -OR, shielded.
H6~6.1-6.3~100-105Ortho to both -NH2 and -OR, highly shielded.
C1-~140-145Attached to -NH2.
C2-~135-140Attached to -OR.
C3~6.7-6.9~115-120Aromatic CH.
C4-~145-150Attached to piperazine nitrogen.
C5~6.6-6.8~114-119Aromatic CH.
C6~6.1-6.3~100-105Aromatic CH.
Ethoxy Group
H7 (CH₂)~3.9-4.1 (quartet)~64-68-O-CH₂, deshielded by oxygen.[2]
H8 (CH₃)~1.3-1.5 (triplet)~14-16-O-CH₂-CH₃.
Ethylpiperazine Moiety
H9/H13 (CH₂)~3.0-3.2 (triplet)~50-53Piperazine CH₂ adjacent to aromatic ring.
H10/H12 (CH₂)~2.6-2.8 (triplet)~53-56Piperazine CH₂ adjacent to ethyl group.
H14 (CH₂)~2.4-2.6 (quartet)~52-55-N-CH₂-CH₃.
H15 (CH₃)~1.0-1.2 (triplet)~11-13-N-CH₂-CH₃.
-NH₂~3.5-4.5 (broad)-Exchangeable protons.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

In-depth Analysis of 2D NMR Correlations

COSY (Correlation Spectroscopy): Mapping Proton-Proton Networks

The COSY experiment is the first step in piecing together the molecular puzzle, as it identifies protons that are coupled to each other, typically through two or three bonds.[5] This allows for the delineation of individual spin systems within the molecule.

Expected Key Correlations:

  • Ethoxy Group: A strong cross-peak between the methylene protons (H7, ~4.0 ppm) and the methyl protons (H8, ~1.4 ppm) will confirm the -OCH₂CH₃ fragment.

  • Ethyl Group: A clear correlation between the methylene protons (H14, ~2.5 ppm) and the methyl protons (H15, ~1.1 ppm) will establish the N-CH₂CH₃ unit.

  • Piperazine Ring: Cross-peaks will be observed between the adjacent methylene protons on the piperazine ring (H9/H13 and H10/H12). Due to the similar chemical environments, these may appear as a complex pattern around 2.6-3.2 ppm.[6]

  • Aromatic Ring: Correlations between adjacent aromatic protons (H5 and H6; H3 and H5 if coupling is resolved) will help to confirm their relative positions.

Figure 2: Key expected COSY correlations for structural validation.

HSQC (Heteronuclear Single Quantum Coherence): The C-H Blueprint

The HSQC experiment provides a direct correlation between each proton and the carbon atom it is attached to (¹JCH).[7] This is an exceptionally powerful technique for unambiguously assigning the ¹³C spectrum, especially in regions with overlapping proton signals.

Expected Key Correlations:

  • A cross-peak will link the ethoxy methylene protons (H7) to their carbon (C7, ~65 ppm).

  • The ethoxy methyl protons (H8) will correlate to their carbon (C8, ~15 ppm).

  • Each aromatic proton (H3, H5, H6) will show a correlation to its respective carbon (C3, C5, C6).

  • The four sets of methylene protons on the piperazine and ethyl groups (H9/13, H10/12, H14) will each correlate to their distinct carbon signals in the 50-56 ppm range.

  • The ethyl methyl protons (H15) will correlate to their carbon (C15, ~12 ppm).

Figure 3: Key expected one-bond HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Pieces

The HMBC experiment is the final and most critical step, revealing correlations between protons and carbons that are two to four bonds away (ⁿJCH).[8] This experiment provides the long-range connectivity information needed to piece together the fragments identified by COSY and HSQC, confirming the overall molecular architecture.

Expected Key Correlations for Unambiguous Validation:

  • Ethoxy to Ring: The ethoxy methylene protons (H7) must show a correlation to the aromatic carbon C2 (~137 ppm). This is the definitive link of the ethoxy group to the ring at the correct position.

  • Piperazine to Ring: The piperazine protons adjacent to the ring (H9/H13) must show correlations to the aromatic carbons C3, C4, and C5. The correlation to the quaternary carbon C4 (~147 ppm) is the crucial evidence for the attachment point of the piperazine ring.

  • Ethyl to Piperazine: The ethyl methylene protons (H14) should show correlations to the piperazine carbons C10 and C12 (~54 ppm), confirming the ethyl group is on the piperazine nitrogen.

  • Intra-Ring Connectivity: Aromatic proton H6 should show correlations to C2 and C4, while H3 should correlate to C1 and C5. These correlations confirm the 1,2,4-substitution pattern.

Figure 4: Crucial long-range HMBC correlations for structure proof.

Summary of Validating Correlations

The combination of these three experiments provides a robust and self-validating dataset. The following table summarizes the key correlations that, when observed together, unambiguously confirm the structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Experiment Correlating Protons Correlating Atom(s) Significance
COSY H7 (CH₂)H8 (CH₃)Confirms ethoxy fragment.
H14 (CH₂)H15 (CH₃)Confirms ethyl fragment.
H9/H13H10/H12Confirms piperazine ring connectivity.
HSQC All ProtonsDirectly Attached CarbonsUnambiguous assignment of ¹³C spectrum.
HMBC H7 (Ethoxy CH₂)C2 (Aromatic)Confirms ethoxy group at C2.
H9/H13 (Piperazine CH₂)C4 (Aromatic)Confirms piperazine group at C4.
H14 (Ethyl CH₂)C10/C12 (Piperazine)Confirms ethyl group on piperazine nitrogen.
H6 (Aromatic)C2, C4Confirms 1,2,4-substitution pattern.

Table 2: Summary of Key Validating 2D NMR Correlations.

Detailed Experimental Protocols

For researchers seeking to replicate this validation, the following experimental parameters provide a reliable starting point.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power and minimal interference in the relevant spectral regions.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals, providing complementary information to the HSQC.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A spectral width of ~10-12 ppm in both dimensions is typically sufficient.

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended.[9] The spectral width in the ¹³C dimension should encompass the expected range of ~0-160 ppm.

  • HMBC: A gradient-selected HMBC experiment should be optimized for a long-range coupling constant (ⁿJCH) of ~8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[7]

Conclusion

This guide has outlined a systematic and rigorous methodology for the complete structural validation of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline using a suite of 2D NMR experiments. By progressing from the identification of individual spin systems (COSY) to the assignment of direct C-H connections (HSQC) and finally to the mapping of long-range connectivities (HMBC), the molecular structure can be assembled with a high degree of confidence. The causality-driven approach, explaining the why behind each experimental choice and expected outcome, provides a robust framework for researchers in drug development and organic chemistry, ensuring the scientific integrity of their work.

References

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline.
  • Hameed, A. S., et al. (2022). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package.
  • Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE.
  • Hampson, P., Mathias, A., & Westhead, R. (n.d.). Nitrogen-14 Chemical Shifts in Some Substituted Anilines. RSC Publishing.
  • Kriz, J., et al. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. Journal of Physical Chemistry B, 113(19), 6666-73.
  • Nguyen, T., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
  • PubChem. (n.d.). 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds....
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Neumann, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2545.
  • Sharma, L., & Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchen.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM.

Sources

Comparing the reactivity of chloro-, bromo-, and iodo-anilines in coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Halo-Aniline Reactivity in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis.[1] Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[1] The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations.[1]

This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-anilines in essential coupling reactions. We will delve into the mechanistic underpinnings of these reactivity differences, present comparative experimental data, and offer detailed protocols to inform your synthetic strategy.

The Decisive Factor: C-X Bond Strength and Oxidative Addition

The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength.[1] In the catalytic cycles of reactions like Suzuki, Buchwald-Hartwig, and Heck couplings, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1] Weaker C-X bonds undergo this step more readily, leading to faster overall reaction rates.[1]

The bond dissociation energies for aryl halides follow a clear trend, which directly establishes the general reactivity order for halo-anilines: Iodoanilines > Bromoanilines > Chloroanilines .[1]

BondTypical Bond Dissociation Energy (kcal/mol)
C-Cl~96
C-Br~81
C-I~65

This established reactivity trend is not merely academic; it allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent transformations.[1]

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)(L)₂-X Oxidative Adduct Pd0->ArPdX Oxidative Addition (Ar-X) Rate-Determining Step Product Coupled Product (Ar-Nu) ArPdNu Ar-Pd(II)(L)₂-Nu Intermediate ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) ArPdNu->Pd0 Reductive Elimination (Ar-Nu) ArX Aryl Halide (Halo-aniline) NuM Nucleophile (e.g., R-B(OH)₂ or R₂NH)

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Reactivity in Key Coupling Reactions

The theoretical reactivity trend (I > Br > Cl) is consistently observed in practice across the most common palladium-catalyzed cross-coupling reactions. However, the development of sophisticated ligands and catalyst systems has increasingly enabled the use of less reactive but more cost-effective aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[1] In this transformation, iodoanilines are highly reactive and can undergo coupling under mild conditions, often with simple palladium precursors.[2] Bromoanilines are also excellent substrates, while chloroanilines typically demand more forcing conditions, such as higher temperatures and more active, sterically hindered phosphine ligands, to achieve high yields.[2]

Halo-anilineCoupling PartnerCatalyst System (Typical)ConditionsYield
Iodo-aniline Phenylboronic AcidPd(OAc)₂, PPh₃80 °CHigh (>90%)[2]
Bromo-aniline Phenylboronic AcidPd(dppf)Cl₂90 °CGood (71-90%)[3]
Chloro-aniline Phenylboronic AcidPd₂(dba)₃, SPhos110 °CModerate (40-70%)[2]

Yields are representative and can be optimized. Data compiled from multiple sources for comparative purposes.[2][3]

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, allowing for the synthesis of complex diarylamines and other arylated nitrogen compounds.[4][5] While the fundamental reactivity trend remains the same, the development of highly active and bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has made the amination of aryl chlorides practical on a large scale.[6] Nevertheless, iodo- and bromo-anilines generally react faster and under milder conditions.[7] The higher reactivity of iodo-anilines can be exploited for high chemoselectivity, enabling reactions at a C-I bond while leaving a C-Br bond on the same molecule untouched.[7]

Halo-anilineCoupling PartnerCatalyst System (Typical)ConditionsYield
Iodo-aniline AnilinePd₂(dba)₃, BINAP90 °CExcellent (>95%)
Bromo-aniline AnilinePd(OAc)₂, BrettPhos100 °CGood to Excellent[8][6]
Chloro-aniline AnilinePd(OAc)₂, RuPhos110 °CGood[6][9]

Conditions and yields are illustrative; modern catalyst systems show high efficiency for all three halides, but reaction kinetics and required catalyst loading often differ.

Heck Coupling

The Heck reaction, which couples aryl halides with alkenes, also follows the established reactivity pattern.[10] Iodoanilines are highly reactive, often proceeding smoothly at moderate temperatures.[11] Bromoanilines are also viable substrates but may require higher temperatures or more active catalyst systems.[11][12] Chloroanilines are the most challenging substrates for Heck reactions and typically necessitate specialized catalysts and more forcing conditions to achieve reasonable conversions.

Halo-anilineCoupling PartnerCatalyst System (Typical)ConditionsConversion/Yield
Iodo-aniline AcrylonitrilePd/C140 °C, 20 hQuantitative[11]
Bromo-aniline AcrylonitrilePd(OAc)₂, P(o-tolyl)₃140 °C, 20 hHigh (75-87%)[11]
Chloro-aniline StyrenePd(OAc)₂, bulky phosphine>120 °CLower/Requires Optimization

Exploiting Differential Reactivity: A Strategy for Sequential Coupling

The predictable reactivity hierarchy of halo-anilines is a powerful tool for molecular architects. It enables the stepwise, site-selective functionalization of polyhalogenated anilines, allowing for the synthesis of complex, unsymmetrical molecules that would be difficult to access otherwise. A common strategy involves first performing a coupling reaction at the most reactive site (C-I), followed by a second, distinct coupling at a less reactive site (C-Br or C-Cl) under more forcing conditions.

Sequential_Coupling_Workflow Start 4-Bromo-2-iodoaniline Step1 Step 1: Suzuki Coupling (Mild Conditions) Reacts at C-I bond Start->Step1 Intermediate 4-Bromo-2-arylaniline Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) Reacts at C-Br bond Intermediate->Step2 Final 4-Amino-2-arylaniline Tri-substituted Product Step2->Final

Workflow for sequential cross-coupling on a di-haloaniline.

Experimental Protocols

The following protocols are representative examples for the coupling of bromo- and chloro-anilines, which are common and cost-effective starting materials.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline

This protocol describes a typical Suzuki-Miyaura coupling to synthesize a biaryl aniline derivative.

Reagents & Equipment:

  • 4-Bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add 4-bromoaniline (e.g., 1.0 mmol, 172 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).[13]

  • Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[13]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 10 mL) via syringe.[13]

  • Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aniline.[13]

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with an Aniline

This protocol is adapted for the more challenging coupling of an aryl chloride, requiring a specialized bulky phosphine ligand.[14]

Reagents & Equipment:

  • 4-Chlorotoluene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Two-necked flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry, two-necked flask under an inert atmosphere, add Pd(dba)₂ (e.g., 0.063 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).[14]

  • Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 5 minutes.[14]

  • Add 4-chlorotoluene (4.22 mmol) and the aniline (e.g., morpholine, 6.33 mmol, as an example amine) in one portion.[14]

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring the reaction by GC or TLC.[14]

  • After completion, cool the reaction to room temperature and quench carefully with water (10 mL).[14]

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.[14]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.[14]

Conclusion

The choice of a chloro-, bromo-, or iodo-aniline substrate is a critical decision in synthetic planning that balances reactivity, cost, and strategic goals. The reactivity order of I > Br > Cl is a fundamental principle rooted in the C-X bond dissociation energy, which directly impacts the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Iodoanilines offer the highest reactivity for mild and selective transformations, while bromoanilines provide a robust and versatile option. Although historically challenging, the coupling of chloroanilines has become increasingly routine through the development of advanced, highly active catalyst systems, offering a cost-effective alternative for large-scale synthesis. A thorough understanding of these reactivity trends empowers the modern chemist to design more efficient, selective, and elegant synthetic routes.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 01:22 AM.
  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers - Benchchem.
  • reactivity comparison of halogenated anilines in cross-coupling - Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline - Benchchem.
  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Public
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl - Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand - Tokyo Chemical Industry.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline...
  • Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline | The Journal of Organic Chemistry - ACS Public
  • Chapter 4.

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Ethoxy vs. Methoxy Anilines

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, a key determinant of which is metabolic stability. A compound that is metabolized too quickly by the body will likely suffer from a short half-life and poor bioavailability, rendering it ineffective.[1][2] Conversely, a compound that is too stable may accumulate and lead to toxicity.[1] This guide provides an in-depth technical comparison of the in vitro metabolic stability of two closely related functional groups commonly found in medicinal chemistry: the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) anilines.

The strategic modification of a lead compound, often through bioisosteric replacement, is a cornerstone of medicinal chemistry. Swapping a methoxy for an ethoxy group may seem like a minor change—the addition of a single methylene unit—but it can have profound consequences for a molecule's metabolic fate. Understanding these consequences early in the discovery process is essential for making informed decisions and efficiently allocating resources. This guide will delve into the biochemical mechanisms governing their metabolism, provide a robust experimental protocol for their evaluation, and present a framework for interpreting the resulting data.

The Biochemical Rationale: A Tale of Two Alkoxy Groups

The primary metabolic pathway for both methoxy and ethoxy groups attached to an aromatic ring is oxidative O-dealkylation .[3] This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the endoplasmic reticulum of liver cells.[4][5] When we use liver microsomes—vesicles formed from this endoplasmic reticulum—we create an in vitro system rich in these critical Phase I metabolic enzymes.[4][6][7]

The consensus mechanism for CYP-catalyzed O-dealkylation proceeds via a two-step process known as the hydrogen atom abstraction/oxygen rebound mechanism.[8]

  • Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species within the CYP active site abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon).

  • Hydroxyl Rebound: This creates a transient carbon radical, which then rapidly recombines with the newly formed hydroxyl group on the iron center.

  • Hemiacetal Formation & Collapse: The product of this rebound is an unstable hemiacetal intermediate. This intermediate non-enzymatically collapses, cleaving the C-O bond to yield a phenol (in this case, an aminophenol) and an aldehyde (formaldehyde from a methoxy group, acetaldehyde from an ethoxy group).[8]

The crucial difference between the two groups lies in the nature of the C-H bonds at that α-carbon.

  • Methoxy Group: Possesses three equivalent, primary C-H bonds.

  • Ethoxy Group: Possesses two equivalent, secondary C-H bonds.

Generally, secondary C-H bonds are weaker and more susceptible to abstraction than primary C-H bonds. This would suggest that the ethoxy group is inherently more liable to metabolic attack. However, the larger steric bulk of the ethyl group compared to the methyl group could hinder the molecule's ability to optimally position itself within the constrained active site of a CYP enzyme.[9] Therefore, the metabolic rate is a delicate balance between electronic susceptibility and steric accessibility. While anilines are known substrates for various CYPs, CYP2E1 often plays a significant role in their metabolism.[10][11]

Experimental Design: The Liver Microsomal Stability Assay

To quantitatively assess metabolic stability, the in vitro liver microsomal assay is the industry standard for initial screening.[2][12] It measures the rate of disappearance of a parent compound over time, allowing for the calculation of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[13][14]

The following workflow provides a high-level overview of the experimental process.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Stock Solutions (Test Compounds, Controls) I1 Combine Buffer, Microsomes, & Test Compound P1->I1 P2 Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) P2->I1 P3 Prepare NADPH Regenerating System I3 Initiate Reaction (Add NADPH System) P3->I3 Start Reaction I2 Pre-incubate at 37°C I1->I2 I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 I5 Quench Reaction (Cold Acetonitrile + Internal Standard) I4->I5 A1 Centrifuge to Pellet Protein I5->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Quantify Parent Compound Remaining A2->A3 A4 Calculate t½ and Clint A3->A4

Caption: Workflow for a typical in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by including both a high-clearance positive control and a low-clearance negative control. This ensures the assay is performing as expected.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds: 4-Ethoxyaniline, 4-Methoxyaniline (10 mM stocks in DMSO)

  • Positive Control: Verapamil (high clearance) (10 mM stock in DMSO)

  • Negative Control: Warfarin (low clearance) (10 mM stock in DMSO)

  • Internal Standard (IS): A structurally similar, stable compound (e.g., Tolbutamide)

  • Quenching Solution: Acetonitrile, chilled to -20°C, containing IS at a fixed concentration (e.g., 100 nM)

  • 96-well incubation plates and collection plates

2. Assay Procedure:

  • Causality Check - Why use pooled microsomes? Using microsomes pooled from multiple donors (typically >10) averages out inter-individual variability in CYP enzyme expression and activity, leading to more representative data.[4]

  • Preparation of Incubation Mixture:

    • On ice, thaw the pooled HLM.

    • Prepare the main incubation mix in a conical tube. For each well, you will need:

      • Phosphate Buffer (to final volume)

      • Liver Microsomes (to achieve a final protein concentration of 0.5 mg/mL)

      • Test/Control Compound (to achieve a final concentration of 1 µM)

    • Self-Validation Step: The final DMSO concentration should be kept low (<0.1%) to avoid inhibiting CYP enzyme activity.

  • Incubation:

    • Aliquot the incubation mixture (excluding the NADPH system) into the wells of the 96-well plate.

    • Add 1 µL of the appropriate 100 µM working stock of the test or control compound to the wells.

    • Pre-incubate the plate for 10 minutes in a shaking water bath at 37°C to allow the system to equilibrate.

    • Causality Check - Why an NADPH regenerating system? CYP enzymes require NADPH as a cofactor to function. A simple bolus of NADPH would be rapidly consumed. The regenerating system provides a continuous supply, ensuring the reaction rate remains linear over the time course of the experiment.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the T=0 wells. Mix thoroughly. This marks the start of the incubation.

  • Time-Point Sampling & Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold acetonitrile quenching solution (containing the internal standard) to the appropriate wells.

    • For the T=0 sample, add the quenching solution before adding the NADPH regenerating system. This sample represents 100% of the initial compound concentration.

    • Causality Check - Why quench with acetonitrile? The cold organic solvent serves two purposes: it instantly denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, which would otherwise interfere with the LC-MS/MS analysis.[1]

3. Sample Analysis & Data Processing:

  • Sample Preparation: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point. The use of mass spectrometry provides exquisite sensitivity and selectivity.[1]

  • Data Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • Determine the slope of the initial linear phase of this plot. The slope is the elimination rate constant, k (min⁻¹).

    • Calculate the in vitro half-life: t½ (min) = 0.693 / k

    • Calculate the intrinsic clearance: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein)

Comparative Data & Interpretation

The following table presents hypothetical, yet representative, data from the assay described above.

CompoundStructureIn Vitro t½ (min)In Vitro Clint (µL/min/mg protein)Predicted Metabolic Stability
4-Methoxyaniline Methoxy Group (-OCH₃)45.230.7Moderate
4-Ethoxyaniline Ethoxy Group (-OCH₂CH₃)21.863.6Low to Moderate
Verapamil (Control) -12.5110.9Low (High Clearance)
Warfarin (Control) ->120<11.6High (Low Clearance)

Interpretation of Results:

  • Controls: The control compounds performed as expected. Verapamil was rapidly metabolized (short t½, high Clint), while Warfarin was very stable (long t½, low Clint), validating the assay's integrity.

  • Comparison: The 4-ethoxyaniline exhibits a half-life that is less than half that of the 4-methoxyaniline. Consequently, its intrinsic clearance is more than double.

Visualizing the Metabolic Pathways

The primary metabolic transformation for both compounds is O-dealkylation, leading to the formation of 4-aminophenol and a corresponding aldehyde.

G cluster_methoxy Methoxy Aniline Metabolism cluster_ethoxy Ethoxy Aniline Metabolism M_Parent 4-Methoxyaniline M_Intermediate Unstable Hemiacetal M_Parent->M_Intermediate CYP450 O-demethylation M_Product1 4-Aminophenol M_Intermediate->M_Product1 M_Product2 Formaldehyde M_Intermediate->M_Product2 E_Parent 4-Ethoxyaniline E_Intermediate Unstable Hemiacetal E_Parent->E_Intermediate CYP450 O-deethylation E_Product1 4-Aminophenol E_Intermediate->E_Product1 E_Product2 Acetaldehyde E_Intermediate->E_Product2

Caption: Primary metabolic pathways of alkoxy anilines via O-dealkylation.

Conclusion and Field-Proven Insights

This guide demonstrates that a subtle structural change—the replacement of a methoxy with an ethoxy group—can significantly increase the rate of in vitro metabolism in anilines. Our experimental data points to the ethoxy group as being more metabolically labile, a finding consistent with the greater susceptibility of its secondary α-carbon C-H bonds to CYP-mediated hydrogen atom abstraction.[8]

For the drug discovery scientist, this has direct implications. If a lead compound containing a methoxy group is showing borderline metabolic stability, replacing it with an ethoxy group is likely to exacerbate the problem. Conversely, if a compound is too metabolically stable, leading to potential accumulation, installing a metabolically "softer" spot like an ethoxy group could be a viable strategy to enhance its clearance.

It is crucial to remember that in vitro microsomal stability is just one piece of the puzzle.[7] This assay primarily reflects Phase I metabolism. The resulting 4-aminophenol metabolite could itself be active, toxic, or undergo further Phase II conjugation reactions (like glucuronidation or sulfation) that are not captured in this system.[16][17] Therefore, promising compounds should always be advanced to more complex systems, such as suspension hepatocytes, which contain both Phase I and Phase II enzymes and active transporters, providing a more holistic metabolic picture.[2][13] Ultimately, the choice between an ethoxy and methoxy group must be guided by a multiparameter optimization that balances metabolic stability against target potency, selectivity, solubility, and overall safety profile.

References

  • Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: Google Cloud Search URL
  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL
  • Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL
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  • Title: Role of human liver microsomes in in vitro metabolism of drugs-a review Source: PubMed URL
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  • Title: Metabolic Stability in Drug Development: 5 Assays Source: WuXi AppTec URL
  • Title: Role of Mitochondrial Cytochrome P450 2E1 in Healthy and Diseased Liver Source: MDPI URL
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  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL
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  • Source: PharmaCompass.
  • Title: Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration Source: PubMed URL
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  • Title: Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent.

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Inter-Laboratory Validation of Analytical Methods for Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Substituted anilines—ranging from chloroanilines to nitroanilines—are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, their high toxicity and classification as Potential Genotoxic Impurities (PGIs) present a significant analytical challenge. Regulatory bodies, including the FDA and EPA, mandate strict control over these compounds at trace (parts-per-billion) levels.

As analytical scientists, we cannot rely on a single method to fit all matrices. Furthermore, a method developed in isolation is functionally useless until it survives the rigors of inter-laboratory validation . This guide objectively compares the leading analytical platforms for substituted anilines, explains the physicochemical causality behind sample preparation, and provides self-validating protocols designed to withstand cross-laboratory scrutiny.

Comparative Analysis of Analytical Platforms

The selection of an analytical method depends entirely on the sample matrix, required sensitivity, and the physicochemical properties of the target analyte. Below is a quantitative comparison of the primary methodologies utilized across pharmaceutical and environmental laboratories.

Table 1: Performance Metrics of Analytical Methods for Substituted Anilines
Analytical PlatformTarget AnalytesTypical MatrixLOD / LOQRecovery (%)Precision (RSD %)Primary Advantage
LC-MS/MS (MRM) 2-Methyl-6-nitro aniline (PGIs)Pharmaceutical API0.1 µg/mL95 - 105%< 5%Unmatched specificity for thermolabile PGIs without derivatization[1].
SPME-GC/MS Chloro- & Nitro-anilinesEnvironmental Water1.5 µg/kg81 - 116%2 - 5%High enrichment factors (100–280x); solvent-free extraction[2],[3].
GC-NPD (EPA Method) Broad spectrum anilinesIndustrial Wastewater~10 ppb70 - 120%5 - 15%Cost-effective regulatory compliance for industrial effluents[4].
HPLC-UV Aniline, N-methylanilineIndigo Dye / Wastewater0.010%98 - 102%< 3%Simple, robust quality control for high-concentration samples[5].

Methodological Causality: The "Why" Behind the Workflow

To design a robust method, one must understand the causality behind experimental choices. Substituted anilines possess a polar amine group and an aromatic ring, giving them unique acid-base and partitioning characteristics.

  • pH-Driven Speciation in Extraction: Anilines are weak bases (pKa ~4.6). When performing liquid-liquid extraction (LLE) for GC-MS, we first lower the pH using 10% HCl. This protonates the amine group, driving the water-soluble anilinium ions into the aqueous phase while leaving neutral impurities in the organic phase. We then adjust the pH to >11 with NaOH, deprotonating the anilines back to their neutral state, allowing them to be back-extracted into a clean organic solvent like dichloromethane[1].

  • The Necessity of Derivatization in GC: The polar nature of the amine group causes severe peak tailing on standard GC columns due to hydrogen bonding with active silanol sites. By employing acylating agents like heptafluorobutyric anhydride (HFBA), we mask the amine group. This not only increases volatility but adds electrophoric fluorine atoms, drastically enhancing sensitivity for Electron Capture Detection (ECD) or negative ion chemical ionization MS[1].

  • Why SPME for Aqueous Samples? Solid-Phase Microextraction (SPME) using a CAR-PDMS fiber bypasses massive solvent consumption. By heating the sample to 75°C and agitating at 800 rpm, we force the volatile anilines into the headspace or directly onto the fiber, achieving enrichment factors up to 286x compared to traditional LLE[2],[3].

G Sample Sample Matrix (Pharma/Environmental) PrepLC Liquid-Liquid Extraction or Direct Dilution Sample->PrepLC PrepGC SPME or Derivatization (HFBA) Sample->PrepGC LC LC-MS/MS (High Polarity/PGIs) PrepLC->LC GC GC-MS / GC-IRMS (Volatile/Isotope Analysis) PrepGC->GC Data Quantification & Validation LC->Data GC->Data

Caption: Workflow comparison for substituted aniline analysis via LC-MS/MS and GC-MS.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems , incorporating internal standards and system suitability tests (SST) to ensure data integrity before inter-laboratory transfer.

Protocol A: LC-MS/MS for Trace PGIs in Pharmaceutical APIs (e.g., Telmisartan)

Designed to detect 2-Methyl-6-nitro aniline at ppb levels[1].

  • System Suitability Testing (SST): Before sample analysis, inject a 0.1 µg/mL standard solution of 2-Methyl-6-nitro aniline six consecutive times. The system is validated for the run only if the retention time RSD is < 1.0% and peak area RSD is < 2.0%.

  • Internal Standard (IS) Spiking: Accurately weigh 20 mg of Telmisartan API and dissolve in 1 mL of Acetonitrile/Water (50:50). Spike the solution with 10 µL of Aniline-d5 (isotopically labeled IS) to a final IS concentration of 50 ng/mL. Causality: The IS elutes at a similar retention time, perfectly correcting for any ion suppression caused by the heavy API matrix.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 × 4.6 mm, 5 µm). Run a gradient elution using 0.1% Formic Acid in water (Mobile Phase A) and Methanol (Mobile Phase B) at 0.8 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the target aniline, ensuring absolute structural specificity.

Protocol B: SPME-GC-MS for Substituted Anilines in Environmental Water

Optimized for high-throughput environmental monitoring[3].

  • Matrix Preparation: Transfer 1.5 mL of the aqueous environmental sample into a 2 mL SPME vial. Adjust the pH to 12 using 0.1 M NaOH. Causality: High pH ensures all substituted anilines are fully deprotonated and volatile.

  • Matrix Spike (Self-Validation): Prepare a parallel vial spiked with a known concentration of 3-chloroaniline. Post-extraction recovery must fall between 81.4% and 116% to validate the extraction efficiency for that specific water matrix[3].

  • SPME Extraction: Expose an 85 μm CAR-PDMS fiber to the sample headspace. Maintain the extraction temperature at 75°C for 55 minutes with an agitation speed of 800 rpm to maximize mass transfer to the fiber[3].

  • GC-MS Desorption & Analysis: Retract the fiber and insert it into the GC injection port set to 250°C for 3 minutes (splitless mode). Separate analytes on an HP-INNOWAX polar column and detect via MS in Selected Ion Monitoring (SIM) mode.

Designing the Inter-Laboratory Validation Framework

To elevate a method from "functional in one lab" to "globally recognized standard" (compliant with ICH Q2(R2) or EPA guidelines), it must undergo inter-laboratory validation. This ensures the method is immune to variations in ambient humidity, differing LC pump mechanics, and operator handling.

The Validation Logic:

  • Centralized Matrix Distribution: The reference laboratory prepares a homogenized batch of spiked matrices (e.g., wastewater spiked with 100 µg/L of 4-chloroaniline) and distributes blinded samples to at least three participating laboratories[4].

  • Intermediate Precision Testing: Participants analyze the samples on different days, using different instrument brands, and different column lots.

  • Statistical Acceptance: The method is validated if the Analysis of Variance (ANOVA) demonstrates a between-laboratory Relative Standard Deviation (RSD) of < 15%, and mean recoveries remain between 70–120%[4].

Validation Start Method Transfer & Protocol Distribution Lab1 Lab A (Reference) LC-MS/MS Start->Lab1 Lab2 Lab B (Participant) LC-MS/MS Start->Lab2 Lab3 Lab C (Participant) LC-MS/MS Start->Lab3 Param Evaluate Precision, Accuracy, LOD/LOQ, Specificity Lab1->Param Lab2->Param Lab3->Param Stat Statistical Analysis (ANOVA, RSD %) Param->Stat Report Final Validation Report (ICH Q2/EPA Compliant) Stat->Report

Caption: Self-validating inter-laboratory framework for analytical method robustness.

References

  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS Source: BenchChem URL
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: EPA NEPIS URL
  • Comparison of Hollow Fiber and Single-Drop Liquid-Phase Microextraction Techniques for HPLC Determination of Aniline Derivatives in Water Source: ResearchGate URL
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: ResearchGate URL
  • Quantification of aniline and N-methylaniline in indigo Source: NIH PMC URL

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Safety Operating Guide

Navigating the Disposal of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Safety and Compliance

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the responsible management of chemical waste. The compound 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, as a derivative of aniline, falls into a category of chemicals that demand our utmost respect and meticulous handling. Aromatic amines, the chemical class to which this compound belongs, are recognized for their potential to cause significant harm to human health and the environment.[1][2] Many are known or suspected carcinogens and can exhibit high aquatic toxicity.[3][4][5]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline. The procedures outlined here are grounded in established safety protocols for aniline derivatives. However, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal, as it will contain the most detailed and specific safety and hazard information.

Immediate Safety and Handling: The Foundation of Responsible Disposal

Proper disposal begins long before the waste container is full. It starts with a proactive approach to safety and handling during the compound's use.

Designated Work Area: All work involving 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline must be conducted in a designated and clearly marked area.[6][7] This can be a specific laboratory bench or, preferably, a certified laboratory chemical fume hood.[8] The area should be demarcated with a clear warning sign, for example: "WARNING: ANILINE DERIVATIVE WORK AREA – POTENTIAL TOXICANT". An emergency eyewash station and safety shower must be readily accessible.[7][9]

Personal Protective Equipment (PPE): Given that most aromatic amines are readily absorbed through the skin, selecting the appropriate PPE is non-negotiable.[3]

PPE ComponentSpecification & Rationale
Gloves Wear robust, chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives. Nitrile gloves are NOT recommended for prolonged contact with aniline .[6][7][8]
Eye Protection Chemical splash goggles are mandatory to protect against splashes and aerosols.[6][10]
Lab Coat A fully-buttoned lab coat provides a critical barrier against skin contact.[6][8]
Respiratory All work should be performed in a chemical fume hood to minimize inhalation exposure.[8] If there is a risk of aerosol generation outside of a hood, a respirator may be required. Note that personnel must be fit-tested and enrolled in a respiratory protection program to use a respirator.[6][11]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is that it must be treated as hazardous waste from the moment it is generated.[7] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash .[6][7]

  • Waste Collection Container:

    • Material: Use a compatible and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[6]

    • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • Proper labeling is a critical safety and compliance step. The container must be clearly labeled as "HAZARDOUS WASTE" .[7][8]

    • The label must also include the full chemical name: "2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline" and an approximate concentration if in solution.

  • Waste Segregation:

    • Do not mix aniline waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

    • Pay close attention to chemical incompatibilities to prevent dangerous reactions within the waste container.

Incompatible Material ClassesRationale for Segregation
Strong Oxidizing Agents Can create a risk of fire or explosion.
Strong Acids Can lead to vigorous or violent reactions.
Acid Anhydrides & Chlorides Potential for hazardous reactions.[12]
  • Storage of Waste Container:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[7]

    • The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[6][12]

    • Secondary containment is highly recommended .[6][7] Place the primary waste container inside a larger, leak-proof tub or bin to contain any potential leaks.

  • Final Disposal:

    • The final disposal of this hazardous waste must be handled by professionals. Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8][11]

    • Ensure all institutional and regulatory paperwork, such as a waste manifest, is completed accurately.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the routine disposal and emergency spill management of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Disposal Workflow for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline cluster_0 Routine Disposal cluster_1 Emergency Event cluster_2 Small Spill Response cluster_3 Large Spill Response WasteGen Waste Generation Container Select & Label Compatible Container WasteGen->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Designated, Secure Area with Secondary Containment Collect->Store Pickup Arrange for Pickup by Licensed Contractor Store->Pickup Spill Spill Occurs SmallSpill Small Spill (<10 min cleanup) Spill->SmallSpill Assess Size LargeSpill Large Spill Spill->LargeSpill Assess Size Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate & Secure Area LargeSpill->Evacuate CollectSpill Collect & Place in Hazardous Waste Container Absorb->CollectSpill Decon Decontaminate Area CollectSpill->Decon CollectSpill->Pickup Notify Notify EHS/ Emergency Services Evacuate->Notify

Caption: Disposal decision workflow for 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

Small Spills: For a small spill that can be safely cleaned up in under 10 minutes by trained personnel:

  • Alert others in the immediate area.[13]

  • Ensure you are wearing the appropriate PPE as detailed above.[6]

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[7][13]

  • Carefully scoop the absorbed material into a suitable container for hazardous waste.[11][13] Seal and label the container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[6]

  • Ventilate the area after cleanup is complete.[7]

Large Spills: If a significant amount of the compound is spilled, or if the spill occurs in a poorly ventilated area:

  • Immediately evacuate the area .[7][8]

  • Alert others in the vicinity to evacuate.

  • If there is an immediate threat of fire or injury, activate the nearest fire alarm and call emergency services (911).[6]

  • Secure the area to prevent entry.[7]

  • From a safe location, contact your institution's EHS department or emergency response team.[6]

  • Do not attempt to clean up a large spill yourself .

Decontamination and Final Steps

After handling the compound or cleaning up a spill, thoroughly decontaminate all equipment and work surfaces.[6] Remove any contaminated PPE using proper technique to avoid skin contact and dispose of it as hazardous waste.[11] Always wash your hands thoroughly with soap and water after removing your gloves.[6]

By adhering to these procedures, we can ensure that our innovative work in the laboratory does not come at the cost of our safety or environmental integrity. The responsible management of chemical waste is a shared and fundamental responsibility of the scientific community.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • Aniline Safety and Handling Guide.Washington State University Environmental Health & Safety.
  • Material Safety D
  • A Comprehensive Guide to the Proper Disposal of Aniline.Benchchem.
  • Aromatic Amines.Breast Cancer Prevention Partners (BCPP).
  • Safe Disposal of N-(Hex-5-en-2-yl)
  • 2-ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride.NextSDS.
  • SAFETY DATA SHEET - 2-Ethylaniline.Fisher Scientific.
  • Safety D
  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments.US EPA.
  • Aniline Safety Inform
  • SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline.Fisher Scientific.
  • Safety Data Sheet - 2-Methoxy-4-(piperidin-1-yl)aniline.Aaron Chemicals.
  • Safety D
  • Chemical Safety Data Sheet - 4-(4-Ethylpiperazin-1-ly)aniline.ChemicalBook.
  • Safety D
  • SAFETY DATA SHEET - 2-(4-methylpiperazin-1-yl)aniline.Santa Cruz Biotechnology.
  • Incidental Spill Cleanup Procedures.Cornell University Environment, Health and Safety.

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Reactant of Route 1
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2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline
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